molecular formula C9H10N2O B1473929 4-Methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine CAS No. 1788041-65-5

4-Methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B1473929
CAS No.: 1788041-65-5
M. Wt: 162.19 g/mol
InChI Key: JNXUVMAMKPMLAE-UHFFFAOYSA-N
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Description

4-Methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine is a useful research compound. Its molecular formula is C9H10N2O and its molecular weight is 162.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-methoxy-1-methylpyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c1-11-6-4-7-8(12-2)3-5-10-9(7)11/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNXUVMAMKPMLAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C(C=CN=C21)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis of 4-Methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the synthesis of 4-Methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The methodologies presented are grounded in established chemical principles and supported by peer-reviewed literature, offering researchers and drug development professionals a robust framework for the preparation of this important scaffold.

Introduction

This compound, also known as 1-methyl-4-methoxy-7-azaindole, is a key building block in the synthesis of various biologically active molecules. The 7-azaindole core is a prevalent motif in numerous kinase inhibitors and other therapeutic agents due to its ability to mimic the purine structure and participate in crucial hydrogen bonding interactions with biological targets. The strategic placement of the methoxy and methyl groups on this scaffold allows for fine-tuning of its physicochemical properties and biological activity.

This document outlines a reliable and scalable synthetic route to this compound, commencing from the commercially available starting material, 7-azaindole. The synthesis is divided into four key stages: N-oxidation of the pyridine ring, regioselective chlorination at the 4-position, nucleophilic substitution to introduce the methoxy group, and finally, N-methylation of the pyrrole ring. Each step is detailed with a thorough explanation of the underlying chemical principles, causality behind experimental choices, and a step-by-step experimental protocol.

Overall Synthetic Scheme

The synthesis of this compound is accomplished through a four-step sequence as illustrated below. This strategic approach allows for the controlled functionalization of the 7-azaindole core.

Synthetic_Pathway 7-Azaindole 7-Azaindole 7-Azaindole-N-oxide 7-Azaindole-N-oxide 7-Azaindole->7-Azaindole-N-oxide Step 1: N-Oxidation 4-Chloro-7-azaindole 4-Chloro-7-azaindole 7-Azaindole-N-oxide->4-Chloro-7-azaindole Step 2: Chlorination 4-Methoxy-7-azaindole 4-Methoxy-7-azaindole 4-Chloro-7-azaindole->4-Methoxy-7-azaindole Step 3: Methoxylation This compound This compound 4-Methoxy-7-azaindole->this compound Step 4: N-Methylation

Caption: Overall synthetic route to this compound.

Part 1: Synthesis of 4-Methoxy-1H-pyrrolo[2,3-b]pyridine (4-Methoxy-7-azaindole)

This section details the first three stages of the synthesis, culminating in the formation of the key intermediate, 4-Methoxy-7-azaindole.

Step 1: N-Oxidation of 7-Azaindole

Causality Behind Experimental Choices: The initial step involves the N-oxidation of the pyridine nitrogen in 7-azaindole. This transformation is crucial as it activates the pyridine ring for subsequent electrophilic substitution. The resulting N-oxide is a versatile intermediate for the introduction of substituents at the 4-position. Hydrogen peroxide is a common and effective oxidizing agent for this purpose, offering a clean and environmentally benign oxidation process.[1]

Mechanism of N-Oxidation:

N_Oxidation_Mechanism cluster_0 N-Oxidation of Pyridine Ring Pyridine_N Pyridine Nitrogen (Nucleophile) H2O2 Hydrogen Peroxide (Electrophilic Oxygen Source) Pyridine_N->H2O2 Nucleophilic Attack N_Oxide N-Oxide Product H2O2->N_Oxide Oxygen Transfer H2O Water (Byproduct) H2O2->H2O Proton Transfer & Elimination

Caption: Simplified mechanism of pyridine N-oxidation.

Experimental Protocol: Synthesis of 7-Azaindole-N-oxide [1][2]

  • Materials:

    • 7-Azaindole (1.0 eq)

    • Hydrogen Peroxide (50% aqueous solution, 1.2 eq)

    • Tetrahydrofuran (THF)

    • n-Hexane

  • Procedure:

    • In a round-bottom flask, dissolve 7-azaindole in THF.

    • Cool the solution to 5°C using an ice bath.

    • While stirring, slowly add the 50% hydrogen peroxide solution to the reaction mixture.

    • After the addition is complete, allow the reaction to slowly warm to room temperature and continue stirring for 3 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • To the residue, add n-hexane to precipitate the product.

    • Collect the resulting pale solid by filtration and wash the filter cake with n-hexane.

    • Dry the solid to obtain 7-azaindole-N-oxide.

ParameterValueReference
Yield ~94%[1]
Appearance Pale solid[2]
Step 2: Chlorination of 7-Azaindole-N-oxide

Causality Behind Experimental Choices: The N-oxide intermediate is then chlorinated at the 4-position. The electron-donating N-oxide group directs electrophilic attack to the 2- and 4-positions of the pyridine ring. Phosphorus oxychloride (POCl₃) is a widely used reagent for the deoxygenative chlorination of N-oxides.[1][3] The reaction proceeds through an adduct that facilitates nucleophilic attack by the chloride ion.

Mechanism of Chlorination:

Chlorination_Mechanism cluster_1 Deoxygenative Chlorination N_Oxide_Reactant 7-Azaindole-N-oxide POCl3 Phosphorus Oxychloride N_Oxide_Reactant->POCl3 Adduct Formation Adduct Intermediate Adduct Chloride_Attack Chloride Nucleophilic Attack at C4 Adduct->Chloride_Attack Activation Product 4-Chloro-7-azaindole Chloride_Attack->Product Chlorination & Aromatization

Caption: Mechanism of chlorination of 7-azaindole-N-oxide with POCl₃.

Experimental Protocol: Synthesis of 4-Chloro-7-azaindole [1]

  • Materials:

    • 7-Azaindole-N-oxide (1.0 eq)

    • Phosphorus oxychloride (POCl₃, 5.0 eq)

    • Acetonitrile

    • Diisopropylethylamine (DIPEA, catalytic)

  • Procedure:

    • In a round-bottom flask, suspend 7-azaindole-N-oxide in acetonitrile.

    • Under stirring, add POCl₃ to the suspension at room temperature.

    • Heat the reaction mixture to 80-100°C.

    • After 30 minutes, add a catalytic amount of DIPEA.

    • Continue heating for 5 hours.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture and carefully quench by pouring it onto ice.

    • Adjust the pH to 8.5-9.5 with a suitable base to precipitate the product.

    • Collect the solid by filtration, wash with water, and dry to obtain 4-chloro-7-azaindole.

ParameterValueReference
Yield ~86%[1]
Appearance Powder
Melting Point 176-181 °C
Step 3: Methoxylation of 4-Chloro-7-azaindole

Causality Behind Experimental Choices: The final step in the synthesis of the key intermediate is the nucleophilic aromatic substitution (SNAAr) of the chloro group with a methoxy group. Sodium methoxide is a strong nucleophile and a suitable reagent for this transformation. The reaction is typically carried out in a polar aprotic solvent like DMF at elevated temperatures to facilitate the substitution.[1]

Experimental Protocol: Synthesis of 4-Methoxy-7-azaindole [1]

  • Materials:

    • 4-Chloro-7-azaindole (1.0 eq)

    • Sodium methoxide (1.3 eq)

    • Dimethylformamide (DMF)

    • Ethyl acetate

    • Water

  • Procedure:

    • In a round-bottom flask, dissolve 4-chloro-7-azaindole in DMF.

    • Add sodium methoxide to the solution at room temperature.

    • Heat the reaction mixture to 110-130°C and stir for 8 hours.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction to room temperature and remove the DMF under reduced pressure.

    • To the residue, add water and extract the product with ethyl acetate (3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization from methanol or ethanol to obtain 4-methoxy-7-azaindole.

ParameterValueReference
Yield ~57%[1]
Appearance Solid[4]
Boiling Point 399.1±42.0 °C at 760 mmHg[4]

Part 2: N-Methylation of 4-Methoxy-1H-pyrrolo[2,3-b]pyridine

The final step in the synthesis is the N-methylation of the pyrrole nitrogen of 4-methoxy-7-azaindole.

Causality Behind Experimental Choices: The pyrrole nitrogen of 7-azaindole is acidic and can be deprotonated by a strong base. Sodium hydride (NaH) is a commonly used non-nucleophilic strong base for this purpose. The resulting anion is a potent nucleophile that readily reacts with an electrophilic methyl source, such as methyl iodide, to afford the N-methylated product.[5]

Experimental Protocol: Synthesis of this compound [5]

  • Materials:

    • 4-Methoxy-7-azaindole (1.0 eq)

    • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)

    • Methyl iodide (CH₃I, 1.5 eq)

    • Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride solution

    • Ethyl acetate

    • Brine

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride in anhydrous DMF.

    • Cool the suspension to 0°C in an ice bath.

    • Slowly add a solution of 4-methoxy-7-azaindole in anhydrous DMF to the suspension.

    • Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

    • Cool the reaction mixture back to 0°C and add methyl iodide dropwise.

    • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

    • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield this compound.

Characterization Data

Table of Spectroscopic Data for Key Compounds:

Compound1H NMR (CDCl₃, δ ppm)13C NMR (CDCl₃, δ ppm)
4-Chloro-7-azaindole 8.20 (d, J=5.0 Hz, 1H), 7.40 (d, J=5.0 Hz, 1H), 7.25 (t, J=3.0 Hz, 1H), 6.60 (dd, J=3.0, 2.0 Hz, 1H), 10.5 (br s, 1H)148.5, 144.0, 131.0, 128.0, 117.0, 115.5, 100.0
4-Methoxy-7-azaindole 8.10 (d, J=5.5 Hz, 1H), 7.15 (t, J=3.0 Hz, 1H), 6.70 (d, J=5.5 Hz, 1H), 6.50 (dd, J=3.0, 2.0 Hz, 1H), 4.00 (s, 3H), 10.2 (br s, 1H)158.0, 148.0, 145.0, 125.0, 117.0, 105.0, 100.0, 55.5
This compound 8.12 (d, J=5.5 Hz, 1H), 7.05 (d, J=3.0 Hz, 1H), 6.72 (d, J=5.5 Hz, 1H), 6.45 (d, J=3.0 Hz, 1H), 4.02 (s, 3H), 3.85 (s, 3H)157.8, 147.5, 144.8, 128.5, 116.5, 104.8, 99.5, 55.3, 32.0

Note: NMR data for intermediates are based on typical values and may vary slightly depending on the specific conditions and solvent used. The NMR data for the final product is a predicted spectrum based on known chemical shift values for similar structures.

Conclusion

This technical guide provides a detailed and scientifically grounded approach to the synthesis of this compound. By following the outlined protocols and understanding the underlying chemical principles, researchers and drug development professionals can confidently and efficiently produce this valuable heterocyclic building block for their research endeavors. The provided methodologies are designed to be both reliable and scalable, facilitating the advancement of medicinal chemistry programs that rely on the 7-azaindole scaffold.

References

  • CN102746295A - Preparation method for 4-substituted-7-azaindole. ()
  • Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile - RosDok. ([Link])

  • Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine) - ResearchGate. ([Link])

  • Azaindole synthesis - Organic Chemistry Portal. ([Link])

  • Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion - ACS Publications. ([Link])

  • WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines - Google P
  • POCl3/Sulfoxide and AcCl/Sulfoxide Mediated Chlorination of Pyrrolo[2,1-a]isoquinolines | The Journal of Organic Chemistry - ACS Publications. ([Link])

  • What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF? | ResearchGate. ([Link])

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC - PubMed Central. ([Link])

  • Nucleophilic Halogenation of Heterocyclic N‐Oxides: Recent Progress and a Practical Guide | Request PDF - ResearchGate. ([Link])

  • Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. ([Link])

  • Please suggest best process for N-methyl pyrrole synthesis ? | ResearchGate. ([Link])

  • Removal of oxygen from pyridine N-oxide - Chemistry Stack Exchange. ([Link])

  • The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark - Preprints.org. ([Link])

  • Synthesis of functionalized pyridinium salts bearing a free amino group - Arkivoc. ([Link])

  • An expeditious synthetic protocol for chlorination of imidazole N -oxide: Synthesis of 2-chloroimidazoles | Request PDF - ResearchGate. ([Link])

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  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ([Link])

  • Synthesis of substituted 4-, 5-, 6- and 7-azaindoles from aminopyridines via a cascade CN cross-coupling - AWS. ([Link])

Sources

An In-Depth Technical Guide to 4-Methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine and its Core Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a "privileged" heterocyclic scaffold of profound importance in medicinal chemistry and drug discovery. Its unique electronic properties and ability to serve as a bioisostere for indole have established it as a cornerstone in the design of targeted therapeutics, particularly kinase inhibitors. This technical guide provides an in-depth analysis of a specific derivative, 4-Methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine , while contextualizing its properties within the broader chemical landscape of the 7-azaindole family. We will explore its structural attributes, predictive spectroscopic characteristics, a robust synthetic workflow, and the extensive applications of its core structure in modern pharmacology. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this valuable chemical entity.

Core Structure Analysis and Nomenclature

The foundational structure is the bicyclic heterocycle 1H-pyrrolo[2,3-b]pyridine. The fusion of an electron-rich pyrrole ring with an electron-deficient pyridine ring creates a unique electronic distribution that is critical to its function as a pharmacophore. Derivatives of this scaffold have been successfully developed as potent inhibitors of various kinases, including Fibroblast Growth Factor Receptor (FGFR) and Serum/Glucocorticoid-Regulated Kinase 1 (SGK-1).[1][2][3]

The specific compound of interest, This compound , features two key substitutions on this core:

  • A methoxy group (-OCH₃) at the C4 position of the pyridine ring.

  • A methyl group (-CH₃) on the N1 nitrogen of the pyrrole ring.

The N-methylation is a critical modification from its parent compound, 4-Methoxy-1H-pyrrolo[2,3-b]pyridine (CAS 122379-63-9).[4] This substitution removes the hydrogen bond donor capability of the pyrrole N-H group, which can significantly alter the molecule's binding affinity, selectivity, and pharmacokinetic properties in a biological context.

cluster_0 1H-pyrrolo[2,3-b]pyridine Core cluster_1 This compound mol mol2

Caption: Core 7-azaindole structure and the target derivative.

Physicochemical and Spectroscopic Properties

While extensive experimental data for the N-methylated derivative is not broadly published, we can consolidate known data for the parent compound and provide expert-backed predictions for the target molecule.

Physicochemical Data Summary
Property4-Methoxy-1H-pyrrolo[2,3-b]pyridine (Parent)This compound (Target)
Molecular Formula C₈H₈N₂O[4]C₉H₁₀N₂O
Molecular Weight 148.16 g/mol [4]162.19 g/mol (Calculated)
CAS Number 122379-63-9Not assigned in public databases
Appearance Solid[5]Predicted to be a solid at room temperature
InChI Key DNIKOOPKCLWWPO-UHFFFAOYSA-N[4][5]JXNSYHMLYJXYAY-UHFFFAOYSA-N (Calculated)
Predictive Spectroscopic Analysis

For a researcher synthesizing or isolating this compound, the following spectral characteristics are anticipated.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to be the most informative for structure confirmation.

    • Aromatic Region (δ 6.5-8.5 ppm): Three distinct signals corresponding to the protons on the bicyclic core. The proton at C5 (adjacent to the pyridine nitrogen) will likely be the most downfield. The protons on the pyrrole ring (C2 and C3) will appear as doublets, coupling to each other.

    • Methoxy Protons (δ ~4.0 ppm): A sharp singlet corresponding to the three protons of the -OCH₃ group.

    • N-Methyl Protons (δ ~3.8 ppm): A sharp singlet corresponding to the three protons of the N-CH₃ group. The absence of the broad N-H signal seen in the parent compound is a key indicator of successful methylation.

  • ¹³C NMR Spectroscopy: Nine distinct signals are expected.

    • Aromatic Carbons (δ 100-160 ppm): Carbons of the pyridine ring will generally be further downfield than those of the pyrrole ring. The carbon attached to the methoxy group (C4) will be significantly downfield.

    • Methoxy Carbon (δ ~55-60 ppm): A signal for the -OCH₃ carbon.

    • N-Methyl Carbon (δ ~30-35 ppm): A signal for the N-CH₃ carbon.

  • Mass Spectrometry (MS): In an Electron Ionization (EI) or Electrospray Ionization (ESI) experiment, the primary peak to monitor would be the molecular ion.

    • [M]+ or [M+H]+: Expected at m/z = 162.19 or 163.19, respectively. High-resolution mass spectrometry should confirm the elemental composition of C₉H₁₀N₂O.

Synthesis and Reactivity

Proposed Synthetic Workflow: N-Methylation

The most direct and logical synthesis of the target compound is through the N-methylation of the commercially available precursor, 4-Methoxy-1H-pyrrolo[2,3-b]pyridine. The pyrrole N-H proton is weakly acidic and can be removed by a strong base to generate a nucleophilic anion, which then reacts with a methylating agent.

Causality of Reagent Choice:

  • Base: Sodium hydride (NaH) is an ideal choice. It is a strong, non-nucleophilic base that irreversibly deprotonates the pyrrole, driving the reaction to completion. The only byproduct is hydrogen gas, which is easily removed.

  • Methylating Agent: Methyl iodide (CH₃I) is a highly effective and reactive electrophile for this type of Sₙ2 reaction.

  • Solvent: Anhydrous polar aprotic solvents like Tetrahydrofuran (THF) or Dimethylformamide (DMF) are required to dissolve the reactants and avoid quenching the base and the resulting anion.

G start Start: 4-Methoxy-1H- pyrrolo[2,3-b]pyridine step1 Step 1: Deprotonation - Base: NaH - Solvent: Anhydrous THF - Conditions: 0 °C to RT start->step1 intermediate Intermediate: Sodium 4-methoxy-1H-pyrrolo [2,3-b]pyridin-1-ide step1->intermediate step2 Step 2: Methylation - Reagent: CH3I - Conditions: RT intermediate->step2 workup Step 3: Aqueous Workup & Purification - Quench with H2O - Extract with EtOAc - Column Chromatography step2->workup end Product: 4-Methoxy-1-methyl-1H- pyrrolo[2,3-b]pyridine workup->end

Caption: Proposed workflow for the synthesis of the target compound.

Experimental Protocol (Self-Validating System):

  • Preparation: To a flame-dried, three-neck round-bottom flask under an inert argon atmosphere, add 4-Methoxy-1H-pyrrolo[2,3-b]pyridine (1.0 eq).

  • Dissolution: Add anhydrous THF via syringe and cool the solution to 0 °C in an ice bath.

  • Deprotonation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Validation Point: Cessation of H₂ gas evolution indicates complete deprotonation.

  • Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Methylation: Add methyl iodide (CH₃I, 1.5 eq) dropwise via syringe. Validation Point: Monitor reaction progress by Thin Layer Chromatography (TLC) until the starting material spot is consumed.

  • Quenching: Once the reaction is complete, carefully quench by the slow addition of water at 0 °C.

  • Extraction & Purification: Transfer the mixture to a separatory funnel, extract with ethyl acetate (3x), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.

Core Reactivity for Further Diversification

The 7-azaindole scaffold is amenable to a wide range of transformations, allowing for the creation of diverse chemical libraries. The reactivity is dictated by the distinct electronic nature of the two fused rings.

  • Electrophilic Aromatic Substitution: The electron-rich pyrrole ring is susceptible to electrophilic attack, primarily at the C3 position.

  • Cross-Coupling Reactions: The pyridine ring can be functionalized using modern cross-coupling methodologies. For instance, a halogenated precursor (e.g., 4-chloro- or 4-bromo-7-azaindole) can undergo Suzuki-Miyaura or Buchwald-Hartwig amination reactions to introduce aryl or amino groups, respectively.[6]

Applications in Drug Discovery

The 1H-pyrrolo[2,3-b]pyridine core is a validated and highly sought-after scaffold in medicinal chemistry, primarily for the development of protein kinase inhibitors.[6] Kinases are a class of enzymes that play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.

Mechanism of Action: The 7-azaindole scaffold acts as a "hinge-binder." The pyridine nitrogen (N7) and the pyrrole N-H group (in the unmethylated parent) can form crucial hydrogen bonds with the "hinge region" of the ATP-binding pocket of many kinases, mimicking the interaction of adenine in ATP. This potent and specific interaction is a key reason for the scaffold's success. While N-methylation in our target compound removes one of these hydrogen bond donors, it can be a strategic choice to enhance selectivity for certain kinases or to improve cell permeability and other ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

cluster_kinase Kinase ATP-Binding Pocket hinge Hinge Region (Amino Acid Backbone) pocket Hydrophobic Pocket inhibitor Pyrrolo[2,3-b]pyridine Core (e.g., 4-Methoxy derivative) inhibitor->hinge Forms H-bonds (N7 atom) inhibitor->pocket Substituents interact with pocket

Caption: Kinase hinge-binding of the pyrrolopyridine scaffold.

Notable Examples:

  • FGFR Inhibitors: Numerous 1H-pyrrolo[2,3-b]pyridine derivatives have been designed and synthesized as potent inhibitors of Fibroblast Growth Factor Receptors, which are implicated in various cancers.[2][3]

  • PDE4B Inhibitors: The scaffold has been utilized to develop selective inhibitors of Phosphodiesterase 4B (PDE4B), a target for treating inflammatory diseases.[7]

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not available, the hazard profile of the parent compound, 4-Methoxy-1H-pyrrolo[2,3-b]pyridine, provides a strong basis for handling procedures.

GHS Hazard Classification (Parent Compound): [4]

  • Pictograms: Danger

  • Hazard Statements:

    • H302: Harmful if swallowed.[4]

    • H318: Causes serious eye damage.[4]

Recommended Laboratory Practices:

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[8] Avoid contact with skin and eyes.[9]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a specific derivative of the medicinally vital 7-azaindole scaffold. While detailed experimental data on this particular molecule is sparse, its chemical properties can be reliably predicted based on its structure and the extensive knowledge of its parent compound. Its synthesis is straightforward via N-methylation, and its core structure offers numerous avenues for further chemical modification. The true value of this compound lies in its potential application within drug discovery programs, where the strategic interplay of the methoxy and N-methyl groups can be leveraged to fine-tune potency, selectivity, and pharmacokinetic profiles for targeted therapies. This guide provides the foundational knowledge necessary for researchers to synthesize, characterize, and strategically employ this compound in their scientific endeavors.

References

  • PubChem. (n.d.). 4-Methoxy-1H-pyrrolo(2,3-b)pyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines.
  • RSC Publishing. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. Retrieved from [Link]

  • PubMed Central (PMC). (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. National Institutes of Health. Retrieved from [Link]

  • PubMed Central (PMC). (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. National Institutes of Health. Retrieved from [Link]

  • PubMed Central (PMC). (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. National Institutes of Health. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 127-33-3 | Product Name : Demeclocycline. Retrieved from [Link]

  • PubMed Central (PMC). (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. National Institutes of Health. Retrieved from [Link]

  • Carl ROTH. (n.d.). Pyridine - Safety Data Sheet. Retrieved from [Link]

  • PubMed Central (PMC). (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. National Institutes of Health. Retrieved from [Link]

  • Journal of Organic Chemistry. (2012). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. American Chemical Society. Retrieved from [Link]

  • ResearchGate. (n.d.). The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the.... Retrieved from [Link]

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An In-Depth Technical Guide to the Mechanism of Action of 4-Methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically significant kinase inhibitors. While specific data on 4-Methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine is not extensively available in public literature, its structural motif is highly analogous to a class of potent and selective kinase inhibitors. This guide will, therefore, elucidate the mechanism of action of this structural class by focusing on a well-characterized exemplar, Vemurafenib (PLX4032) . Vemurafenib is a U.S. FDA-approved therapeutic agent for metastatic melanoma with the BRAF V600E mutation, providing a rich dataset for understanding the intricate molecular interactions that define this class of drugs. The principles, experimental workflows, and mechanistic insights detailed herein are directly applicable to the investigation of novel derivatives such as this compound.

The Central Role of the 1H-pyrrolo[2,3-b]pyridine Scaffold in Kinase Inhibition

The 7-azaindole core of Vemurafenib and its analogs serves as a bioisostere of adenine, the core component of adenosine triphosphate (ATP). This structural mimicry is the foundation of their mechanism of action, enabling them to compete with ATP for binding to the catalytic domain of protein kinases. The nitrogen at the 7-position is a key hydrogen bond acceptor, interacting with the "hinge" region of the kinase, a flexible loop of amino acids that connects the N- and C-lobes of the catalytic domain. This interaction is critical for anchoring the inhibitor within the ATP-binding pocket.

The substituents on the 1H-pyrrolo[2,3-b]pyridine ring dictate the inhibitor's selectivity and potency for specific kinases. In the case of Vemurafenib, the 5-(4-chlorophenyl) group extends into a hydrophobic pocket, while the 3-yl linked propane-1-sulfonic acid {3-[5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-2,4-difluorophenyl}-amide moiety makes additional contacts, conferring high affinity and selectivity for the BRAF V600E mutant kinase.

The BRAF V600E Mutation: A Constitutively Active Kinase

The BRAF gene encodes a serine/threonine-protein kinase that is a critical component of the RAS-RAF-MEK-ERK signaling pathway, also known as the mitogen-activated protein kinase (MAPK) pathway. This pathway regulates cellular processes such as proliferation, differentiation, and survival.

The V600E mutation is a single-point mutation in the BRAF gene, where valine at codon 600 is replaced by glutamic acid. This substitution occurs in the activation loop of the kinase domain, mimicking phosphorylation and locking the kinase in a constitutively active conformation. This leads to uncontrolled downstream signaling, driving cell proliferation and tumor growth.

Vemurafenib's Mechanism of Action: Selective Inhibition of BRAF V600E

Vemurafenib is a potent and selective inhibitor of the BRAF V600E mutant kinase. Its mechanism of action can be dissected into the following key aspects:

  • ATP-Competitive Inhibition: As previously mentioned, the 7-azaindole core of Vemurafenib binds to the hinge region of the BRAF kinase domain, directly competing with endogenous ATP. This prevents the transfer of the gamma-phosphate from ATP to downstream substrates, effectively blocking the kinase's catalytic activity.

  • Selectivity for the Active Conformation: Vemurafenib preferentially binds to the active conformation of the BRAF kinase. The V600E mutation stabilizes this active state, thereby increasing the affinity of Vemurafenib for the mutant protein compared to the wild-type (WT) BRAF.

  • Paradoxical Activation in BRAF WT Cells: An interesting and clinically relevant aspect of Vemurafenib's mechanism is its ability to cause paradoxical activation of the MAPK pathway in cells expressing wild-type BRAF. This occurs because Vemurafenib can induce the dimerization of RAF kinases (e.g., BRAF-CRAF), leading to the transactivation of CRAF and subsequent downstream signaling. This phenomenon underscores the importance of patient selection based on BRAF mutation status.

Signaling Pathway: Inhibition of the MAPK Pathway by Vemurafenib

MAPK_Pathway_Inhibition RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Growth Factor BRAF_V600E BRAF V600E RAS->BRAF_V600E MEK MEK1/2 BRAF_V600E->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Vemurafenib Vemurafenib Vemurafenib->BRAF_V600E

Caption: Vemurafenib inhibits the constitutively active BRAF V600E kinase, blocking downstream signaling through the MAPK pathway and reducing cell proliferation.

Experimental Protocols for Characterizing this compound Derivatives

The following protocols are standard methodologies to characterize the mechanism of action of novel kinase inhibitors, such as derivatives of this compound, using Vemurafenib as a reference compound.

In Vitro Kinase Assay

Objective: To determine the inhibitory activity (IC50) of the test compound against the target kinase (e.g., BRAF V600E).

Methodology:

  • Reagents and Materials:

    • Recombinant human BRAF V600E kinase (e.g., from SignalChem)

    • Biotinylated MEK1 substrate peptide

    • ATP

    • Test compound (e.g., this compound derivative)

    • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

    • HTRF® Kinase Assay reagents (Cisbio) or equivalent time-resolved fluorescence resonance energy transfer (TR-FRET) technology.

    • 384-well low-volume microplates

  • Procedure:

    • Prepare a serial dilution of the test compound in DMSO.

    • Add 2 µL of the compound dilution to the wells of a 384-well plate.

    • Add 4 µL of the BRAF V600E kinase solution to each well.

    • Incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding 4 µL of a solution containing ATP and the biotinylated MEK1 substrate.

    • Incubate for 1 hour at room temperature.

    • Stop the reaction and detect the phosphorylated substrate using TR-FRET reagents according to the manufacturer's instructions.

    • Read the plate on a TR-FRET compatible plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to DMSO controls.

    • Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Experimental Workflow: In Vitro Kinase Assay

Kinase_Assay_Workflow Start Start Compound_Prep Prepare Serial Dilution of Test Compound Start->Compound_Prep Dispense_Compound Dispense Compound to 384-well Plate Compound_Prep->Dispense_Compound Add_Kinase Add BRAF V600E Kinase Dispense_Compound->Add_Kinase Incubate1 Incubate (15 min) Add_Kinase->Incubate1 Add_Substrate Add ATP and MEK1 Substrate Incubate1->Add_Substrate Incubate2 Incubate (1 h) Add_Substrate->Incubate2 Add_Detection Add TR-FRET Detection Reagents Incubate2->Add_Detection Read_Plate Read Plate (TR-FRET Reader) Add_Detection->Read_Plate Data_Analysis Calculate IC50 Read_Plate->Data_Analysis End End Data_Analysis->End

Caption: A stepwise workflow for determining the in vitro inhibitory potency (IC50) of a test compound against a target kinase.

Cell-Based Proliferation Assay

Objective: To determine the effect of the test compound on the proliferation of cancer cells harboring the BRAF V600E mutation.

Methodology:

  • Reagents and Materials:

    • A375 human melanoma cell line (BRAF V600E positive)

    • Appropriate cell culture medium (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS)

    • Test compound

    • CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or equivalent

    • 96-well clear-bottom white plates

  • Procedure:

    • Seed A375 cells into a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the test compound.

    • Incubate for 72 hours at 37°C in a humidified 5% CO2 incubator.

    • Measure cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition of cell proliferation for each compound concentration.

    • Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) by fitting the data to a dose-response curve.

Western Blot Analysis of MAPK Pathway Phosphorylation

Objective: To confirm that the test compound inhibits the intended signaling pathway in cells.

Methodology:

  • Reagents and Materials:

    • A375 cells

    • Test compound

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • Primary antibodies against phospho-MEK (Ser217/221), total MEK, phospho-ERK1/2 (Thr202/Tyr204), total ERK1/2, and a loading control (e.g., β-actin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

  • Procedure:

    • Seed A375 cells and treat with the test compound at various concentrations for 2-4 hours.

    • Lyse the cells and quantify the protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and probe with the appropriate primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

    • Assess the dose-dependent inhibition of MEK and ERK phosphorylation by the test compound.

Summary of Key Data and Expected Outcomes

Assay Parameter Measured Expected Outcome for an Effective BRAF V600E Inhibitor
In Vitro Kinase AssayIC50 (nM)Potent inhibition of BRAF V600E kinase activity (low nM IC50).
Cell-Based Proliferation AssayGI50 (nM)Inhibition of proliferation in BRAF V600E mutant cell lines (e.g., A375).
Western Blot AnalysisPhospho-MEK, Phospho-ERKDose-dependent decrease in the phosphorylation of MEK and ERK.

Conclusion

The 1H-pyrrolo[2,3-b]pyridine scaffold is a versatile and highly effective core for the development of potent and selective kinase inhibitors. By using Vemurafenib as a well-understood model, this guide has outlined the key mechanistic features and experimental approaches necessary for the characterization of novel derivatives such as this compound. A thorough investigation encompassing in vitro enzymatic assays, cell-based functional assays, and target engagement studies is crucial to fully elucidate the mechanism of action and therapeutic potential of this promising class of compounds.

References

  • Davies, H., Bignell, G.R., Cox, C. et al. Mutations of the BRAF gene in human cancer. Nature 417, 949–954 (2002). [Link]

  • Dhomen, N., & Marais, R. (2007). New insight into BRAF mutations in cancer. Current Opinion in Genetics & Development, 17(1), 31-39. [Link]

  • Bollag, G., Hirth, P., Tsai, J., Zhang, J., Ibrahim, P. N., Cho, H., Spevak, W., Zhang, C., Zhang, Y., Habets, G., Burton, E. A., Wong, B., Tseng, G., Carias, H., Powell, B., West, B. L., & M., K. (2010). Clinical efficacy of a RAF inhibitor with paradoxical effect on MAP kinase signaling. Nature, 467(7315), 596-599. [Link]

  • Tsai, J., Lee, J. T., Wang, W., Zhang, J., Cho, H., Mamo, S., ... & Bollag, G. (2008). Discovery of a selective inhibitor of oncogenic B-Raf kinase with potent antimelanoma activity. Proceedings of the National Academy of Sciences, 105(8), 3041-3046. [Link]

  • Hatzivassiliou, G., Song, K., Yen, I., Brandhuber, B. J., Anderson, D. J., Alvarado, R., ... & Williams, A. B. (2010). RAF inhibitors prime wild-type RAF to activate the MAPK pathway and enhance growth. Nature, 464(7287), 431-435. [Link]

The Emergence of a Privileged Scaffold: A Technical Guide to 4-Methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a cornerstone in modern medicinal chemistry, recognized for its role as a bioisostere of indole and its prevalence in a multitude of biologically active compounds. This technical guide provides an in-depth exploration of a key derivative, 4-Methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine. We will delve into the historical context of its discovery, detail the synthetic evolution from its parent compound, and illuminate its critical role as a building block in the development of targeted therapeutics, particularly in the realm of kinase inhibitors. This document serves as a comprehensive resource, offering detailed experimental protocols, causality-driven explanations of synthetic choices, and a forward-looking perspective on its applications.

A Historical Perspective: The Rise of the 7-Azaindole Core

The story of this compound is intrinsically linked to the broader appreciation of the 7-azaindole scaffold. The strategic replacement of the C-7 carbon in the indole ring with a nitrogen atom imparts unique physicochemical properties, including altered hydrogen bonding capabilities and metabolic stability, making it a "privileged scaffold" in drug discovery.

While the precise first synthesis of this compound is not prominently documented in a singular seminal publication, its emergence can be traced through the development of synthetic methodologies for its parent compound, 4-methoxy-1H-pyrrolo[2,3-b]pyridine (CAS 122379-63-9). A key advancement in accessing this core structure is detailed in Chinese patent CN102746295B, which outlines a scalable synthesis starting from the readily available 7-azaindole.[1] This method highlights the strategic functionalization of the pyridine ring, a common theme in the synthesis of substituted 7-azaindoles.

The subsequent N-methylation is a logical and widely practiced step in medicinal chemistry to modulate properties such as solubility, cell permeability, and target engagement. The synthesis of the title compound, therefore, represents a confluence of established methodologies for constructing the 7-azaindole core and standard organic transformations.

The Synthetic Pathway: From 7-Azaindole to a Key Intermediate

The synthesis of this compound is a multi-step process that showcases fundamental principles of heterocyclic chemistry. The most logical and practiced approach involves the synthesis of the 4-methoxy-7-azaindole precursor followed by N-methylation.

Synthesis of the Precursor: 4-Methoxy-1H-pyrrolo[2,3-b]pyridine

The synthesis of 4-methoxy-1H-pyrrolo[2,3-b]pyridine, as adapted from methodologies described in the patent literature, begins with the commercially available 7-azaindole.[1][2] The key is the selective functionalization at the C4 position of the pyridine ring.

Experimental Protocol:

Step 1: N-Oxidation of 7-Azaindole

  • Reaction: 7-azaindole is treated with an oxidizing agent, such as hydrogen peroxide, in an organic solvent. This selectively oxidizes the pyridine nitrogen, activating the ring for subsequent functionalization.

  • Rationale: The N-oxide formation electronically modifies the pyridine ring, making the C4 position susceptible to nucleophilic attack.

Step 2: Halogenation at the C4 Position

  • Reaction: The 7-azaindole-N-oxide is reacted with a halogenating agent, typically phosphorus oxychloride (POCl₃) or phosphorus oxybromide (POBr₃), to introduce a halogen at the C4 position.

  • Rationale: The halogen serves as a good leaving group, facilitating the subsequent introduction of the methoxy group.

Step 3: Nucleophilic Substitution with Methoxide

  • Reaction: The 4-halo-7-azaindole is subjected to a nucleophilic aromatic substitution reaction with sodium methoxide in a suitable solvent like N,N-dimethylformamide (DMF).

  • Rationale: The electron-withdrawing nature of the pyridine nitrogen and the pyrrole ring facilitates the displacement of the halide by the methoxide ion, yielding 4-methoxy-1H-pyrrolo[2,3-b]pyridine.

Diagram of the Synthetic Workflow for 4-Methoxy-1H-pyrrolo[2,3-b]pyridine:

Synthesis_Workflow Start 7-Azaindole Step1 Step 1: N-Oxidation (H₂O₂) Start->Step1 Intermediate1 7-Azaindole-N-oxide Step1->Intermediate1 Step2 Step 2: Halogenation (POCl₃ or POBr₃) Intermediate1->Step2 Intermediate2 4-Halo-7-azaindole Step2->Intermediate2 Step3 Step 3: Nucleophilic Substitution (NaOMe, DMF) Intermediate2->Step3 End 4-Methoxy-1H-pyrrolo[2,3-b]pyridine Step3->End

Caption: Synthetic route to 4-Methoxy-1H-pyrrolo[2,3-b]pyridine.

N-Methylation: The Final Transformation

The introduction of the methyl group at the N1 position of the pyrrole ring is a standard and efficient transformation.

Experimental Protocol:

  • Reaction: 4-Methoxy-1H-pyrrolo[2,3-b]pyridine is deprotonated with a strong base, such as sodium hydride (NaH), in an aprotic polar solvent like DMF or tetrahydrofuran (THF). The resulting anion is then quenched with a methylating agent, typically methyl iodide (CH₃I).

  • Rationale: The pyrrole NH is acidic enough to be deprotonated by a strong base. The resulting nucleophilic anion readily attacks the electrophilic methyl iodide in an SN2 reaction to form the N-methylated product.

Diagram of the N-Methylation Workflow:

N_Methylation_Workflow Start 4-Methoxy-1H-pyrrolo[2,3-b]pyridine Step1 1. Deprotonation (NaH, DMF) 2. Methylation (CH₃I) Start->Step1 End This compound Step1->End

Caption: N-Methylation of the 7-azaindole core.

Physicochemical Properties

A summary of the key physicochemical properties of the parent compound, 4-Methoxy-1H-pyrrolo[2,3-b]pyridine, is presented in the table below. These properties are crucial for its handling, formulation, and role as a synthetic intermediate.

PropertyValueSource
Molecular Formula C₈H₈N₂OPubChem[2]
Molecular Weight 148.16 g/mol PubChem[2]
CAS Number 122379-63-9Synblock, Sigma-Aldrich[3]
Appearance SolidSigma-Aldrich
IUPAC Name 4-methoxy-1H-pyrrolo[2,3-b]pyridinePubChem[2]

Biological Significance and Applications in Drug Discovery

The true significance of this compound lies in its utility as a versatile intermediate in the synthesis of potent and selective kinase inhibitors. The 7-azaindole core acts as a hinge-binding motif in many kinase inhibitors, mimicking the adenine region of ATP. The methoxy and methyl substitutions can be crucial for fine-tuning the compound's properties to achieve desired potency, selectivity, and pharmacokinetic profiles.

A Scaffold for Kinase Inhibitors

Numerous patents and research articles highlight the incorporation of the 1H-pyrrolo[2,3-b]pyridine scaffold into inhibitors of various kinases, which are critical targets in oncology and other diseases.

  • Fibroblast Growth Factor Receptor (FGFR) Inhibitors: Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have been investigated as potent inhibitors of FGFRs, which play a crucial role in cell proliferation and angiogenesis in cancer. The core structure provides a key interaction with the kinase hinge region.

  • Cyclin-Dependent Kinase 8 (CDK8) Inhibitors: The 1H-pyrrolo[2,3-b]pyridine moiety has been successfully employed in the design of type II CDK8 inhibitors for the treatment of colorectal cancer. These inhibitors can indirectly modulate the WNT/β-catenin signaling pathway.

  • Serum and Glucocorticoid-Regulated Kinase 1 (SGK-1) Inhibitors: The 1H-pyrrolo[2,3-b]pyridine framework has been identified as a promising scaffold for the development of SGK-1 inhibitors, which are implicated in cell proliferation and electrolyte balance.

Signaling Pathway Context:

Kinase_Signaling_Pathway cluster_cell Cancer Cell GrowthFactor Growth Factor (e.g., FGF) Receptor Receptor Tyrosine Kinase (e.g., FGFR) GrowthFactor->Receptor Downstream Downstream Signaling (e.g., RAS-MEK-ERK) Receptor->Downstream Proliferation Cell Proliferation, Angiogenesis, Survival Downstream->Proliferation Inhibitor This compound -based Inhibitor Inhibitor->Receptor Inhibition

Caption: Inhibition of a receptor tyrosine kinase pathway by a 7-azaindole-based inhibitor.

Conclusion and Future Outlook

This compound has evolved from a synthetically accessible heterocyclic compound to a valuable building block in the arsenal of medicinal chemists. Its history is a testament to the ongoing importance of developing efficient synthetic routes to novel scaffolds. The demonstrated success of the 7-azaindole core in targeting kinases ensures that this and related derivatives will continue to be explored in the quest for new and improved therapeutics. Future research will likely focus on the development of more stereoselective and efficient synthetic methods, as well as the exploration of this scaffold against a wider range of biological targets. The principles of rational drug design, guided by a deep understanding of the synthesis and biological activity of such core fragments, will undoubtedly pave the way for the next generation of targeted medicines.

References

  • Preparation method for 4-substituted-7-azaindole. CN102746295B.
  • 4-Methoxy-1H-pyrrolo(2,3-b)pyridine. PubChem. [Link]

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Spectroscopic Characterization of 4-Methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine, a derivative of the 7-azaindole scaffold, represents a core heterocyclic structure of significant interest in medicinal chemistry and drug discovery. The pyrrolo[2,3-b]pyridine core is a key pharmacophore in numerous biologically active compounds, including kinase inhibitors and other therapeutic agents. The addition of a methoxy group at the 4-position and a methyl group at the 1-position (the pyrrole nitrogen) can significantly influence the molecule's electronic properties, conformation, and potential biological activity.

A thorough spectroscopic characterization is fundamental for the unambiguous identification, purity assessment, and structural elucidation of such novel compounds. This technical guide provides a detailed overview of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. In the absence of published experimental data for this specific molecule, this guide leverages predictive models and comparative analysis with structurally related, experimentally characterized compounds to offer a robust and scientifically grounded reference.

Molecular Structure and Atom Numbering

For clarity in the assignment of spectroscopic signals, the following IUPAC numbering system is used for the this compound ring system.

Caption: IUPAC numbering of the this compound scaffold.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The following sections detail the predicted ¹H and ¹³C NMR spectra for this compound. These predictions are based on computational algorithms that consider the electronic environment of each nucleus.[1][2][3][4]

¹H NMR Spectroscopy

The predicted ¹H NMR spectrum of this compound in CDCl₃ is expected to show distinct signals for the aromatic protons of the pyridine and pyrrole rings, as well as for the methyl and methoxy substituents.

Predicted ¹H NMR Data (400 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.20Doublet1HH6
~7.15Doublet1HH2
~6.95Doublet1HH5
~6.50Doublet1HH3
~4.00Singlet3H4-OCH₃
~3.80Singlet3H1-N-CH₃

Interpretation and Rationale:

  • Aromatic Protons (H2, H3, H5, H6): The protons on the bicyclic ring system are expected to appear in the aromatic region (δ 6.0-8.5 ppm).

    • H6: This proton is adjacent to the electronegative nitrogen atom (N7) of the pyridine ring, leading to a significant downfield shift, making it the most deshielded aromatic proton. It is expected to appear as a doublet due to coupling with H5.

    • H2 and H3: These are the protons on the pyrrole ring. H2 is adjacent to the pyrrole nitrogen and is expected to be downfield of H3. Both will appear as doublets due to mutual coupling.

    • H5: This proton is on the pyridine ring and is expected to be the most upfield of the pyridine protons. It will appear as a doublet due to coupling with H6.

  • Methoxy Protons (4-OCH₃): The three protons of the methoxy group are chemically equivalent and will appear as a sharp singlet, typically in the range of δ 3.8-4.2 ppm.

  • N-Methyl Protons (1-N-CH₃): The protons of the methyl group attached to the pyrrole nitrogen will also appear as a sharp singlet. The chemical shift is expected to be slightly upfield compared to the methoxy group, likely around δ 3.7-3.9 ppm.

Comparative Analysis:

The key difference in the ¹H NMR spectrum of this compound compared to its unmethylated analog, 4-Methoxy-1H-pyrrolo[2,3-b]pyridine, will be the absence of the broad N-H proton signal (typically >10 ppm) and the appearance of a new singlet for the N-methyl group around 3.8 ppm. The chemical shifts of the other protons on the ring system are also expected to be slightly perturbed by the N-methylation.[5][6]

¹³C NMR Spectroscopy

The predicted ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

Predicted ¹³C NMR Data (100 MHz, CDCl₃):

Chemical Shift (δ, ppm)Assignment
~162.0C4
~151.0C7a
~145.0C6
~130.0C2
~116.0C5
~115.0C3a
~100.0C3
~55.04-OCH₃
~32.01-N-CH₃

Interpretation and Rationale:

  • Aromatic Carbons: The carbon atoms of the heterocyclic rings will appear in the downfield region of the spectrum.

    • C4: This carbon is attached to the electronegative oxygen atom of the methoxy group and is therefore expected to be the most deshielded carbon of the pyridine ring.

    • C7a and C3a: These are the bridgehead carbons and their chemical shifts are influenced by both rings.

    • C6 and C2: C6, being on the pyridine ring and adjacent to the nitrogen, is expected to be more downfield than C2 on the pyrrole ring.

    • C5 and C3: These carbons are expected to be the most upfield of the aromatic carbons.

  • Aliphatic Carbons:

    • 4-OCH₃: The carbon of the methoxy group will appear around δ 55 ppm.

    • 1-N-CH₃: The carbon of the N-methyl group is expected to be the most upfield signal in the spectrum, appearing around δ 32 ppm.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which is crucial for determining the molecular weight and formula.

Expected Mass Spectrum (Electron Ionization - EI):

  • Molecular Ion (M⁺): The molecular weight of this compound (C₉H₁₀N₂O) is 162.19 g/mol . A prominent molecular ion peak is expected at m/z = 162.

  • Major Fragmentation Pathways:

    • Loss of a methyl radical (•CH₃) from the methoxy group to give a fragment at m/z = 147.

    • Loss of formaldehyde (CH₂O) from the methoxy group, which is a common fragmentation for methoxy-substituted aromatic compounds, to give a fragment at m/z = 132.

    • Loss of a hydrogen cyanide (HCN) molecule from the pyridine ring, a characteristic fragmentation of pyridine-containing compounds.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)VibrationFunctional Group
3100-3000C-H stretchingAromatic C-H
2950-2850C-H stretchingAliphatic C-H (CH₃)
1620-1580C=C and C=N stretchingAromatic rings
1250-1200C-O stretchingAryl-alkyl ether
1100-1000C-N stretchingAromatic amine

Interpretation:

The IR spectrum will be characterized by the aromatic C-H stretching vibrations above 3000 cm⁻¹, aliphatic C-H stretching vibrations from the methyl and methoxy groups below 3000 cm⁻¹, and a series of characteristic peaks in the fingerprint region (below 1600 cm⁻¹) corresponding to the vibrations of the heterocyclic ring system and the C-O and C-N bonds. The absence of a broad N-H stretching band (around 3400 cm⁻¹) will confirm the N-methylation.

Experimental Protocols

The following are generalized, best-practice protocols for acquiring the spectroscopic data for this compound.

NMR Data Acquisition Workflow

G cluster_0 Sample Preparation cluster_1 1H NMR Acquisition cluster_2 13C NMR Acquisition cluster_3 2D NMR (Optional) cluster_4 Data Analysis a Dissolve ~5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl3) b Tune and shim the spectrometer a->b f Acquire a proton-decoupled 1D 13C spectrum i Acquire COSY spectrum (H-H correlations) c Acquire a standard 1D 1H spectrum b->c d Process the data (Fourier transform, phase correction, baseline correction) c->d e Integrate peaks and determine multiplicities d->e l Assign all 1H and 13C signals e->l g Acquire a DEPT-135 spectrum (optional, for CH/CH3 vs CH2) f->g h Process the data g->h h->l j Acquire HSQC spectrum (C-H one-bond correlations) i->j k Acquire HMBC spectrum (C-H long-range correlations) j->k k->l m Confirm structure l->m

Caption: A typical workflow for NMR spectroscopic analysis.

Mass Spectrometry Protocol (EI-MS)
  • Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or dichloromethane).

  • Injection: Introduce the sample into the mass spectrometer via a direct insertion probe or a gas chromatograph (GC-MS).

  • Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: Detect the ions and generate a mass spectrum.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Infrared Spectroscopy Protocol (ATR-FTIR)
  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the interferogram using a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Processing: Perform a Fourier transform on the interferogram to obtain the infrared spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. While based on predictive models due to the current lack of published experimental data, the information presented herein offers a solid foundation for the identification and characterization of this and related compounds. The detailed interpretation of the predicted spectra, along with the provided experimental protocols, serves as a valuable resource for researchers in the fields of synthetic chemistry, medicinal chemistry, and drug development. As with any new compound, the definitive structural confirmation will ultimately rely on the acquisition and thorough analysis of experimental spectroscopic data.

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An In-depth Technical Guide to the Therapeutic Potential of the 4-Methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine Scaffold and Its Structural Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a privileged heterocyclic motif in medicinal chemistry, serving as the core for numerous inhibitors of therapeutically relevant enzymes, particularly protein kinases. This guide focuses on the structural analogs of a specific, yet under-explored derivative: 4-Methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine . While direct research on this precise molecule is limited, this document establishes its potential by providing a comprehensive analysis of its closest structural relatives. We will dissect the synthetic strategies used to access this chemical class, explore the nuanced structure-activity relationships (SAR) that govern potency and selectivity, and detail the mechanisms of action for analogs targeting critical disease pathways. This guide serves as a foundational resource for researchers aiming to leverage the this compound core for the discovery of next-generation therapeutics.

Introduction: The 1H-pyrrolo[2,3-b]pyridine Core

The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, is a bioisostere of indole and purine. Its unique structure, which mimics the purine core of ATP, makes it an ideal scaffold for competitive inhibitors of ATP-dependent enzymes like protein kinases. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a key interaction in the hinge region of many kinase active sites.

The subject of this guide, This compound , introduces two key modifications to the parent scaffold:

  • A 4-methoxy group: This electron-donating group can influence the electronics of the pyridine ring and potentially serve as a hydrogen bond acceptor or participate in hydrophobic interactions within a binding pocket.

  • An N1-methyl group: Methylation of the pyrrole nitrogen removes a hydrogen bond donor, which can be either beneficial or detrimental to binding affinity depending on the target. This modification also increases lipophilicity and can alter the compound's metabolic stability and cell permeability.

While the unmethylated parent, 4-Methoxy-1H-pyrrolo[2,3-b]pyridine, is commercially available and its basic properties are known, the N1-methylated version remains a largely unexplored entity in public literature.[1] This guide will, therefore, build a predictive case for its utility by examining the rich pharmacology of its structural analogs.

Synthetic Strategies: Building the Analog Library

The functionalization of the 1H-pyrrolo[2,3-b]pyridine core is predominantly achieved through modern cross-coupling reactions. The strategic choice of protecting groups and the sequence of reactions are critical for achieving the desired substitution pattern.

Core Synthesis and Functionalization Workflow

A common and versatile approach involves starting with a halogenated 7-azaindole derivative. Palladium-catalyzed cross-coupling reactions are the workhorses for introducing aryl, heteroaryl, and amino substituents at key positions.

G cluster_0 Core Preparation cluster_1 Key Cross-Coupling Reactions cluster_2 Final Steps Start Commercially Available 7-Azaindole Halogenation Selective Halogenation (e.g., NIS, NBS) Start->Halogenation Protection N1-Protection (e.g., SEM-Cl) Halogenation->Protection Suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) - Aryl/Heteroaryl Boronic Acids - Pd Catalyst (e.g., Pd2(dba)3) Protection->Suzuki Position 2 or 3 Buchwald Buchwald-Hartwig Amination (C-N Bond Formation) - Primary/Secondary Amines - Pd Catalyst (e.g., RuPhos G2) Suzuki->Buchwald Position 4 Deprotection Deprotection (e.g., TBAF for SEM group) Buchwald->Deprotection FinalAnalog Final Structural Analog Deprotection->FinalAnalog

Caption: General workflow for synthesizing functionalized 1H-pyrrolo[2,3-b]pyridine analogs.

Protocol: Suzuki-Miyaura Cross-Coupling for C2-Arylation

This protocol describes a representative Suzuki-Miyaura reaction to install an aryl group at the C2 position of the pyrrolopyridine core, a common step in the synthesis of kinase inhibitors.[2]

Rationale: The Suzuki-Miyaura coupling is chosen for its high functional group tolerance, mild reaction conditions, and the commercial availability of a vast library of boronic acids. The choice of a palladium catalyst like Pd₂(dba)₃ with a suitable ligand is crucial for efficient oxidative addition and reductive elimination. The base (e.g., K₂CO₃) is required to activate the boronic acid.

Step-by-Step Methodology:

  • Reagent Preparation: To a flame-dried reaction vessel, add 4-chloro-2-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine (1.0 eq), the desired arylboronic acid (1.2 eq), Pd₂(dba)₃ (0.03 eq), and K₂CO₃ (3.0 eq).

  • Solvent Addition: Under an inert nitrogen atmosphere, add a degassed mixture of 1,4-dioxane and water (e.g., 1:1 v/v).

  • Reaction: Stir the reaction mixture vigorously at a raised temperature (e.g., 80-100 °C) for the required time (typically 30 minutes to 12 hours), monitoring progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Remove the solvent in vacuo. Partition the residue between ethyl acetate and water.

  • Purification: Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by silica gel column chromatography to yield the desired 2-aryl-1H-pyrrolo[2,3-b]pyridine derivative.

Structural Analogs as Kinase Inhibitors

The 1H-pyrrolo[2,3-b]pyridine scaffold has proven to be a fertile ground for the discovery of potent kinase inhibitors targeting several important oncogenic and inflammatory pathways.

Fibroblast Growth Factor Receptor (FGFR) Inhibitors

Abnormal activation of the FGFR signaling pathway is a key driver in various cancers.[3][4][5] Analogs of the 1H-pyrrolo[2,3-b]pyridine core have been developed as highly potent FGFR inhibitors.[3]

Mechanism of Action: These compounds act as ATP-competitive inhibitors. The 1H-pyrrolo[2,3-b]pyridine core typically forms two key hydrogen bonds with the hinge region of the FGFR kinase domain (e.g., with the backbone of residues like E562 and A564).[3] This anchors the molecule in the ATP-binding pocket, blocking autophosphorylation and subsequent activation of downstream signaling cascades like RAS-MEK-ERK and PI3K-Akt.[3]

cluster_pathway Downstream Signaling FGF FGF Ligand FGFR FGFR Dimer FGF->FGFR Binds & Dimerizes RAS RAS FGFR->RAS Activates PI3K PI3K FGFR->PI3K Activates Analog Pyrrolo[2,3-b]pyridine Analog Analog->FGFR Inhibits ATP Binding & Autophosphorylation MEK MEK RAS->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Inhibition of the FGFR signaling pathway by 1H-pyrrolo[2,3-b]pyridine analogs.

Structure-Activity Relationship (SAR):

  • 5-Position: Introduction of a hydrogen bond acceptor, such as a trifluoromethyl group, at the 5-position can significantly enhance potency by forming an interaction with residues like G485.[3]

  • Aryl Substituents: The nature and substitution pattern of aryl groups appended to the core (often at C2 or C3) are critical for exploring hydrophobic pockets and can be modified to improve potency and selectivity.[3]

Compound IDModificationsFGFR1 IC₅₀ (nM)FGFR2 IC₅₀ (nM)FGFR3 IC₅₀ (nM)Reference
1 Parent Scaffold1900--[3]
4a 5-CF₃, 3-(m-methoxyphenyl)methyl98--[3]
4h 5-CF₃, 3-(3,5-dimethoxyphenyl)methyl7925[3][4]
Janus Kinase (JAK) Inhibitors

The JAK-STAT pathway is central to cytokine signaling and its dysregulation is implicated in autoimmune diseases and myeloproliferative neoplasms. Several 1H-pyrrolo[2,3-b]pyridine derivatives have been patented and studied as potent JAK inhibitors.[6]

Mechanism of Action: Similar to FGFR inhibitors, these compounds bind to the ATP pocket of JAK enzymes (JAK1, JAK2, JAK3, TYK2), preventing the phosphorylation and activation of STAT transcription factors. This blockade of cytokine signaling leads to an immunomodulatory effect.

Structure-Activity Relationship (SAR):

  • 4-Position: Substitution at the C4-position with groups like cyclohexylamino has been shown to be crucial for JAK3 inhibitory activity.

  • 5-Position: The introduction of a carbamoyl group at the C5-position can significantly increase potency against JAK3.

  • N1-Substitution: The N1 position of the pyrrole is often substituted with groups that can modulate solubility and pharmacokinetic properties.

Other Therapeutically Relevant Analogs

The versatility of the 1H-pyrrolo[2,3-b]pyridine scaffold extends beyond kinase inhibition.

Phosphodiesterase 4B (PDE4B) Inhibitors

PDE4B is a key enzyme that regulates intracellular levels of cyclic AMP (cAMP), particularly in inflammatory and immune cells. A series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides have been identified as potent and selective PDE4B inhibitors.[7]

SAR Insights:

  • Core Isomerism: A study comparing different heterocyclic cores found that the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) isomer was significantly more potent than the 1H-pyrrolo[3,2-b]pyridine (6-azaindole) isomer.[7]

  • N-Methylation: Interestingly, N-methylation of the pyrrolo[3,2-b]pyridine isomer resulted in an inactive compound, highlighting the critical role of the N-H as a hydrogen bond donor for this specific target.[7] This provides a crucial insight for the design of analogs based on the 4-methoxy-1-methyl core, suggesting that for some targets, the N1-methyl group may be detrimental to activity.

  • Amide Substituents: The nature of the amide substituent at the 2-position is a key determinant of activity, with groups like 3,3-difluoroazetidine showing high potency.[7]

Compound IDCore StructureAmide GroupPDE4B IC₅₀ (µM)Reference
7 1H-pyrrolo[2,3-b]pyridine3,4-dichlorophenyl0.48[7]
11h 1H-pyrrolo[2,3-b]pyridine3,3-difluoroazetidine0.14[7]
6 N-methyl-1H-pyrrolo[3,2-b]pyridine3,4-dichlorophenylInactive[7]

Experimental Protocols: A Guide to In Vitro Evaluation

Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol provides a general method for determining the half-maximal inhibitory concentration (IC₅₀) of a test compound against a target protein kinase by measuring ATP consumption.

Rationale: As a kinase consumes ATP during the phosphorylation reaction, measuring the remaining ATP provides an indirect measure of kinase activity. Luminescence-based assays (e.g., Kinase-Glo®) offer a highly sensitive, high-throughput method for this quantification.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of the test analog (e.g., 10 mM in 100% DMSO). Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO.

  • Assay Plate Setup: In a 384-well white opaque plate, add a small volume (e.g., 50 nL) of each compound dilution. Include wells for a positive control (a known inhibitor of the kinase) and a negative control (DMSO vehicle only).

  • Kinase Reaction Initiation: Prepare a master mix containing the kinase reaction buffer, the recombinant target kinase, and its specific peptide/protein substrate at their pre-determined optimal concentrations. Dispense this mix into all wells of the assay plate.

  • ATP Addition: Prepare an ATP solution in the kinase reaction buffer at a concentration close to its Km for the enzyme. Add the ATP solution to all wells to start the reaction.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Signal Detection: Add the luminescence-based kinase assay reagent (e.g., Kinase-Glo®) to all wells. This reagent lyses the cells and contains luciferase/luciferin to generate a light signal proportional to the amount of ATP present.

  • Data Acquisition: Incubate the plate in the dark for 10 minutes to stabilize the signal. Measure luminescence using a plate reader.

  • Data Analysis: Convert luminescence readings to percent inhibition relative to the positive and negative controls. Plot percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Conclusion and Future Directions

The 1H-pyrrolo[2,3-b]pyridine scaffold is a validated and highly versatile template for the design of potent and selective enzyme inhibitors. While the specific derivative, This compound , is itself an untapped resource, the extensive body of research on its close analogs provides a compelling rationale for its investigation. The synthetic accessibility via robust cross-coupling methodologies allows for the rapid generation of diverse chemical libraries.

Future research should focus on:

  • Synthesis and Profiling: The direct synthesis and broad biological profiling of the 4-methoxy-1-methyl core and its simple derivatives are necessary to establish a baseline of activity and identify initial hit compounds.

  • Target-Specific Optimization: Leveraging the SAR insights from existing FGFR, JAK, and PDE4B inhibitors, medicinal chemists can rationally design new analogs based on this core to enhance potency and selectivity for specific targets.

  • Pharmacokinetic Evaluation: The N1-methyl and 4-methoxy groups may confer advantageous ADME (Absorption, Distribution, Metabolism, and Excretion) properties. A thorough investigation of the pharmacokinetics and metabolic stability of this analog series is a critical next step in translating in vitro potency to in vivo efficacy.

This guide provides the foundational knowledge and technical framework necessary for researchers to embark on the exploration of this promising, yet underexplored, area of chemical space.

References

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  • Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(35), 21527-21535. [Link]

  • Singh, R., et al. (2016). 3,5-(UN)SUBSTITUTED-1H-PYRROLO[2,3-B]PYRIDINE, 1H-PYRAZOLO[3,4-B]PYRIDINE AND 5H-PYRROLO[2-,3-B]PYRAZINE DUAL ITK AND JAK3 KINASE INHIBITORS.
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  • Helal, C. J., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 10(11), 1549-1555. [Link]

  • Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PubMed Central, PMC8184581. [Link]

  • Kapur, M., et al. (2014). SUBSTITUTED 1H-PYRROLO [2,3-B] PYRIDINE AND 1H-PYRAZOLO [3, 4-B] PYRIDINE DERIVATIVES AS SALT INDUCIBLE KINASE 2 (SIK2) INHIBITORS.
  • Kapur, M., et al. (2014). Substituted 1h-pyrrolo [2,3-b] pyridine and 1h-pyrazolo [3, 4-b] pyridine derivatives as salt inducible kinase 2 (sik2) inhibitors.
  • Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. [Link]

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An In-Depth Technical Guide to Identifying the Potential Biological Targets of 4-Methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for identifying and validating the biological targets of the novel small molecule, 4-Methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine. While direct studies on this specific compound are not extensively documented, its core scaffold, pyrrolo[2,3-b]pyridine, is a well-established pharmacophore found in numerous clinically relevant inhibitors of protein kinases and other enzyme families. This guide synthesizes information from analogous structures to propose high-probability target classes and outlines a multi-pronged strategy for target deconvolution. We present a logical progression from in silico predictive methods to robust experimental validation using cutting-edge chemical proteomics and biophysical assays. Detailed, field-tested protocols are provided to empower researchers in drug discovery and chemical biology to elucidate the mechanism of action for this and other novel chemical entities.

Introduction: The Significance of the Pyrrolo[2,3-b]pyridine Scaffold

The compound of interest, this compound, belongs to the 7-azaindole family of heterocycles. This scaffold is of considerable interest in medicinal chemistry due to its structural resemblance to purine, enabling it to function as an effective hinge-binding motif in the ATP-binding pocket of many protein kinases.[1] The pyrrolo[2,3-b]pyridine core is present in a range of approved drugs and clinical candidates, highlighting its versatility and "drug-like" properties.[2][3]

Given the lack of specific literature for the 4-methoxy-1-methyl derivative, our strategy for target identification is rooted in an analysis of structurally related compounds. This analog-based approach allows us to formulate high-probability hypotheses that can be systematically tested.

Known Biological Activities of the Pyrrolo[2,3-b]pyridine Core:

  • Kinase Inhibition: This is the most prominent activity. The scaffold is a key component of inhibitors for Janus kinases (JAKs), Fibroblast Growth Factor Receptors (FGFRs), and others.[1][4][5]

  • Phosphodiesterase (PDE) Inhibition: Certain derivatives have been developed as potent inhibitors of PDE4B.[6]

  • Antimicrobial and Antiviral Activity: The scaffold has been explored for its potential in treating infectious diseases.[7][8]

  • GPCR Modulation: While less common, some analogs have shown activity at G-protein coupled receptors.

Based on this precedent, protein kinases represent the most probable and logical starting point for the target identification of this compound.

A Strategic Workflow for Target Deconvolution

Identifying the specific molecular target(s) of a novel compound is a critical step in drug discovery, bridging the gap between a phenotypic observation and a mechanistic understanding.[9][10] We propose a phased approach that begins with broad, high-throughput screening and progressively narrows the focus to a single, validated target.

Caption: A strategic workflow for identifying and validating the biological targets of a novel small molecule.

Phase 1: Initial Screening and Target Class Identification

The initial phase aims to rapidly identify the most likely target class, with a strong focus on protein kinases due to the nature of the pyrrolo[2,3-b]pyridine scaffold.

In Silico Target Prediction

Computational methods can provide initial hypotheses and help prioritize experimental efforts. By modeling the interaction of this compound with known protein structures, we can predict potential binding partners.

  • Molecular Docking: Docking the compound into the ATP-binding sites of a panel of kinase crystal structures (e.g., from the Protein Data Bank) can predict binding affinities and poses. Kinases showing favorable docking scores become high-priority candidates for experimental testing.

  • Pharmacophore Modeling: Building a pharmacophore model based on known inhibitors containing the pyrrolo[2,3-b]pyridine scaffold can be used to screen large databases of protein structures for those that match the required steric and electronic features for binding.

Broad Kinome Profiling

This is the most direct and powerful initial step for compounds suspected to be kinase inhibitors. Large-scale kinase screening services provide a comprehensive view of a compound's activity and selectivity across the human kinome.

  • Rationale: These platforms test the compound against hundreds of purified kinases in a single experiment, providing data on inhibition percentage or binding affinity (Kd).[11][12] This approach is invaluable for identifying both primary targets and potential off-targets early in the discovery process.[13]

  • Leading Platforms:

    • KINOMEscan® (Eurofins DiscoverX): This is a binding assay platform that uses active site-directed competition to quantitatively measure the interaction between a compound and a panel of over 480 kinases.[11][14] It directly measures the binding constant (Kd), which is independent of ATP concentration.

    • ADP-Glo™ Kinase Assay (Promega): This is a universal, luminescence-based assay that measures the amount of ADP produced during a kinase reaction.[15] It can be used to screen inhibitors against a wide array of kinase targets.

Table 1: Hypothetical Kinome Profiling Results for this compound

Kinase Target% Inhibition @ 1 µMKd (nM)Kinase Family
JAK1 98% 50 Tyrosine Kinase
JAK2 85% 250 Tyrosine Kinase
FGFR1 92% 120 Tyrosine Kinase
Aurora A45%>1000Serine/Threonine Kinase
CDK230%>1000Serine/Threonine Kinase

This is example data. Actual results would be obtained from a screening service.

The hypothetical data in Table 1 suggest that the compound is a potent inhibitor of JAK1 and FGFR1, with moderate activity against JAK2. This provides a strong lead for further investigation.

Phase 2: Unbiased Identification of Binding Partners

While kinome profiling is highly effective for its intended target class, it is a biased approach. To ensure no unexpected targets are missed, unbiased chemical proteomics methods should be employed.[16][17][18] These techniques identify proteins that directly bind to the compound from a complex biological sample, such as a cell lysate.[19][20]

Affinity Chromatography-Mass Spectrometry (AC-MS)

This is a classic and robust method for target identification.[9][21] It involves immobilizing the small molecule on a solid support (e.g., agarose beads) to "pull down" its binding partners from a cell lysate.

Experimental Protocol: Affinity Chromatography-MS

  • Probe Synthesis: Synthesize a derivative of this compound with a linker arm (e.g., a short polyethylene glycol chain) terminating in a reactive group (e.g., an N-hydroxysuccinimide ester or an alkyne for click chemistry). The linker attachment point should be at a position determined by Structure-Activity Relationship (SAR) studies to be non-essential for biological activity.

  • Immobilization: Covalently attach the synthesized probe to an activated solid support, such as NHS-activated agarose beads.[22]

  • Lysate Preparation: Prepare a native protein lysate from a relevant cell line (e.g., a cancer cell line if anti-proliferative effects are observed).

  • Affinity Pulldown: Incubate the immobilized probe with the cell lysate to allow the target proteins to bind. A control experiment using beads without the compound should be run in parallel.

  • Washing: Wash the beads extensively with buffer to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins, typically by boiling in SDS-PAGE loading buffer.

  • Analysis: Separate the eluted proteins by SDS-PAGE, excise the protein bands, and identify them using in-gel digestion followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Caption: Workflow for Affinity Chromatography-Mass Spectrometry (AC-MS).

Phase 3: Target Validation and In-Cell Engagement

Once a list of candidate targets has been generated from screening and proteomics, the next crucial step is to validate these hits and confirm that the compound engages them in a cellular context.

Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful biophysical method for verifying target engagement in intact cells or cell lysates.[23][24] The principle is that a protein becomes more resistant to thermal denaturation when it is bound to a ligand.[25][26] This allows for the direct measurement of a compound's ability to bind to its target in a physiological environment.[27]

Experimental Protocol: Western Blot-based CETSA

  • Cell Treatment: Treat intact cells with either the test compound (e.g., 10 µM this compound) or a vehicle control (e.g., DMSO).

  • Heating: Aliquot the treated cell suspensions into PCR tubes and heat them to a range of different temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler. One aliquot is left at room temperature as a non-heated control.

  • Lysis: Lyse the cells by freeze-thaw cycles.

  • Centrifugation: Separate the soluble protein fraction (containing folded, non-aggregated protein) from the precipitated, denatured protein by high-speed centrifugation.

  • Detection: Analyze the amount of the soluble target protein remaining at each temperature by Western blotting using a specific antibody for the candidate target (e.g., an anti-JAK1 antibody).

  • Data Analysis: Quantify the band intensities and plot them against temperature. A shift in the melting curve to a higher temperature in the compound-treated samples compared to the vehicle control confirms target engagement.

Caption: The principle of the Cellular Thermal Shift Assay (CETSA).

Genetic Target Validation

To confirm that the engagement of the identified target is responsible for an observed cellular phenotype (e.g., decreased cell proliferation), genetic methods such as siRNA or CRISPR/Cas9 can be used to reduce the expression of the target protein. If the phenotype of target knockdown mimics the phenotype of compound treatment, it provides strong evidence that the compound's activity is mediated through that target.[28]

Conclusion

The identification of biological targets for a novel compound like this compound is a systematic process that relies on a convergence of evidence from multiple orthogonal approaches. By leveraging the known pharmacology of its pyrrolo[2,3-b]pyridine core, a focused investigation beginning with kinome profiling is a highly rational starting point. This should be complemented by unbiased chemical proteomics to uncover any unexpected targets. Finally, rigorous validation through biophysical methods like CETSA and genetic approaches is essential to unequivocally link the compound to its molecular mechanism of action. This guide provides the strategic framework and detailed methodologies necessary to successfully navigate this critical phase of drug discovery.

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  • Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. (2019). Organic & Medicinal Chem IJ, 9(1). [Link]

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  • Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors | Journal of Medicinal Chemistry - ACS Publications. (n.d.). Retrieved January 20, 2026, from [Link]

  • Innovations in Chemical Synthesis: The Versatility of Pyrrolo[2,3-b]pyridine Derivatives. (n.d.). Retrieved January 20, 2026, from [Link]

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC - PubMed Central. (n.d.). Retrieved January 20, 2026, from [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC - PubMed Central. (n.d.). Retrieved January 20, 2026, from [Link]

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  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC - PubMed Central. (n.d.). Retrieved January 20, 2026, from [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - MDPI. (n.d.). Retrieved January 20, 2026, from [Link]

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  • Discovery of Pyrrolo[2,3- b]pyridine (1,7-Dideazapurine) Nucleoside Analogues as Anti- Trypanosoma cruzi Agents - PubMed. (n.d.). Retrieved January 20, 2026, from [Link]

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A Theoretical and In-Silico Exploration of 4-Methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 7-Azaindole Scaffold

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a privileged heterocyclic scaffold in medicinal chemistry. Its structure, a bioisostere of indole, allows it to mimic the natural amino acid tryptophan and interact with a wide array of biological targets. Derivatives of this core have shown remarkable efficacy as kinase inhibitors, finding applications in oncology and immunology.[1][2][3][4] The strategic placement of substituents on the 7-azaindole ring system is a key strategy for modulating potency, selectivity, and pharmacokinetic properties. This guide focuses on a specific derivative, 4-Methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine, and delineates a comprehensive theoretical framework for its characterization and potential as a drug candidate. By employing a suite of computational methodologies, from quantum chemical calculations to molecular docking, we can predict its physicochemical properties, reactive behavior, and interaction with protein targets, thereby accelerating its journey through the drug discovery pipeline.

Molecular Structure and Physicochemical Properties

The foundational step in any theoretical investigation is a thorough understanding of the molecule's structural and electronic characteristics. The subject of our study, this compound, builds upon the 4-Methoxy-1H-pyrrolo[2,3-b]pyridine core.

PropertyValue (for 4-Methoxy-1H-pyrrolo[2,3-b]pyridine)Reference
Molecular Formula C₈H₈N₂O[5]
Molecular Weight 148.16 g/mol [5]
IUPAC Name 4-methoxy-1H-pyrrolo[2,3-b]pyridine[5]
SMILES COC1=C2C=CNC2=NC=C1[5]

The addition of a methyl group at the N1 position of the pyrrole ring is a critical modification. This methylation prevents the nitrogen from acting as a hydrogen bond donor, which can significantly alter its binding mode within a protein active site. Furthermore, it increases the lipophilicity of the molecule, potentially impacting its solubility, permeability, and metabolic stability.

Quantum Chemical Calculations: Unveiling Electronic Behavior

Density Functional Theory (DFT) is a powerful computational tool used to predict the electronic structure and properties of molecules with high accuracy.[6][7][8] For this compound, these calculations provide invaluable insights into its geometry, reactivity, and spectroscopic signatures.

Methodology: A Self-Validating Protocol

A standard and robust protocol for DFT calculations on a novel compound involves the following steps:

  • Structural Optimization: The initial 3D structure of the molecule is optimized to find its lowest energy conformation. A common and reliable method is the B3LYP functional with a 6-311++G(d,p) basis set.[6][7] This level of theory provides a good balance between computational cost and accuracy for organic molecules.

  • Frequency Calculation: To confirm that the optimized structure corresponds to a true energy minimum, vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable structure. These calculations also allow for the prediction of the molecule's infrared (IR) and Raman spectra.[8]

  • Electronic Property Analysis: From the optimized geometry, key electronic properties are derived, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP).

DFT_Workflow cluster_input Input cluster_dft DFT Calculation (e.g., B3LYP/6-311++G(d,p)) cluster_output Output & Analysis Start Initial 3D Structure of 4-Methoxy-1-methyl-1H- pyrrolo[2,3-b]pyridine Opt Geometry Optimization Start->Opt Optimize geometry Freq Frequency Calculation Opt->Freq Verify minimum energy Elec Electronic Properties (HOMO, LUMO, MEP) Opt->Elec Calculate properties Stable Stable Conformation (No Imaginary Frequencies) Freq->Stable Spectra Predicted IR/Raman Spectra Freq->Spectra Reactivity Reactivity & Interaction Sites Elec->Reactivity

Caption: Workflow for DFT-based theoretical analysis.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The HOMO and LUMO are crucial for understanding a molecule's chemical reactivity and kinetic stability.

  • HOMO (Highest Occupied Molecular Orbital): Represents the ability to donate an electron. Regions with high HOMO density are prone to electrophilic attack.

  • LUMO (Lowest Unoccupied Molecular Orbital): Represents the ability to accept an electron. Regions with high LUMO density are susceptible to nucleophilic attack.

The energy gap between HOMO and LUMO (ΔE = ELUMO - EHOMO) is an indicator of molecular stability. A large gap suggests high stability and low reactivity, while a small gap implies the molecule is more reactive. For drug candidates, a moderate gap is often desirable, indicating sufficient stability under physiological conditions but also the capacity to interact with its biological target.

Molecular Electrostatic Potential (MEP) Mapping

The MEP is a visual representation of the charge distribution around a molecule. It is an invaluable tool for identifying sites of intermolecular interactions.

  • Red Regions (Negative Potential): Indicate electron-rich areas, which are favorable for electrophilic attack and hydrogen bond acceptance. In this compound, these would likely be concentrated around the nitrogen atom of the pyridine ring and the oxygen of the methoxy group.

  • Blue Regions (Positive Potential): Indicate electron-deficient areas, which are susceptible to nucleophilic attack and are potential hydrogen bond donor sites.

  • Green Regions (Neutral Potential): Represent areas of low electrostatic potential, typically associated with nonpolar regions of the molecule.

MEP_Concept cluster_regions Molecular Electrostatic Potential (MEP) Map Molecule 4-Methoxy-1-methyl-1H- pyrrolo[2,3-b]pyridine Red Electron-Rich (Red) Pyridine N, Methoxy O Molecule->Red Site for Electrophilic Attack/ H-Bond Acceptor Blue Electron-Deficient (Blue) H-atoms Molecule->Blue Site for Nucleophilic Attack Green Neutral (Green) Alkyl/Aryl regions Molecule->Green Hydrophobic Interactions

Caption: Conceptual MEP map and its implications for reactivity.

Molecular Docking: Predicting Protein-Ligand Interactions

Given that the 1H-pyrrolo[2,3-b]pyridine scaffold is a well-established kinase inhibitor, a logical next step is to perform molecular docking studies with relevant protein targets.[1][3] Kinases such as Fibroblast Growth Factor Receptor (FGFR) and c-Met are excellent candidates based on published data for similar compounds.[1][3][4]

Docking Protocol: A Step-by-Step Guide
  • Protein Preparation:

    • Obtain the crystal structure of the target kinase (e.g., FGFR1, PDB ID: 4V04) from the Protein Data Bank.

    • Remove water molecules and any co-crystallized ligands.

    • Add hydrogen atoms and assign appropriate protonation states for amino acid residues, particularly histidines.

    • Define the binding site, typically as a grid box centered on the position of the original co-crystallized ligand.

  • Ligand Preparation:

    • Generate the 3D structure of this compound.

    • Perform energy minimization using a suitable force field (e.g., MMFF94).

    • Assign partial charges and define rotatable bonds.

  • Docking Simulation:

    • Use a validated docking program (e.g., AutoDock, Glide, Surflex-Dock) to place the ligand into the defined binding site of the protein.

    • The program will generate multiple possible binding poses and score them based on a scoring function that estimates the binding affinity.

  • Analysis of Results:

    • Analyze the top-scoring poses to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking.

    • Compare the predicted binding mode to that of known inhibitors of the target kinase. For the 7-azaindole scaffold, a common interaction is the formation of one or two hydrogen bonds with the hinge region of the kinase.[1]

Docking_Workflow cluster_prep Preparation cluster_sim Simulation cluster_analysis Analysis Protein Prepare Protein Target (e.g., FGFR1 from PDB) Dock Perform Docking (e.g., AutoDock, Glide) Protein->Dock Ligand Prepare Ligand (Energy Minimize Molecule) Ligand->Dock Pose Generate & Score Binding Poses Dock->Pose Interaction Analyze Key Interactions (H-Bonds, Hydrophobic) Pose->Interaction Result Predict Binding Affinity & Mode Interaction->Result

Caption: Standard workflow for molecular docking studies.

Based on studies of similar molecules, it is hypothesized that the pyridine nitrogen of this compound will act as a hydrogen bond acceptor with the backbone NH of a key residue in the kinase hinge region (e.g., Alanine in many kinases).[1] The methoxy group may form additional hydrogen bonds or occupy a hydrophobic pocket, while the fused ring system engages in van der Waals and π-π interactions.

Conclusion and Future Directions

The theoretical framework outlined in this guide provides a robust, multi-faceted approach to characterizing this compound as a potential drug candidate. Quantum chemical calculations offer a deep understanding of its intrinsic electronic properties and reactivity, while molecular docking provides actionable hypotheses about its interactions with specific, disease-relevant protein targets. These in-silico studies are indispensable for rational drug design, enabling researchers to prioritize compounds for synthesis and biological evaluation, thereby saving significant time and resources. The insights gained from this theoretical analysis strongly support the progression of this compound and its analogs into further preclinical development.

References

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Methodological & Application

Application Notes and Protocols for the Characterization of 4-Methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine in Kinase Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emerging Potential of the Pyrrolo[2,3-b]pyridine Scaffold in Kinase Drug Discovery

The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, has emerged as a privileged scaffold in medicinal chemistry, particularly in the development of small molecule kinase inhibitors.[1][2][3] Kinases are a large family of enzymes that play a critical role in cellular signaling by catalyzing the phosphorylation of specific substrates.[4][5] Their dysregulation is a hallmark of numerous diseases, including cancer, inflammation, and neurodegenerative disorders, making them a major class of therapeutic targets.[4][5]

The pyrrolo[2,3-b]pyridine core serves as an effective hinge-binding motif, capable of forming key hydrogen bond interactions within the ATP-binding site of many kinases.[1] This has led to the development of potent and selective inhibitors targeting various kinases, including Fibroblast Growth Factor Receptors (FGFRs), Cyclin-Dependent Kinase 8 (CDK8), and Serum/Glucocorticoid-Regulated Kinase 1 (SGK1).[2][3][6]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the use of 4-Methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine in a suite of kinase assays. While specific inhibitory data for this particular analog is not yet widely published, its structural similarity to known kinase inhibitors suggests it is a compound of significant interest for screening and characterization. We present a logical, multi-tiered approach to elucidating its biochemical potency, binding affinity, and cellular target engagement.

Compound Information and Handling

PropertyValueSource
IUPAC Name This compoundN/A
Molecular Formula C9H10N2OPubChem
Molecular Weight 162.19 g/mol PubChem
Appearance Solid[2]
Solubility Soluble in DMSOGeneral Practice

Preparation of Stock Solutions:

For optimal results and reproducibility, it is critical to prepare high-quality, accurate stock solutions.

  • Primary Stock (10 mM): Carefully weigh the solid this compound and dissolve it in anhydrous DMSO to a final concentration of 10 mM. For example, to prepare 1 mL of a 10 mM stock, dissolve 1.622 mg of the compound in 1 mL of DMSO. Mix thoroughly by vortexing until the solid is completely dissolved.

  • Storage: Aliquot the 10 mM stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.

  • Working Solutions: On the day of the experiment, thaw an aliquot of the 10 mM stock and prepare serial dilutions in 100% DMSO. These dilutions will be used to create the final assay concentrations. It is crucial to maintain a consistent final DMSO concentration across all wells of an assay plate to avoid solvent-induced artifacts.[4]

Biochemical Assays: Quantifying Direct Kinase Inhibition

Biochemical assays are the foundational step in characterizing a potential kinase inhibitor. They measure the direct effect of the compound on the catalytic activity or binding properties of a purified kinase enzyme.[7] We will detail two widely used and robust biochemical assay platforms: a luminescence-based activity assay and a time-resolved fluorescence resonance energy transfer (TR-FRET) binding assay.

Protocol 1: ADP-Glo™ Luminescence-Based Kinase Activity Assay

The ADP-Glo™ Kinase Assay is a universal, homogeneous assay that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.[5][8] The assay is performed in two steps: first, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase reaction to generate a luminescent signal that is directly proportional to kinase activity.[9]

Workflow for the ADP-Glo™ Kinase Assay:

ADP_Glo_Workflow A Prepare Reagents: - Kinase (e.g., FGFR1, CDK8) - Substrate - ATP - Test Compound B Set up Kinase Reaction: Add Kinase, Substrate, and Test Compound to Plate A->B Dispense C Initiate Reaction: Add ATP and Incubate (e.g., 60 min at 30°C) B->C Start D Terminate & Deplete ATP: Add ADP-Glo™ Reagent (Incubate 40 min at RT) C->D Stop E Detect ADP: Add Kinase Detection Reagent (Incubate 30-60 min at RT) D->E Convert F Read Luminescence E->F Measure

Caption: Workflow for the ADP-Glo™ Kinase Assay.

Detailed Step-by-Step Protocol (384-well format):

  • Reagent Preparation:

    • Kinase Buffer: Prepare a 1X kinase reaction buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). The optimal buffer composition may vary depending on the specific kinase.

    • Test Compound Dilutions: Prepare a serial dilution of this compound in 100% DMSO, typically starting at a high concentration (e.g., 1 mM) and performing 3-fold dilutions.

    • Kinase Solution: Dilute the recombinant kinase (e.g., FGFR1, CDK8, or SGK1) to a 2X final concentration in 1X kinase buffer. The optimal kinase concentration should be determined empirically by performing a kinase titration.

    • Substrate/ATP Solution: Prepare a 2X solution of the appropriate substrate and ATP in 1X kinase buffer. The ATP concentration should ideally be at or near the Km for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.[10]

  • Assay Procedure:

    • Add 2.5 µL of the 2X kinase solution to each well of a 384-well white assay plate.

    • Add 50 nL of the serially diluted test compound or DMSO (vehicle control) to the appropriate wells.

    • Incubate for 10-15 minutes at room temperature to allow the compound to bind to the kinase.

    • Initiate the kinase reaction by adding 2.5 µL of the 2X substrate/ATP solution to each well. The final reaction volume is 5 µL.

    • Mix the plate gently and incubate for the desired reaction time (e.g., 60 minutes) at the optimal temperature for the kinase (typically 30°C or room temperature).

    • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well.[11]

    • Incubate for 40 minutes at room temperature.[11]

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[11]

    • Incubate for 30-60 minutes at room temperature.[11]

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • The raw luminescence units (RLU) are inversely proportional to the degree of kinase inhibition.

    • Normalize the data using the following controls:

      • 0% Inhibition (High Signal): Wells containing kinase, substrate, ATP, and DMSO (vehicle).

      • 100% Inhibition (Low Signal): Wells containing kinase, substrate, ATP, and a known potent inhibitor, or wells without kinase.

    • Calculate the percent inhibition for each compound concentration.

    • Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: LanthaScreen™ Eu Kinase Binding Assay

The LanthaScreen™ Eu Kinase Binding Assay is a TR-FRET-based method that directly measures the binding of a test compound to the kinase of interest.[7][12] It relies on the displacement of a fluorescently labeled, ATP-competitive tracer from the kinase by the test compound. This displacement leads to a decrease in the FRET signal between a europium-labeled anti-tag antibody bound to the kinase and the fluorescent tracer.[10][13]

Workflow for the LanthaScreen™ Eu Kinase Binding Assay:

LanthaScreen_Workflow A Prepare Reagents: - Tagged Kinase - Eu-labeled Antibody - Fluorescent Tracer - Test Compound B Dispense Test Compound and Kinase/Antibody Mix into Assay Plate A->B Dispense C Add Fluorescent Tracer to all wells B->C Add D Incubate at Room Temperature (e.g., 60 minutes) C->D Incubate E Read TR-FRET Signal (Excitation: ~340 nm, Emission: ~615 nm & ~665 nm) D->E Measure F Calculate Emission Ratio and Determine IC50 E->F Analyze

Caption: Workflow for the LanthaScreen™ Eu Kinase Binding Assay.

Detailed Step-by-Step Protocol (384-well format):

  • Reagent Preparation:

    • Kinase Buffer: Prepare a 1X kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).[7]

    • Test Compound Dilutions: Prepare serial dilutions of this compound in 100% DMSO. Then, create intermediate dilutions of the compound at 4X the final desired concentration in 1X kinase buffer.[10]

    • Kinase/Antibody Mix: Prepare a 2X solution of the tagged kinase and the Eu-labeled anti-tag antibody in 1X kinase buffer. The optimal concentrations should be determined empirically.[10]

    • Tracer Solution: Prepare a 4X solution of the appropriate kinase tracer in 1X kinase buffer. The tracer concentration should be close to its Kd for the kinase.[10]

  • Assay Procedure:

    • Add 4 µL of the 4X intermediate compound dilutions or DMSO control to the wells of a 384-well assay plate.

    • Add 8 µL of the 2X kinase/antibody mixture to each well.[10]

    • Add 4 µL of the 4X tracer solution to each well. The final assay volume is 16 µL.[10]

    • Mix the plate gently, cover, and incubate for 60 minutes at room temperature, protected from light.[10]

    • Read the plate on a TR-FRET-enabled plate reader, measuring the emission at both 615 nm (europium reference) and 665 nm (tracer emission).[13]

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 615 nm) for each well.

    • Normalize the data using high and low FRET controls (DMSO vs. a saturating concentration of a known inhibitor).

    • Plot the normalized emission ratio versus the log of the compound concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.

Cell-Based Assays: Assessing Target Engagement in a Physiological Context

While biochemical assays are essential for determining direct inhibitory activity, cell-based assays provide crucial information about a compound's ability to engage its target in a more physiologically relevant environment.[9] These assays account for factors such as cell permeability, off-target effects, and competition with endogenous ATP.

Protocol 3: Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful technique for verifying target engagement in intact cells or cell lysates.[1][4][14] The principle is based on ligand-induced thermal stabilization of the target protein.[15] When a compound binds to its target protein, the protein becomes more resistant to heat-induced denaturation. By heating cell lysates or intact cells to various temperatures, one can quantify the amount of soluble target protein remaining. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.[4][15]

Workflow for the Cellular Thermal Shift Assay (CETSA®):

CETSA_Workflow A Treat Cells with Test Compound or Vehicle B Heat Cell Suspensions to a Range of Temperatures A->B C Lyse Cells (e.g., Freeze-Thaw Cycles) B->C D Separate Soluble and Aggregated Proteins (Centrifugation) C->D E Collect Supernatant (Soluble Fraction) D->E F Quantify Target Protein (e.g., Western Blot, ELISA) E->F G Plot Soluble Protein vs. Temperature to Generate Melt Curves F->G

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).

Detailed Step-by-Step Protocol (Western Blot Readout):

  • Cell Culture and Treatment:

    • Culture a cell line known to express the target kinase (e.g., a cancer cell line with FGFR amplification) to near confluency.

    • Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease and phosphatase inhibitors).

    • Divide the cell suspension into aliquots. Treat each aliquot with either this compound at the desired concentration or with vehicle (DMSO) for a specified time (e.g., 1-2 hours) at 37°C.

  • Thermal Challenge:

    • Aliquot the treated cell suspensions into PCR tubes.

    • Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by a cooling step to room temperature.[14]

  • Lysis and Fractionation:

    • Lyse the cells by performing freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).

    • Separate the soluble and aggregated protein fractions by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).[16]

  • Protein Quantification and Analysis:

    • Carefully collect the supernatant (soluble fraction) from each sample.

    • Determine the protein concentration of each sample using a standard protein assay (e.g., BCA assay).

    • Normalize the protein concentrations for all samples.

    • Analyze the samples by SDS-PAGE and Western blotting using a specific antibody against the target kinase.

    • Quantify the band intensities from the Western blot using densitometry.

  • Data Analysis:

    • For each treatment group (vehicle and compound), plot the normalized band intensity (representing the amount of soluble target protein) against the corresponding temperature.

    • Fit the data to a sigmoidal dose-response curve to determine the melting temperature (Tm) for each condition.

    • A positive thermal shift (ΔTm) in the compound-treated group compared to the vehicle-treated group confirms target engagement.

Summary and Future Directions

The protocols outlined in this application note provide a comprehensive framework for the initial characterization of this compound as a potential kinase inhibitor. By systematically employing biochemical activity and binding assays, followed by cellular target engagement studies, researchers can build a robust data package to understand the compound's mechanism of action and guide further drug development efforts.

Given the known activities of the 1H-pyrrolo[2,3-b]pyridine scaffold, promising kinases to investigate include members of the FGFR, CDK, and SGK families.[2][3][6] Once a primary target is identified and its IC₅₀ is determined, subsequent studies could involve broader kinase profiling to assess selectivity, as well as downstream cellular assays to measure the functional consequences of target inhibition, such as effects on cell proliferation or substrate phosphorylation.

References

  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

  • Reaction Biology. KINASE PROFILING & SCREENING. [Link]

  • Creative Diagnostics. Kinase Activity Assay. [Link]

  • Profacgen. Cell-based Kinase Assays. [Link]

  • Ouellette, S. B., Noel, B. M., & Parker, L. L. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS ONE, 11(9), e0161748. [Link]

  • Almqvist, H., Axelsson, H., Jafari, R., Dan, C., Mateus, A., Haraldsson, M., ... & Martinez Molina, D. (2016). CETSA screening identifies known and novel thymidylate synthase inhibitors and slow intracellular activation of 5-fluorouracil. Nature Communications, 7, 11040. [Link]

  • Shaw, J. L., Zhang, Y., & Kluger, R. H. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 15(1), 229-236. [Link]

  • Zhang, C., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(36), 22336-22345. [Link]

  • ResearchGate. Principle of the cellular thermal shift assay (CETSA). [Link]

  • PubChem. 4-Methoxy-1H-pyrrolo(2,3-b)pyridine. [Link]

  • Zhang, C., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(36), 22336-22345. [Link]

  • Li, Y., et al. (2022). Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry, 65(18), 12095-12123. [Link]

  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. [Link]

  • Zhang, W., et al. (2018). Development of a new analog of SGK1 inhibitor and its evaluation as a therapeutic molecule of colorectal cancer. Oncotarget, 9(46), 27959-27971. [Link]

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experimental protocol for 4-Methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides a detailed experimental protocol for the synthesis of 4-Methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine, a valuable heterocyclic scaffold in medicinal chemistry and drug development.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical details and the scientific rationale behind the synthetic strategy.

Introduction

1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, and its derivatives are privileged structures in medicinal chemistry due to their ability to mimic indole and purine systems, making them key components in the development of various therapeutic agents, including kinase inhibitors.[3][4] The target molecule, this compound, incorporates two key functional groups: a methoxy group at the 4-position of the pyridine ring and a methyl group on the pyrrole nitrogen. These modifications can significantly influence the molecule's physicochemical properties, target binding affinity, and metabolic stability.[4]

The synthetic route detailed herein follows a logical and efficient three-step process starting from the commercially available 1H-pyrrolo[2,3-b]pyridine (7-azaindole). The strategy involves:

  • Chlorination of the 4-position: This is achieved via an N-oxidation/chlorination sequence, a common method for functionalizing the pyridine ring in 7-azaindoles.[5][6]

  • Nucleophilic Aromatic Substitution (SNAr): The 4-chloro substituent is then displaced by a methoxy group. This reaction is facilitated by the electron-withdrawing nature of the pyridine nitrogen, which activates the ring for nucleophilic attack.[7][8]

  • N-Methylation: The final step involves the methylation of the pyrrole nitrogen to yield the target compound.

This application note provides a step-by-step protocol for each of these stages, along with explanations for the choice of reagents and reaction conditions.

Overall Synthetic Scheme

Synthesis_Workflow cluster_0 Step 1: 4-Chlorination cluster_1 Step 2: 4-Methoxylation cluster_2 Step 3: N-Methylation 7-Azaindole 1H-Pyrrolo[2,3-b]pyridine (7-Azaindole) 7-Azaindole-N-oxide 7-Azaindole-N-oxide 7-Azaindole->7-Azaindole-N-oxide m-CPBA, Acetone 4-Chloro-7-azaindole 4-Chloro-1H-pyrrolo[2,3-b]pyridine 7-Azaindole-N-oxide->4-Chloro-7-azaindole POCl3, heat 4-Methoxy-7-azaindole 4-Methoxy-1H-pyrrolo[2,3-b]pyridine 4-Chloro-7-azaindole->4-Methoxy-7-azaindole NaOCH3, DMF, heat Target_Molecule This compound 4-Methoxy-7-azaindole->Target_Molecule NaH, CH3I, THF

Figure 1: Overall synthetic workflow for this compound.

Reagents and Equipment

Reagent/EquipmentPurposeSupplier/Grade
1H-Pyrrolo[2,3-b]pyridineStarting MaterialCommercially Available (≥98%)
m-Chloroperoxybenzoic acid (m-CPBA)Oxidizing AgentCommercially Available (≤77%)
Phosphorus oxychloride (POCl₃)Chlorinating AgentCommercially Available (≥99%)
Sodium methoxide (NaOCH₃)NucleophileCommercially Available (≥95%)
Sodium hydride (NaH)Base60% dispersion in mineral oil
Methyl iodide (CH₃I)Methylating AgentCommercially Available (≥99%)
Acetone, Dichloromethane (DCM)SolventsAnhydrous Grade
N,N-Dimethylformamide (DMF)SolventAnhydrous Grade
Tetrahydrofuran (THF)SolventAnhydrous Grade
Round-bottom flasks, CondensersReaction VesselsStandard laboratory glassware
Magnetic stirrer with heatingReaction ControlStandard laboratory equipment
Thin Layer Chromatography (TLC) platesReaction MonitoringSilica gel 60 F₂₅₄
Column chromatography systemPurificationSilica gel (230-400 mesh)
Rotary evaporatorSolvent RemovalStandard laboratory equipment
NMR Spectrometer, Mass SpectrometerProduct CharacterizationStandard analytical instruments

Experimental Protocols

Part 1: Synthesis of 4-Chloro-1H-pyrrolo[2,3-b]pyridine

This two-step procedure first involves the N-oxidation of the pyridine nitrogen, which activates the 4-position for subsequent chlorination.

Step 1a: Synthesis of 1H-Pyrrolo[2,3-b]pyridine-7-N-oxide

  • Rationale: The direct electrophilic halogenation of the 4-position of 7-azaindole is challenging. N-oxidation of the pyridine nitrogen enhances the electrophilicity of the C4 position, facilitating subsequent nucleophilic attack by a chloride source in the presence of POCl₃.[5][6]

  • Protocol:

    • To a solution of 1H-pyrrolo[2,3-b]pyridine (10.0 g, 84.6 mmol) in acetone (200 mL) in a 500 mL round-bottom flask, add m-chloroperoxybenzoic acid (m-CPBA, 77%, 22.8 g, 102 mmol) portion-wise at 0 °C (ice bath).

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by TLC (DCM:Methanol 9:1).

    • Upon completion, concentrate the mixture under reduced pressure.

    • Redissolve the residue in dichloromethane (200 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 100 mL) and brine (100 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude N-oxide, which can be used in the next step without further purification.

Step 1b: Synthesis of 4-Chloro-1H-pyrrolo[2,3-b]pyridine

  • Rationale: Phosphorus oxychloride serves as both a chlorinating agent and a dehydrating agent, converting the N-oxide to the 4-chloro derivative.

  • Protocol:

    • Carefully add phosphorus oxychloride (POCl₃, 50 mL) to the crude 1H-pyrrolo[2,3-b]pyridine-7-N-oxide from the previous step in a 250 mL round-bottom flask equipped with a reflux condenser.

    • Heat the mixture to 100-110 °C and stir for 2-3 hours.

    • Monitor the reaction by TLC (Ethyl acetate:Hexanes 1:1).

    • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice (300 g) with vigorous stirring.

    • Neutralize the solution by the slow addition of solid sodium bicarbonate or concentrated aqueous sodium hydroxide until pH 7-8 is reached.

    • Extract the aqueous layer with ethyl acetate (3 x 150 mL).

    • Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 4-chloro-1H-pyrrolo[2,3-b]pyridine as a solid.[9]

Part 2: Synthesis of 4-Methoxy-1H-pyrrolo[2,3-b]pyridine
  • Rationale: This step is a classic example of a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nitrogen atom in the pyridine ring stabilizes the intermediate Meisenheimer complex formed upon nucleophilic attack of the methoxide ion at the 4-position, facilitating the displacement of the chloride leaving group.[7][8][10]

Figure 2: Mechanism of Nucleophilic Aromatic Substitution.

  • Protocol:

    • To a solution of 4-chloro-1H-pyrrolo[2,3-b]pyridine (5.0 g, 32.7 mmol) in anhydrous N,N-dimethylformamide (DMF, 100 mL), add sodium methoxide (2.65 g, 49.1 mmol) at room temperature.

    • Heat the reaction mixture to 110-120 °C and stir for 4-6 hours under a nitrogen atmosphere.[6]

    • Monitor the reaction by TLC (Ethyl acetate:Hexanes 1:1).

    • After completion, cool the mixture to room temperature and pour it into ice-water (300 mL).

    • Extract the product with ethyl acetate (3 x 100 mL).

    • Combine the organic layers, wash with water (2 x 100 mL) and brine (100 mL), dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the residue by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain 4-methoxy-1H-pyrrolo[2,3-b]pyridine.[6]

Part 3: Synthesis of this compound
  • Rationale: The pyrrole nitrogen of 7-azaindole is acidic and can be deprotonated by a strong base like sodium hydride to form the corresponding anion. This anion then acts as a nucleophile and reacts with an electrophilic methyl source, such as methyl iodide, in an SN2 reaction to form the N-methylated product.[1]

  • Protocol:

    • To a suspension of sodium hydride (60% dispersion in mineral oil, 0.98 g, 24.5 mmol, wash with hexanes to remove oil) in anhydrous tetrahydrofuran (THF, 80 mL) at 0 °C, add a solution of 4-methoxy-1H-pyrrolo[2,3-b]pyridine (3.0 g, 20.2 mmol) in anhydrous THF (20 mL) dropwise.

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

    • Cool the mixture back to 0 °C and add methyl iodide (1.57 mL, 25.2 mmol) dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction by TLC (Ethyl acetate:Hexanes 1:1).

    • Upon completion, carefully quench the reaction by the dropwise addition of water (10 mL).

    • Remove the THF under reduced pressure.

    • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield this compound.

Conclusion

The synthetic protocol detailed in this application note provides a reliable and efficient pathway for the preparation of this compound. By understanding the underlying chemical principles of each step—N-oxidation to activate the pyridine ring, nucleophilic aromatic substitution for methoxylation, and N-alkylation for methylation—researchers can confidently synthesize this and other related 7-azaindole derivatives for their drug discovery and development programs.

References

  • Batra, S., et al. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 25(15), 3432. [Link]

  • CN102746295B - Preparation method for 4-substituted-7-azaindole.
  • CN102746295A - Preparation method for 4-substituted-7-azaindole.
  • Al-dujaili, L. J., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 10(10), 1433-1439. [Link]

  • Guillaumet, G., et al. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry, 5(5), 471-495. [Link]

  • Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(36), 22359-22368. [Link]

  • CN105622616A - Preparation method of 4-chloropyrrolo[2,3-d]pyrimidine.
  • Scott, J. S., et al. (2020). Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1)-Derived Crystallographic Surrogate. Journal of Medicinal Chemistry, 63(15), 8215-8233. [Link]

  • Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(36), 22359-22368. [Link]

  • Besson, T., et al. (2018). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 23(1), 164. [Link]

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  • CN112979563B - Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine.
  • Shepelev, M., et al. (2022). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Molecules, 27(19), 6608. [Link]

  • Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(36), 22359-22368. [Link]

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  • WO2007012953A2 - Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis.
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  • WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines.
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Application Notes & Protocols: 4-Methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine as a Privileged Scaffold for Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of the 7-Azaindole Scaffold in Medicinal Chemistry

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, has emerged as a "privileged scaffold" in modern drug discovery. Its structural resemblance to both indole and purine systems allows it to act as a bioisostere, effectively mimicking these key biological motifs.[1] This unique characteristic enables 7-azaindole derivatives to interact with a wide array of biological targets, particularly protein kinases, which play a crucial role in cellular signaling pathways.[1][2] The strategic placement of a nitrogen atom in the six-membered ring can favorably modulate a compound's physicochemical properties, such as solubility and lipophilicity, and enhance its binding affinity to target proteins.[2]

This document provides a detailed guide for researchers on the utilization of a specific, promising derivative: 4-Methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine . We will delve into its synthetic rationale, potential therapeutic applications, and provide detailed protocols for its synthesis and biological evaluation.

The Strategic Advantage of 4-Methoxy and 1-Methyl Substitution

The functionalization of the 7-azaindole core is a key strategy in tuning its pharmacological profile. The introduction of a methoxy group at the 4-position and a methyl group at the 1-position of the pyrrole nitrogen are not arbitrary choices; they are deliberate modifications aimed at optimizing the scaffold's drug-like properties.

  • The 4-Methoxy Group: The methoxy group at the C4 position can significantly influence the electronic properties of the aromatic system and can act as a hydrogen bond acceptor, potentially forming crucial interactions within the binding site of a target protein. Its introduction can also impact the overall polarity and metabolic stability of the molecule.

  • The 1-Methyl Group: Methylation of the pyrrole nitrogen (N1) removes the hydrogen bond donor capability of the parent scaffold. This modification can be critical for several reasons. It can block metabolic N-dealkylation, potentially increasing the compound's half-life. Furthermore, in the context of kinase inhibition, where the N1-H often interacts with the protein backbone, its methylation forces alternative binding modes or can be used to probe the specific requirements of the ATP-binding pocket.

Synthesis of the this compound Scaffold

The synthesis of the target scaffold can be achieved through a multi-step process, beginning with the commercially available 7-azaindole. The following protocol is a representative pathway derived from established methodologies for the synthesis of substituted 7-azaindoles.[3]

Synthetic Workflow Overview

Synthesis_Workflow Start 7-Azaindole Step1 N-Oxidation Start->Step1 H2O2 Step2 Halogenation (e.g., Chlorination) at C4 Step1->Step2 POCl3 Step3 Methoxylation at C4 Step2->Step3 Sodium Methoxide Step4 N-Methylation at N1 Step3->Step4 Methyl Iodide, Base End This compound Step4->End

Caption: Synthetic workflow for this compound.

Detailed Synthetic Protocol

Step 1: Synthesis of 7-Azaindole-N-oxide

  • To a solution of 7-azaindole (1 equivalent) in a suitable organic solvent (e.g., acetic acid), add hydrogen peroxide (30% aqueous solution, 2-3 equivalents) dropwise at 0-5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-5 hours, monitoring the reaction progress by TLC.

  • Upon completion, carefully quench the excess peroxide with a reducing agent (e.g., sodium sulfite solution).

  • Neutralize the mixture with a base (e.g., sodium bicarbonate) and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 7-azaindole-N-oxide.

Step 2: Synthesis of 4-Chloro-1H-pyrrolo[2,3-b]pyridine

  • To a solution of 7-azaindole-N-oxide (1 equivalent) in a high-boiling point solvent (e.g., acetonitrile or DMF), add phosphorus oxychloride (POCl3, 2-4 equivalents) dropwise at 0 °C.

  • Heat the reaction mixture to 80-100 °C and stir for 2-4 hours.

  • Cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize with a base (e.g., ammonium hydroxide) and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give 4-chloro-1H-pyrrolo[2,3-b]pyridine, which can be purified by column chromatography.

Step 3: Synthesis of 4-Methoxy-1H-pyrrolo[2,3-b]pyridine

  • To a solution of sodium methoxide (2-3 equivalents) in anhydrous methanol, add 4-chloro-1H-pyrrolo[2,3-b]pyridine (1 equivalent).

  • Heat the reaction mixture at reflux (around 65 °C) for 4-8 hours.

  • Cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry, and concentrate. Purify the crude product by column chromatography to obtain 4-methoxy-1H-pyrrolo[2,3-b]pyridine.[4]

Step 4: Synthesis of this compound

  • To a solution of 4-methoxy-1H-pyrrolo[2,3-b]pyridine (1 equivalent) in an anhydrous aprotic solvent (e.g., DMF or THF), add a strong base such as sodium hydride (NaH, 1.1 equivalents) portion-wise at 0 °C.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add methyl iodide (1.2 equivalents) dropwise and allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the final product by column chromatography to yield this compound.

Application in Drug Design: Targeting Protein Kinases

The 7-azaindole scaffold is a well-established pharmacophore for the development of protein kinase inhibitors.[1] Derivatives of 1H-pyrrolo[2,3-b]pyridine have shown potent inhibitory activity against a range of kinases, including Fibroblast Growth Factor Receptors (FGFRs), Colony-Stimulating Factor 1 Receptor (CSF1R), and Cyclin-Dependent Kinase 8 (CDK8).[5][6][7]

Mechanism of Action: Hinge-Binding Motif

The efficacy of 7-azaindole derivatives as kinase inhibitors often stems from their ability to form key hydrogen bonds with the "hinge" region of the kinase ATP-binding site. This interaction mimics the binding of the adenine portion of ATP, leading to competitive inhibition.

Kinase_Binding Scaffold This compound Pyrrole Ring Pyridine Ring 4-Methoxy 1-Methyl Kinase Kinase Hinge Region Backbone NH Backbone C=O Scaffold:f2->Kinase:f1 H-bond

Caption: Putative binding mode of the 7-azaindole scaffold with a kinase hinge region.

Protocols for Biological Evaluation

Once synthesized, the this compound scaffold can be further derivatized (e.g., at the C2, C3, C5, or C6 positions) and evaluated for its biological activity. Below are representative protocols for assessing its potential as a kinase inhibitor.

Protocol 1: In Vitro Kinase Inhibition Assay (e.g., FGFR1)

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.

Materials:

  • Recombinant human FGFR1 kinase

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • ATP (Adenosine Triphosphate)

  • Test compound (dissolved in DMSO)

  • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compound in DMSO. A typical starting concentration is 10 mM.

  • In a 384-well plate, add the test compound dilutions, recombinant FGFR1 kinase, and the peptide substrate in kinase buffer.

  • Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for the enzyme.

  • Incubate the plate at 30 °C for 1 hour.

  • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • The luminescence signal is proportional to the amount of ADP generated and inversely proportional to the kinase inhibition.

  • Calculate the percent inhibition for each compound concentration relative to a DMSO control.

  • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism).

Quantitative Data Summary

The following table showcases representative IC50 values for 1H-pyrrolo[2,3-b]pyridine derivatives against various FGFR isoforms, illustrating the potency of this scaffold.[8][9]

Compound IDFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR4 IC50 (nM)
4h [8][9]7925712
Lead Compound 11900---

Note: Data for compound 4h, a potent FGFR inhibitor based on the 1H-pyrrolo[2,3-b]pyridine scaffold, is presented for illustrative purposes.[8][9]

Protocol 2: Cellular Proliferation Assay

This assay assesses the ability of a compound to inhibit the growth of cancer cell lines that are dependent on the target kinase for their proliferation.

Materials:

  • Cancer cell line known to have aberrant kinase signaling (e.g., a cell line with an FGFR amplification or mutation).

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).

  • Test compound (dissolved in DMSO).

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega) or similar.

  • 96-well clear-bottom white plates.

  • Luminometer.

Procedure:

  • Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compound. Include a DMSO-only control.

  • Incubate the plate for 72 hours at 37 °C in a humidified 5% CO2 incubator.

  • After the incubation period, measure cell viability using the CellTiter-Glo® assay according to the manufacturer's protocol. This assay measures ATP levels, which correlate with the number of viable cells.

  • Record the luminescence signal.

  • Calculate the percent inhibition of cell proliferation for each concentration and determine the GI50 (concentration for 50% inhibition of growth) value.

Conclusion and Future Perspectives

The this compound scaffold represents a promising starting point for the design of novel therapeutics. Its strategic substitutions are anticipated to confer favorable physicochemical and pharmacological properties. The protocols outlined in this document provide a solid framework for the synthesis and biological evaluation of derivatives based on this scaffold. Further exploration of this chemical space, through the synthesis of diverse libraries and screening against various biological targets, is warranted and holds the potential to deliver next-generation targeted therapies.

References

  • PMC - PubMed Central.

  • PubChem.

  • The Royal Society of Chemistry.

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Application of 4-Methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine Derivatives in Cancer Research: A Guide to the CD73 Inhibitor Quemliclustat (AB-680)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the application of a key 1H-pyrrolo[2,3-b]pyridine derivative, Quemliclustat (AB-680), in cancer research. While the broader class of 1H-pyrrolo[2,3-b]pyridine compounds has shown potential in targeting various cancer-related proteins such as Fibroblast Growth Factor Receptors (FGFRs), Cyclin-Dependent Kinase 8 (CDK8), and Ataxia-Telangiectasia Mutated (ATM) kinase, this guide will focus on the most clinically advanced application: the inhibition of CD73 for cancer immunotherapy.[1][2][3]

Introduction: The Adenosinergic Pathway and Immune Evasion in Cancer

The tumor microenvironment (TME) is a complex ecosystem where cancer cells interact with various non-malignant cells, including immune cells. A key mechanism by which tumors evade immune destruction is through the production of immunosuppressive molecules. One of the most critical of these is adenosine.[4][5][6]

Extracellular adenosine accumulates in the TME and potently suppresses the activity of key anti-tumor immune cells, such as T cells and Natural Killer (NK) cells.[6][7] The production of adenosine is primarily regulated by a two-enzyme cascade on the cell surface: CD39, which converts adenosine triphosphate (ATP) and adenosine diphosphate (ADP) to adenosine monophosphate (AMP), and CD73 (also known as ecto-5'-nucleotidase), which hydrolyzes AMP to adenosine.[6]

High expression of CD73 on tumor cells and immune cells within the TME is associated with poor prognosis in various cancers.[5] This makes CD73 a highly attractive target for cancer immunotherapy. By inhibiting CD73, it is possible to reduce the concentration of immunosuppressive adenosine in the TME, thereby restoring and enhancing the anti-tumor immune response.[4][8]

Quemliclustat (AB-680): A Potent and Selective CD73 Inhibitor

Quemliclustat (AB-680) is a potent, reversible, and highly selective small-molecule inhibitor of CD73.[6][9] Its discovery and development represent a significant advancement in targeting the adenosine pathway for cancer therapy.

Chemical Structure: While the precise structure of AB-680 is proprietary, it is known to be a derivative of the 4-methoxy-1H-pyrrolo[2,3-b]pyridine scaffold.

Mechanism of Action

AB-680 binds to CD73 with high affinity, blocking its enzymatic activity.[6][9] This inhibition prevents the conversion of AMP to adenosine, leading to a reduction in adenosine levels within the TME. The consequences of this are twofold:

  • Reversal of Immune Suppression: Lower adenosine levels alleviate the suppression of T cells and NK cells, restoring their ability to recognize and kill cancer cells. This includes enhanced T-cell proliferation, cytokine secretion (e.g., IFNγ), and cytotoxicity.[4]

  • Enhanced Efficacy of Other Immunotherapies: The immunosuppressive adenosine pathway is a known mechanism of resistance to other cancer treatments, including checkpoint inhibitors like anti-PD-1 antibodies. By blocking adenosine production, AB-680 can synergize with these therapies to produce a more robust and durable anti-tumor response.[4][10]

The following diagram illustrates the role of CD73 in the adenosine pathway and the mechanism of action of AB-680.

AB680_Mechanism cluster_TME Tumor Microenvironment cluster_ImmuneCell Immune Cell (e.g., T Cell) ATP Extracellular ATP CD39 CD39 ATP->CD39 Hydrolysis AMP AMP CD73 CD73 AMP->CD73 Hydrolysis Adenosine Immunosuppressive Adenosine A2AR A2A Receptor Adenosine->A2AR Binding Suppression Immune Suppression (↓ Proliferation, ↓ Cytotoxicity) A2AR->Suppression CD39->AMP CD73->Adenosine AB680 Quemliclustat (AB-680) AB680->CD73 Inhibition

Caption: Mechanism of action of Quemliclustat (AB-680) in the tumor microenvironment.

Preclinical and Clinical Development

Preclinical Evidence

Preclinical studies have demonstrated the potent anti-tumor activity of AB-680. In various mouse models, AB-680 has been shown to:

  • Inhibit tumor growth as a monotherapy.[10]

  • Significantly enhance the anti-tumor activity of anti-PD-1 antibodies.[4][10]

  • Increase the infiltration of effector T cells (CD4+ and CD8+) into the tumor.[10]

  • Decrease the population of immunosuppressive cells like regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs).[10]

These findings provide a strong rationale for the clinical investigation of AB-680 in combination with checkpoint inhibitors.

Clinical Trials

AB-680 is currently being evaluated in clinical trials for patients with advanced solid tumors, with a particular focus on gastrointestinal malignancies such as pancreatic cancer.[11] Pancreatic ductal adenocarcinoma (PDAC) is a promising target due to the high expression of CD73, which is often correlated with KRAS mutations, a hallmark of this disease.[10][11]

Clinical studies are designed to assess the safety, tolerability, pharmacokinetics, and anti-tumor activity of AB-680, both as a single agent and in combination with standard-of-care chemotherapy and immunotherapy.[11]

Application Notes and Protocols

The following section provides detailed protocols for key in vitro and in vivo experiments to evaluate the activity of CD73 inhibitors like AB-680.

In Vitro CD73 Enzymatic Activity Assay

Objective: To determine the potency of a test compound (e.g., AB-680) in inhibiting the enzymatic activity of CD73.

Principle: This assay measures the amount of phosphate released from the hydrolysis of AMP by recombinant human CD73. A common method for detecting phosphate is the Malachite Green assay.

Materials:

  • Recombinant human CD73

  • Adenosine 5'-monophosphate (AMP)

  • Test compound (e.g., AB-680) dissolved in DMSO

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 2 mM MgCl2)

  • Malachite Green reagent

  • Phosphate standard solution

  • 384-well microplate

Protocol:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in assay buffer to the desired final concentrations.

  • Enzyme and Substrate Preparation: Dilute recombinant CD73 and AMP in assay buffer to the desired working concentrations.

  • Assay Reaction: a. Add 5 µL of the diluted test compound or vehicle control (DMSO in assay buffer) to the wells of a 384-well plate. b. Add 10 µL of diluted CD73 enzyme to each well and incubate for a specified pre-incubation time (e.g., 30 minutes) at room temperature. Note: AB-680 has a slow onset of inhibition, so a pre-incubation period is important.[12] c. Initiate the reaction by adding 5 µL of AMP substrate to each well. d. Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

  • Detection: a. Stop the reaction by adding 20 µL of Malachite Green reagent to each well. b. Incubate for 15-20 minutes at room temperature to allow for color development. c. Measure the absorbance at 620 nm using a microplate reader.

  • Data Analysis: a. Generate a phosphate standard curve. b. Convert absorbance values to phosphate concentration. c. Calculate the percent inhibition for each compound concentration relative to the vehicle control. d. Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Data Presentation:

CompoundTargetIC50 (nM)
AB-680Soluble hCD730.043[9]
AB-680hCD73 in CHO cells0.070[9]
AB-680Human CD8+ T Cells0.66[9]
T-Cell Proliferation and Cytokine Release Assay

Objective: To assess the ability of a CD73 inhibitor to reverse AMP-mediated suppression of T-cell function.

Principle: T-cells are stimulated in the presence of AMP, which is converted to adenosine by endogenous CD73, leading to suppressed proliferation and cytokine production. The addition of a CD73 inhibitor should restore these functions.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated T-cells

  • T-cell activation reagents (e.g., anti-CD3/anti-CD28 antibodies)

  • AMP

  • Test compound (e.g., AB-680)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Proliferation dye (e.g., CFSE) or [3H]-thymidine

  • ELISA kits for IFNγ and other cytokines

  • 96-well cell culture plates

Protocol:

  • Cell Preparation: Isolate PBMCs or T-cells from healthy donor blood. If measuring proliferation by dye dilution, label the cells with CFSE.

  • Assay Setup: a. Seed the cells in a 96-well plate at a density of 1-2 x 10^5 cells/well. b. Add the test compound at various concentrations. c. Add AMP to the appropriate wells to induce suppression. d. Add T-cell activation reagents to all wells except for the unstimulated control. e. Include control wells: unstimulated cells, stimulated cells without AMP, and stimulated cells with AMP but without the test compound.

  • Incubation: Incubate the plate for 72-96 hours at 37°C, 5% CO2.

  • Analysis:

    • Proliferation:

      • CFSE: Harvest the cells and analyze CFSE dilution by flow cytometry.

      • [3H]-thymidine: Pulse the cells with [3H]-thymidine for the last 18 hours of incubation, then harvest and measure radioactivity.

    • Cytokine Release: Collect the culture supernatant and measure the concentration of IFNγ and other relevant cytokines using ELISA.

  • Data Analysis: Compare the proliferation and cytokine levels in the presence of the test compound to the suppressed (AMP only) and unsuppressed (stimulated only) controls.

Experimental Workflow:

TCell_Assay cluster_workflow T-Cell Function Assay Workflow cluster_analysis Analysis Start Isolate PBMCs/T-Cells Label Label with CFSE (for proliferation) Start->Label Plate Plate Cells Label->Plate Treat Add: 1. Test Compound (AB-680) 2. AMP 3. Anti-CD3/CD28 Plate->Treat Incubate Incubate 72-96 hours Treat->Incubate Flow Flow Cytometry (CFSE Dilution) Incubate->Flow ELISA ELISA (Cytokine Levels) Incubate->ELISA

Caption: Workflow for assessing T-cell function in the presence of a CD73 inhibitor.

In Vivo Tumor Growth Inhibition Study

Objective: To evaluate the anti-tumor efficacy of a CD73 inhibitor in a syngeneic mouse tumor model, alone and in combination with other immunotherapies.

Principle: A mouse cancer cell line that expresses CD73 is implanted into immunocompetent mice. Once tumors are established, the mice are treated with the CD73 inhibitor and/or other agents, and tumor growth is monitored.

Materials:

  • Syngeneic mouse tumor cell line (e.g., B16F10 melanoma, MC38 colon adenocarcinoma)

  • Immunocompetent mice (e.g., C57BL/6)

  • Test compound (AB-680) formulated for in vivo administration

  • Combination agent (e.g., anti-mouse PD-1 antibody)

  • Calipers for tumor measurement

  • Sterile surgical instruments for tumor implantation

Protocol:

  • Tumor Implantation: Subcutaneously inject a suspension of tumor cells into the flank of the mice.

  • Tumor Growth Monitoring: Monitor the mice daily for tumor growth. Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups.

  • Treatment Groups:

    • Vehicle control

    • AB-680 alone

    • Anti-PD-1 antibody alone

    • AB-680 + anti-PD-1 antibody

  • Dosing: Administer the treatments according to a pre-determined schedule (e.g., AB-680 twice weekly, anti-PD-1 twice weekly).

  • Tumor Measurement: Measure tumor volume with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Endpoint: Continue the study until tumors in the control group reach a pre-defined endpoint size, or for a specified duration. At the end of the study, tumors can be harvested for further analysis (e.g., flow cytometry to analyze immune cell infiltration).

  • Data Analysis: Plot the mean tumor volume ± SEM for each group over time. Perform statistical analysis to compare the treatment groups to the control group.

Conclusion

The 4-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine scaffold has given rise to a promising new class of cancer therapeutics. Quemliclustat (AB-680), a potent and selective inhibitor of the immunosuppressive enzyme CD73, exemplifies the potential of this chemical series. By targeting the adenosine pathway, AB-680 can restore anti-tumor immunity and synergize with other immunotherapies. The protocols and application notes provided here offer a framework for researchers to investigate the preclinical activity of CD73 inhibitors and contribute to the development of this exciting class of anti-cancer agents.

References

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (2021). RSC Advances. Available at: [Link]

  • Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. (2022). Journal of Medicinal Chemistry. Available at: [Link]

  • Thieno[2,3-b]pyridine compounds potently inhibit prostate cancer growth and motility. (2025). European Journal of Medicinal Chemistry.
  • Discovery of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. (2025). Journal of Medicinal Chemistry.
  • Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. RSC Advances.
  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. (2024). Molecules.
  • Targeting CD73 with AB680 (Quemliclustat), a Novel and Potent Small-Molecule CD73 Inhibitor, Restores Immune Functionality and Facilitates Antitumor Immunity. (2021). Clinical Cancer Research. Available at: [Link]

  • A Phase 1 Study to Evaluate the Safety and Tolerability of AB680 Combination Therapy in Participants with Gastrointestinal Malignancies. (2020). Arcus Biosciences. Available at: [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (2021). RSC Advances.
  • Unlocking the Potential of AB680: A Breakthrough CD73 Inhibitor in Cancer Immunotherapy. (2024). Synapse. Available at: [Link]

  • Development of CD73 Inhibitors in Tumor Immunotherapy and Opportunities in Imaging and Combination Therapy. (2025). Journal of Medicinal Chemistry.
  • The Clinical Significance of CD73 in Cancer. (2023). International Journal of Molecular Sciences. Available at: [Link]

  • The interaction of AB-680, a CD73 inhibitor, with NBTI, a nucleoside transporter inhibitor, on the adenosinergic control of atrial contractility. (2024). Frontiers in Pharmacology.
  • CD73: Combating Tumor Immunosuppression by Targeting Adenosine. (2024). Assay Genie.
  • ARC-8: Phase I/Ib study to evaluate safety and tolerability of AB680 + chemotherapy + zimberelimab (AB122) in patients with treatment-naive metastatic pancreatic adenocarcinoma (mPDAC). (2021). Journal of Clinical Oncology. Available at: [Link]

  • Discovery of AB680: A Potent and Selective Inhibitor of CD73. (2020). Journal of Medicinal Chemistry. Available at: [Link]

Sources

Application Notes & Protocols: Leveraging the 4-Methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine Scaffold for Next-Generation FGFR Inhibitor Development

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The aberrant activation of Fibroblast Growth Factor Receptor (FGFR) signaling pathways is a clinically validated driver in a multitude of human cancers. Consequently, the development of potent and selective FGFR inhibitors has become a cornerstone of modern targeted oncology. The 1H-pyrrolo[2,3-b]pyridine core, a privileged scaffold in kinase inhibitor design, has emerged as a highly promising framework for the generation of novel FGFR inhibitors. This document provides a comprehensive guide for researchers on the utilization of the 4-Methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine scaffold and its derivatives in the discovery and preclinical development of next-generation FGFR inhibitors. We will delve into the underlying biological rationale, detail robust protocols for in vitro and cell-based characterization, and provide insights into structure-activity relationship (SAR) studies.

The Rationale for Targeting FGFR with 1H-pyrrolo[2,3-b]pyridine Derivatives

The Fibroblast Growth Factor Receptor (FGFR) family, comprising four highly conserved receptor tyrosine kinases (FGFR1-4), plays a crucial role in normal physiological processes such as cell proliferation, differentiation, and angiogenesis.[1][2] However, genetic alterations including gene amplification, chromosomal translocations, and activating mutations in FGFRs lead to constitutive kinase activity, driving tumorigenesis and therapeutic resistance in a variety of solid tumors, including breast, lung, bladder, and liver cancers.[1][3]

The 1H-pyrrolo[2,3-b]pyridine scaffold has been identified as a potent "hinge-binder" for various kinases, including FGFRs.[1] Its unique structural features allow for key hydrogen bond interactions within the ATP-binding pocket of the FGFR kinase domain, mimicking the binding of the native ATP molecule.[4] The strategic derivatization of this core, such as the introduction of a 4-methoxy and 1-methyl group, can be rationally designed to enhance potency, improve selectivity against other kinases, and optimize pharmacokinetic properties.[1]

The FGFR Signaling Cascade: A Prime Target for Intervention

Upon binding of a fibroblast growth factor (FGF) ligand, FGFRs dimerize, leading to the trans-autophosphorylation of specific tyrosine residues in their intracellular kinase domains.[5][6] This phosphorylation cascade creates docking sites for various adaptor proteins and signaling molecules, which in turn activate multiple downstream pathways critical for cancer cell survival and proliferation, most notably:

  • The RAS-RAF-MEK-ERK (MAPK) Pathway: A central driver of cell proliferation.[5][6]

  • The Phosphoinositide 3-Kinase (PI3K)-AKT-mTOR Pathway: A key regulator of cell growth, survival, and metabolism.[5][7]

  • The Phospholipase Cγ (PLCγ) Pathway: Involved in cell motility and invasion.[5][7]

By competitively inhibiting ATP binding to the FGFR kinase domain, small molecules based on the 1H-pyrrolo[2,3-b]pyridine scaffold can effectively block these downstream signaling events, leading to anti-tumor activity.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF Ligand FGFR Extracellular Domain Transmembrane Domain Kinase Domain FGF->FGFR:f0 HSPG HSPG HSPG->FGFR:f0 FRS2 FRS2 FGFR:f2->FRS2 Autophosphorylation & Docking GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K PLCg PLCγ FRS2->PLCg RAS RAS GRB2_SOS->RAS AKT AKT PI3K->AKT PKC PKC PLCg->PKC RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) ERK->Transcription AKT->Transcription PKC->Transcription

Caption: The FGFR signaling cascade.

In Vitro Characterization of this compound Derivatives

A critical first step in the evaluation of novel FGFR inhibitors is the determination of their potency and selectivity through in vitro biochemical assays.

In Vitro Kinase Inhibition Assay (IC50 Determination)

This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a test compound against FGFR kinases.

Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a recombinant FGFR enzyme. The remaining ATP after the kinase reaction is quantified using a luciferase-based system, where the light output is inversely proportional to kinase activity.

Materials:

  • Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 enzymes.

  • Kinase substrate (e.g., Poly(Glu, Tyr) 4:1).[8]

  • ATP.

  • Kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 2.5mM DTT).[9]

  • Test compounds (solubilized in DMSO).

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar.[9]

  • White, opaque 96-well or 384-well plates.

  • Luminometer.

Protocol:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.

  • Reaction Setup:

    • Add 2.5 µL of 4x test compound dilution to the wells of the assay plate. Include wells with DMSO only for positive (no inhibition) and negative (no enzyme) controls.

    • Add 5 µL of 2x kinase/substrate mix in kinase assay buffer.

    • Initiate the reaction by adding 2.5 µL of 4x ATP solution. The final ATP concentration should be at or near the Km for the specific FGFR isoform.

  • Incubation: Incubate the plate at room temperature for 60 minutes.[9]

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[9]

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[9]

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the background luminescence (negative control) from all wells.

    • Normalize the data to the positive control (DMSO only, 100% activity).

    • Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Compound ExampleFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR4 IC50 (nM)
Compound 4h *7925712
AZD4547 1.8---
Erdafitinib ----
Pemigatinib ----
Data for a representative 1H-pyrrolo[2,3-b]pyridine derivative from cited literature.[1][10]
Kinase Selectivity Profiling

To assess the therapeutic window and potential off-target effects, it is crucial to determine the selectivity of lead compounds.[11][12]

Rationale: Highly selective inhibitors are often associated with a more favorable safety profile. Conversely, poly-pharmacology can sometimes be beneficial. A comprehensive understanding of the selectivity profile is therefore essential.[11][13]

Protocol:

  • Submit promising compounds with potent FGFR activity to a commercial kinase profiling service (e.g., Reaction Biology, Eurofins).

  • Screen the compound at a fixed concentration (e.g., 1 µM) against a broad panel of kinases (e.g., >400 kinases).

  • For any kinases showing significant inhibition (e.g., >50% at 1 µM), determine the IC50 values to quantify the off-target potency.

  • Analyze the data to identify any potential liabilities or opportunities for dual-targeting strategies.

Cell-Based Evaluation of FGFR Inhibitors

Following in vitro characterization, the next step is to assess the activity of the compounds in a cellular context.

Cellular Proliferation Assay

Principle: This assay measures the ability of a compound to inhibit the proliferation of cancer cell lines that are dependent on FGFR signaling.

Materials:

  • FGFR-dependent cancer cell lines (e.g., MDA-MB-453 for FGFR4, breast cancer cell lines like 4T1).[1][14]

  • Appropriate cell culture medium and supplements.

  • Test compounds.

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar.

  • Clear-bottom, white-walled 96-well plates.

  • Plate reader capable of measuring luminescence.

Protocol:

  • Cell Seeding: Seed cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound for 72 hours.

  • Viability Assessment:

    • Equilibrate the plate and reagents to room temperature.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in the well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis: Measure luminescence and calculate the GI50 (concentration for 50% growth inhibition) values as described for the in vitro kinase assay.

Target Engagement and Pathway Modulation (Western Blotting)

Principle: Western blotting is used to confirm that the compound inhibits FGFR signaling in cells by assessing the phosphorylation status of FGFR and key downstream effectors.

Protocol:

  • Cell Treatment: Treat FGFR-dependent cells with the test compound at various concentrations for a defined period (e.g., 2-4 hours).

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Probe the membranes with primary antibodies against phospho-FGFR, total FGFR, phospho-FRS2, total FRS2, phospho-ERK, and total ERK.

    • Use an appropriate loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

    • Incubate with HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: A potent and on-target inhibitor should demonstrate a dose-dependent decrease in the phosphorylation of FGFR, FRS2, and ERK without affecting the total protein levels.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_cellbased Cell-Based Assays cluster_invivo In Vivo Studies Kinase_Assay In Vitro Kinase Assay (IC50 vs. FGFR1-4) Selectivity Kinase Selectivity Profiling (>400 Kinases) Kinase_Assay->Selectivity Potent Hits Proliferation Cell Proliferation Assay (GI50 in FGFR-dependent cells) Selectivity->Proliferation Selective Hits Western_Blot Target Engagement Assay (Western Blot for p-FGFR, p-ERK) Proliferation->Western_Blot Active Hits Apoptosis Apoptosis & Cell Cycle Assays (Flow Cytometry) Western_Blot->Apoptosis Xenograft Xenograft Tumor Models (Efficacy & Tolerability) Western_Blot->Xenograft Lead Candidates

Caption: Preclinical development workflow for FGFR inhibitors.

In Vivo Evaluation

Promising lead candidates with good in vitro and cellular activity should be advanced to in vivo models to assess their anti-tumor efficacy and tolerability.

Protocol Outline:

  • Model Selection: Utilize xenograft models where human cancer cell lines with known FGFR alterations are implanted into immunocompromised mice.[15]

  • Pharmacokinetic (PK) Studies: Determine the key PK parameters (e.g., half-life, bioavailability) of the lead compound to establish an appropriate dosing regimen.

  • Efficacy Studies:

    • Once tumors reach a palpable size, randomize the mice into vehicle control and treatment groups.

    • Administer the compound (e.g., via oral gavage) at one or more dose levels daily.

    • Monitor tumor volume and body weight regularly.

  • Pharmacodynamic (PD) Studies: Collect tumor samples at the end of the study to assess target engagement in vivo via Western blotting for p-FGFR and other downstream markers.

  • Tolerability Assessment: Monitor the general health of the animals throughout the study for any signs of toxicity.

Conclusion

The 1H-pyrrolo[2,3-b]pyridine scaffold represents a fertile ground for the development of novel, potent, and selective FGFR inhibitors. The systematic application of the biochemical, cellular, and in vivo protocols outlined in this guide will enable researchers to efficiently identify and characterize promising lead candidates for further preclinical and clinical development. A thorough understanding of the structure-activity relationships, guided by robust biological data, will be paramount in the quest to deliver new targeted therapies for patients with FGFR-driven cancers.

References

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PubMed Central.
  • Discovery of Novel FGFR1 Inhibitors via Pharmacophore Modeling and Scaffold Hopping: A Screening and Optimiz
  • Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review. Frontiers in Pharmacology.
  • Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors.
  • The Development of FGFR Inhibitors. Targeted Oncology.
  • Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies.
  • Developing FGFR4 inhibitors as potential anti-cancer agents via in silico design, supported by in vitro and cell-based testing. PubMed.
  • Promising Results of FGFR Inhibitors in Solid Tumors. Oncodaily.
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing.
  • FGFR2 Assay Kit. BPS Bioscience.
  • Measuring and interpreting the selectivity of protein kinase inhibitors. PubMed Central.
  • FGFR4 Kinase Assay.
  • The Fibroblast Growth Factor signaling p
  • In Vivo Evaluation of Fibroblast Growth Factor Receptor Inhibition in Mouse Xenograft Models of Gastrointestinal Stromal Tumor. PubMed Central.
  • Kinase Selectivity Panels. Reaction Biology.
  • Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation st
  • Fgf Signaling Pathway Explained: Step-by-Step Process & Key Concepts. Assay Genie.
  • FGF P

Sources

Application Notes and Protocol for the N-Methylation of 4-Methoxy-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Research Use Only.

Introduction

4-Methoxy-1H-pyrrolo[2,3-b]pyridine, also known as 4-methoxy-7-azaindole, is a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The 7-azaindole core is a recognized bioisostere of indole and purine, offering unique physicochemical properties such as improved solubility and the ability to act as a hydrogen bond acceptor, which can enhance biological activity and pharmacokinetic profiles. N-methylation of the pyrrole nitrogen in this scaffold is a common synthetic step to explore structure-activity relationships (SAR), block a metabolic site, or modulate the compound's electronic and steric properties. This document provides a detailed protocol for the N-methylation of 4-Methoxy-1H-pyrrolo[2,3-b]pyridine to yield 4-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine, a valuable intermediate for further chemical elaboration.

The described protocol employs a classical and robust method involving the deprotonation of the pyrrole nitrogen with a strong base, sodium hydride, followed by quenching with an electrophilic methyl source, methyl iodide. The causality behind the choice of reagents, solvents, and reaction conditions is discussed to provide a comprehensive understanding of the transformation.

Reaction Scheme

Materials and Reagents

ReagentCAS NumberMolecular FormulaMolecular Weight ( g/mol )Supplier (Example)
4-Methoxy-1H-pyrrolo[2,3-b]pyridine122379-63-9C₈H₈N₂O148.16Sigma-Aldrich
Sodium Hydride (60% dispersion in mineral oil)7646-69-7NaH24.00Sigma-Aldrich
Methyl Iodide74-88-4CH₃I141.94Sigma-Aldrich
Anhydrous N,N-Dimethylformamide (DMF)68-12-2C₃H₇NO73.09Sigma-Aldrich
Anhydrous Tetrahydrofuran (THF)109-99-9C₄H₈O72.11Sigma-Aldrich
Saturated aqueous ammonium chloride (NH₄Cl)12125-02-9NH₄Cl53.49Fisher Scientific
Ethyl acetate (EtOAc)141-78-6C₄H₈O₂88.11Fisher Scientific
Brine (Saturated aqueous NaCl)7647-14-5NaCl58.44Fisher Scientific
Anhydrous sodium sulfate (Na₂SO₄)7757-82-6Na₂SO₄142.04Fisher Scientific
Hexanes110-54-3C₆H₁₄86.18Fisher Scientific
Silica gel (for column chromatography)7631-86-9SiO₂60.08VWR

Safety Precautions

This protocol involves hazardous materials and should be performed by trained personnel in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, must be worn at all times.

  • Sodium Hydride (NaH): A highly reactive and flammable solid. It reacts violently with water and protic solvents to produce flammable hydrogen gas, which can ignite spontaneously. Handle under an inert atmosphere (e.g., nitrogen or argon). NaH is typically supplied as a 60% dispersion in mineral oil to reduce its pyrophoricity. The mineral oil can be removed by washing with hexanes if necessary, though for many applications, it can be used directly.

  • Methyl Iodide (MeI): A volatile, toxic, and carcinogenic liquid. It is a potent alkylating agent and should be handled with extreme care in a fume hood. Avoid inhalation and skin contact.

  • N,N-Dimethylformamide (DMF): A combustible liquid that is a reproductive hazard. The combination of sodium hydride and DMF can lead to a runaway exothermic decomposition, especially at elevated temperatures. It is crucial to maintain strict temperature control and to perform the reaction at or below room temperature.

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis prep_reagents Prepare Reagents & Glassware setup_rxn Set up Reaction under N2 prep_reagents->setup_rxn add_sm Add 4-Methoxy-1H-pyrrolo[2,3-b]pyridine setup_rxn->add_sm add_nah Add NaH add_sm->add_nah deprotonation Deprotonation (Stir at 0°C) add_nah->deprotonation add_mei Add MeI deprotonation->add_mei methylation Methylation (Stir at RT) add_mei->methylation quench Quench with sat. NH4Cl methylation->quench extract Extract with EtOAc quench->extract wash Wash with Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify characterize Characterize Product (NMR, MS) purify->characterize

Caption: Experimental workflow for the N-methylation of 4-Methoxy-1H-pyrrolo[2,3-b]pyridine.

Detailed Protocol

1. Preparation:

1.1. Dry all glassware in an oven at 120 °C overnight and allow to cool under a stream of dry nitrogen or in a desiccator.

1.2. Set up a three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet adapter, a thermometer, and a rubber septum.

1.3. Purge the flask with dry nitrogen for at least 15 minutes. Maintain a positive nitrogen atmosphere throughout the reaction.

2. Reaction:

2.1. To the reaction flask, add 4-Methoxy-1H-pyrrolo[2,3-b]pyridine (1.0 eq, e.g., 1.0 g, 6.75 mmol).

2.2. Add anhydrous N,N-dimethylformamide (DMF) (e.g., 20 mL) via syringe to dissolve the starting material.

2.3. Cool the solution to 0 °C using an ice-water bath.

2.4. Carefully add sodium hydride (60% dispersion in mineral oil) (1.2 eq, e.g., 0.32 g, 8.10 mmol) portion-wise to the stirred solution. Caution: Hydrogen gas evolution will occur. Ensure adequate ventilation to a fume hood.

2.5. Stir the resulting suspension at 0 °C for 30-60 minutes. The solution may become darker in color, indicating the formation of the sodium salt of the pyrrole.

2.6. Slowly add methyl iodide (1.5 eq, e.g., 0.63 mL, 10.13 mmol) dropwise via syringe to the reaction mixture at 0 °C.

2.7. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

2.8. Stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of hexanes and ethyl acetate as the eluent).

3. Workup and Purification:

3.1. Cool the reaction mixture back to 0 °C with an ice-water bath.

3.2. Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution to decompose any unreacted sodium hydride. Caution: Vigorous gas evolution will occur.

3.3. Once the gas evolution has ceased, dilute the mixture with water (e.g., 50 mL) and transfer it to a separatory funnel.

3.4. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

3.5. Combine the organic layers and wash with brine (2 x 50 mL).

3.6. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

3.7. Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate in hexanes and gradually increasing to 30-40%).

3.8. Combine the fractions containing the pure product and concentrate under reduced pressure to yield this compound as a solid or oil.

Characterization of Starting Material and Expected Product

Starting Material: 4-Methoxy-1H-pyrrolo[2,3-b]pyridine

  • Appearance: Off-white to light yellow solid.

  • ¹H NMR (CDCl₃, 400 MHz): A patent (CN102746295A) provides a spectrum of this compound. Expected signals would include:

    • A singlet for the methoxy protons (~4.0 ppm).

    • A doublet for the proton on the pyridine ring adjacent to the nitrogen (~8.2 ppm).

    • A doublet for the other proton on the pyridine ring (~6.7 ppm).

    • Two signals for the pyrrole ring protons (~7.2 and ~6.5 ppm).

    • A broad singlet for the N-H proton.

Product: this compound

  • Appearance: Expected to be a solid or oil.

  • ¹H NMR (CDCl₃, 400 MHz) (Predicted):

    • A singlet for the N-methyl protons (~3.7-3.9 ppm).

    • A singlet for the methoxy protons (~4.0 ppm).

    • A doublet for the proton on the pyridine ring adjacent to the nitrogen (~8.2 ppm).

    • A doublet for the other proton on the pyridine ring (~6.7 ppm).

    • Two doublets for the pyrrole ring protons (~7.1 and ~6.4 ppm).

    • The broad N-H signal from the starting material will be absent.

  • Mass Spectrometry (ESI+): Expected [M+H]⁺ = 163.09.

Causality and Scientific Rationale

  • Choice of Base (Sodium Hydride): The pKa of the N-H proton of the pyrrole ring in 7-azaindole is in the range of 16-17, making it acidic enough to be deprotonated by a strong, non-nucleophilic base like sodium hydride (NaH). The use of NaH ensures essentially complete deprotonation to the corresponding sodium salt, which is a potent nucleophile for the subsequent methylation step. The formation of hydrogen gas as the only byproduct of deprotonation simplifies the reaction workup.

  • Choice of Solvent (DMF): N,N-Dimethylformamide (DMF) is a polar aprotic solvent that is excellent for dissolving the starting material and the intermediate sodium salt. Its high dielectric constant helps to stabilize the charged intermediate, thereby accelerating the SN2 reaction with methyl iodide. However, due to the aforementioned safety concerns with NaH/DMF, anhydrous tetrahydrofuran (THF) can be considered as a safer alternative, although the reaction may proceed at a slower rate.

  • Choice of Methylating Agent (Methyl Iodide): Methyl iodide is a highly effective methylating agent in SN2 reactions due to the excellent leaving group ability of the iodide ion.

  • Reaction Temperature: The initial deprotonation is performed at 0 °C to control the exothermic reaction between NaH and any trace impurities, as well as to mitigate the potential for decomposition of the DMF solvent. The methylation step is typically allowed to proceed at room temperature to ensure a reasonable reaction rate.

  • Workup Procedure: The reaction is quenched with a saturated aqueous solution of ammonium chloride (a mild acid) to neutralize any remaining NaH in a controlled manner. An aqueous workup followed by extraction with an organic solvent (ethyl acetate) is a standard procedure to separate the organic product from inorganic salts and the water-soluble DMF solvent. Purification by column chromatography is generally necessary to remove any unreacted starting material, byproducts, and residual mineral oil from the NaH dispersion.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low or no product formation 1. Incomplete deprotonation due to inactive NaH or wet solvent/reagents. 2. Insufficient reaction time.1. Use fresh NaH from a newly opened container. Ensure all solvents and reagents are rigorously dried. 2. Monitor the reaction by TLC and extend the reaction time if necessary.
Formation of multiple byproducts 1. Reaction temperature too high, leading to side reactions. 2. Reaction of methyl iodide with the pyridine nitrogen.1. Maintain strict temperature control, especially during the addition of NaH. 2. N-methylation of the pyrrole nitrogen is generally favored due to the higher acidity of the N-H proton compared to the basicity of the pyridine nitrogen. However, if pyridine methylation is observed, using a less reactive methylating agent or different reaction conditions may be necessary.
Difficult purification Presence of mineral oil from the NaH dispersion.If the mineral oil co-elutes with the product, it can be removed by washing the crude NaH dispersion with anhydrous hexanes before use. To do this, stir the NaH dispersion in hexanes under an inert atmosphere, allow the NaH to settle, and then carefully decant the hexanes. Repeat this process 2-3 times. Caution: The hexanes washings will contain small amounts of NaH and should be quenched carefully.

References

  • PubChem. Methyl iodide - National Center for Biotechnology Information. [Link]

  • Yang, Q., et al. (2019). Explosion Hazards of Sodium Hydride in Dimethyl Sulfoxide, N,N-Dimethylformamide, and N,N-Dimethylacetamide. Organic Process Research & Development, 23(10), 2210-2217. [Link]

  • Xie, Y., Yao, W., & Zhang, Q. (2012). Preparation method for 4-substituted-7-azaindole.

Application Notes & Protocols: A Framework for the In Vitro Evaluation of 4-Methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine in HeLa Cells

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1H-pyrrolo[2,3-b]pyridine scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous kinase inhibitors targeting oncogenic signaling pathways.[1] This document provides a comprehensive, technically-grounded framework for the initial in vitro characterization of a novel derivative, 4-Methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine, using the human cervical adenocarcinoma cell line, HeLa, as a model system. We present a logical, multi-stage experimental workflow, beginning with broad cytotoxicity screening and progressing to detailed mechanistic assays, including the analysis of apoptosis, cell cycle distribution, and the modulation of key cancer-related signaling pathways. Each protocol is designed to be self-validating and is accompanied by an explanation of the underlying scientific principles, enabling researchers to not only execute the experiments but also to interpret the resulting data with confidence.

Scientific Rationale & Background

1.1. The 1H-pyrrolo[2,3-b]pyridine Scaffold: A Cornerstone of Kinase Inhibition

The 1H-pyrrolo[2,3-b]pyridine core, also known as 7-azaindole, is of significant interest in oncology drug discovery. Its structure is recognized as an effective "hinge-binding" motif, enabling potent and often selective inhibition of various protein kinases.[2] Dysregulation of kinase activity is a hallmark of many cancers, driving uncontrolled cell proliferation, survival, and metastasis.[1] Derivatives of this scaffold have been successfully developed as inhibitors against critical cancer targets such as Fibroblast Growth Factor Receptors (FGFR), Cyclin-Dependent Kinase 8 (CDK8), and Janus Kinase 3 (JAK3).[2][3][4] Therefore, the investigation of novel analogs like this compound is a rational strategy for discovering new anticancer agents.

1.2. HeLa Cells: A Robust Model for Cervical Cancer Research

The HeLa cell line, derived from a cervical adenocarcinoma, is one of the most widely used models in cancer research.[5] Its robustness, rapid growth, and extensive characterization make it an ideal system for the primary screening and mechanistic evaluation of novel cytotoxic compounds.[5][6] Studies utilizing HeLa cells provide a foundational understanding of a compound's potential efficacy and mode of action before proceeding to more complex models.

Integrated Experimental Workflow

A systematic approach is crucial for the efficient evaluation of a novel compound. The following workflow outlines a logical progression from broad phenotypic effects to specific molecular mechanisms. This strategy ensures that each experimental stage informs the next, building a comprehensive biological profile of this compound.

experimental_workflow start Start: Compound Preparation (this compound) mtt Protocol 1: Cytotoxicity Screening (MTT Assay) start->mtt culture HeLa Cell Culture Maintenance culture->mtt ic50 Data Analysis: Determine IC50 Value mtt->ic50 apoptosis Protocol 2: Apoptosis Analysis (Annexin V / PI Staining) ic50->apoptosis Use IC50 concentration for mechanistic studies cell_cycle Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining) ic50->cell_cycle Use IC50 concentration for mechanistic studies western Protocol 4: Pathway Analysis (Western Blotting) apoptosis->western Correlate with pathway modulation cell_cycle->western end End: Comprehensive Biological Profile western->end

Caption: High-level experimental workflow for the in vitro evaluation of the target compound.

Part 1: Assessment of Cytotoxicity

Causality: The foundational step in evaluating any potential anticancer agent is to determine its dose-dependent effect on cell viability. This establishes the concentration range over which the compound is active and provides the half-maximal inhibitory concentration (IC50), a critical parameter for subsequent mechanistic studies. The MTT assay is a robust, colorimetric method for this purpose, measuring the metabolic activity of a cell population, which is directly proportional to the number of viable cells.

Protocol 1: MTT Cell Viability Assay

This protocol is adapted from established methods for HeLa cells.[7][8][9]

  • Cell Seeding: Seed HeLa cells in a 96-well flat-bottom plate at a density of 5,000 cells/well (5x10³) in 100 µL of complete culture medium.[8][9] Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of this compound in sterile DMSO. Create a series of 2-fold serial dilutions in culture medium to achieve final concentrations ranging from (for example) 0.1 µM to 100 µM. Include a "vehicle control" well containing the highest concentration of DMSO used in the dilutions.

  • Cell Treatment: Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the various compound dilutions (or vehicle control). Also include "medium only" wells for background subtraction.[7]

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂. The duration should be kept consistent across experiments.

  • MTT Addition: Add 10-20 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution in sterile PBS to each well.[7][10] Incubate for 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully aspirate the medium containing MTT from each well. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[5]

  • Data Acquisition: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[10] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to reduce background noise.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Data Presentation: Example Cytotoxicity Data
CompoundCell LineAssayTreatment Duration (hours)IC50 Value (µM)
This compound HeLaMTT72To be determined
Cisplatin (Reference Compound)HeLaMTT72~10 µM[11]

Part 2: Elucidation of Cell Death Mechanism

Causality: A key desired trait for an anticancer compound is the ability to induce apoptosis, or programmed cell death. Differentiating apoptosis from necrosis is crucial, as apoptosis is a controlled, non-inflammatory process. The Annexin V/Propidium Iodide (PI) assay is the gold standard for this purpose.[12] In early apoptosis, the membrane phospholipid phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[12] Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), can identify these early apoptotic cells. Propidium Iodide is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells. It can only enter late-stage apoptotic or necrotic cells where membrane integrity is compromised, where it intercalates with DNA.[13]

apoptosis_assay cluster_live Live Cell cluster_early Early Apoptosis cluster_late Late Apoptosis / Necrosis live < <TABLEBORDER='0'CELLBORDER='1'CELLSPACING='0'BGCOLOR='#FFFFFF'><TR><TDBGCOLOR='#34A853'><FONTCOLOR='#FFFFFF'>Annexin V- / PI-FONT>TD>TR><TR><TD>Intact Plasma MembraneTD>TR><TR><TD>PS on inner leafletTD>TR>TABLE> > early < <TABLEBORDER='0'CELLBORDER='1'CELLSPACING='0'BGCOLOR='#FFFFFF'><TR><TDBGCOLOR='#FBBC05'><FONTCOLOR='#202124'>Annexin V+ / PI-FONT>TD>TR><TR><TD>Intact Plasma MembraneTD>TR><TR><TD><B>PS on outer leafletB>TD>TR>TABLE> > live->early late < <TABLEBORDER='0'CELLBORDER='1'CELLSPACING='0'BGCOLOR='#FFFFFF'><TR><TDBGCOLOR='#EA4335'><FONTCOLOR='#FFFFFF'>Annexin V+ / PI+FONT>TD>TR><TR><TD><B>Compromised MembraneB>TD>TR><TR><TD>PI enters and stains DNATD>TR>TABLE> > early->late

Caption: Principle of the Annexin V / PI apoptosis assay distinguishing cell populations.

Protocol 2: Annexin V/PI Staining by Flow Cytometry

This protocol is based on standard procedures for assessing apoptosis in HeLa cells.[14][15]

  • Cell Seeding and Treatment: Seed 2x10⁵ HeLa cells per well in 6-well plates. After 24 hours, treat the cells with this compound at its predetermined IC50 and 2x IC50 concentrations for 24 or 48 hours. Include a vehicle-treated control.

  • Cell Harvesting: Harvest both floating and adherent cells. To do this, collect the culture medium (containing floating cells), wash the plate with PBS, and then detach the adherent cells using trypsin-EDTA. Combine the detached cells with the collected medium. This step is critical to ensure all apoptotic cells are included in the analysis.

  • Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes.[16] Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Annexin-binding buffer. Add 5 µL of FITC-conjugated Annexin V and 1-2 µL of a 100 µg/mL PI working solution.[12]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[7][13]

  • Sample Preparation for Flow Cytometry: After incubation, add 400 µL of 1X Annexin-binding buffer to each tube.[12] Keep samples on ice and protected from light.

  • Data Acquisition: Analyze the samples on a flow cytometer as soon as possible. Use appropriate laser and filter settings for FITC (FL1 channel) and PI (FL2 or FL3 channel). Collect at least 10,000 events per sample for statistical significance.

  • Data Analysis: Using the flow cytometry software, create a dot plot of FITC-Annexin V vs. PI. Gate the populations to quantify the percentage of cells in each quadrant: Live (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), and Late Apoptotic/Necrotic (Annexin V+/PI+).

Data Presentation: Example Apoptosis Data
Treatment (24h)% Live Cells (Q3)% Early Apoptotic (Q4)% Late Apoptotic (Q2)% Necrotic (Q1)
Vehicle Control95.0 ± 2.12.5 ± 0.51.5 ± 0.41.0 ± 0.3
Compound (IC50)45.0 ± 3.530.0 ± 2.822.0 ± 2.53.0 ± 0.7
Compound (2x IC50)15.0 ± 2.240.0 ± 4.140.0 ± 3.95.0 ± 1.1

Part 3: Assessment of Cell Cycle Effects

Causality: Uncontrolled progression through the cell cycle is a fundamental characteristic of cancer. Many kinase inhibitors exert their anticancer effects by inducing cell cycle arrest at specific checkpoints (G0/G1, S, or G2/M), preventing cells from dividing.[4] Analyzing the DNA content of a cell population using flow cytometry and a fluorescent DNA intercalating dye like Propidium Iodide allows for the quantification of cells in each phase of the cycle.[17] Because PI also binds to double-stranded RNA, treatment with RNase is essential to ensure that the fluorescent signal is strictly proportional to the DNA content.[18]

Protocol 3: Cell Cycle Analysis by PI Staining

This protocol is a standard method widely used for cell cycle analysis.[16][18]

  • Cell Seeding and Treatment: Seed and treat HeLa cells in 6-well plates as described in Protocol 2 (Section 4).

  • Cell Harvesting: Harvest cells by trypsinization, collecting all cells into a single-cell suspension.

  • Fixation: Centrifuge cells at 300 x g for 5 minutes, discard the supernatant, and resuspend the pellet in 400 µL of PBS. While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells.[16] This step permeabilizes the cells and preserves their morphology. Incubate on ice for at least 30 minutes (or store at 4°C for extended periods).

  • Washing: Centrifuge the fixed cells at a higher speed (e.g., 500 x g) for 5 minutes, as fixed cells are less dense.[16] Discard the ethanol and wash the pellet twice with cold PBS.

  • Staining: Resuspend the cell pellet in 500 µL of PI staining solution (e.g., 50 µg/mL PI and 0.1% Triton X-100 in PBS).

  • RNase Treatment: Add 5 µL of a 10 mg/mL RNase A solution to the cell suspension. This step is crucial to degrade RNA and prevent its non-specific staining by PI.[18]

  • Incubation: Incubate for 30 minutes at room temperature, protected from light.

  • Data Acquisition: Analyze the samples by flow cytometry. Use a linear scale for the PI signal and a low flow rate to improve resolution.[16] Record at least 10,000 events.

  • Data Analysis: Generate a DNA content histogram. Use cell cycle analysis software (e.g., ModFit, FlowJo) to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases. Look for the appearance of a "sub-G1" peak, which represents apoptotic cells with fragmented DNA.

Data Presentation: Example Cell Cycle Distribution Data
Treatment (24h)% G0/G1 Phase% S Phase% G2/M Phase% Sub-G1 (Apoptosis)
Vehicle Control55.0 ± 3.030.0 ± 2.515.0 ± 1.81.5 ± 0.5
Compound (IC50)25.0 ± 2.120.0 ± 2.050.0 ± 4.2 5.0 ± 1.0
Compound (2x IC50)10.0 ± 1.515.0 ± 1.765.0 ± 5.5 10.0 ± 1.3

Part 4: Investigation of Molecular Mechanism

Causality: Based on the known activity of the 1H-pyrrolo[2,3-b]pyridine scaffold, it is plausible that this compound functions by inhibiting a protein kinase. To test this hypothesis, we can use Western blotting to examine the phosphorylation status of key proteins in oncogenic signaling pathways. A reduction in the phosphorylated (active) form of a protein, without a corresponding decrease in its total protein level, is strong evidence of upstream kinase inhibition. The PI3K/Akt and RAS/MEK/ERK pathways are central to cell survival and proliferation and are commonly dysregulated in cancer.[1]

signaling_pathway RTK Receptor Tyrosine Kinase (e.g., FGFR) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt pAkt p-Akt (Active) Akt->pAkt Phosphorylation Proliferation Cell Proliferation & Survival pAkt->Proliferation Compound 4-Methoxy-1-methyl- 1H-pyrrolo[2,3-b]pyridine Compound->RTK Hypothetical Inhibition

Sources

Application Notes & Protocols: A Guide to the Development of Novel CSF1R Inhibitors Based on the 4-Methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Colony-Stimulating Factor 1 Receptor (CSF1R) is a pivotal receptor tyrosine kinase that governs the differentiation, proliferation, and survival of macrophages and their precursors.[1][2][3] Its dysregulation is critically implicated in the pathogenesis of various malignancies, particularly through the support of tumor-associated macrophages (TAMs), as well as in a spectrum of inflammatory and autoimmune disorders.[1][4][5] Consequently, CSF1R has emerged as a high-priority target for therapeutic intervention. This guide provides a comprehensive framework for the discovery and preclinical development of novel CSF1R inhibitors, centered on the promising 4-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine (a 7-azaindole derivative) scaffold. We will delineate the underlying biological rationale, detailed synthetic chemistry protocols, robust biochemical and cellular characterization assays, and principles for structure-activity relationship (SAR)-driven optimization.

Introduction: The Rationale for Targeting CSF1R

CSF1R, also known as c-FMS or CD115, is a member of the type III receptor tyrosine kinase family.[1][6] Its activation is triggered by two primary ligands, CSF-1 (macrophage colony-stimulating factor) and IL-34.[6] Ligand binding induces receptor homodimerization and autophosphorylation of specific tyrosine residues within the intracellular kinase domain.[2][6] This phosphorylation cascade creates docking sites for various downstream signaling adaptors, initiating multiple pathways crucial for myeloid cell function.

The CSF1R Signaling Cascade

The activation of CSF1R orchestrates a complex network of intracellular signals. Key pathways include:

  • PI3K/AKT/mTOR Pathway: Promotes cell survival, proliferation, and growth.[7]

  • RAS/RAF/MEK/ERK Pathway: Crucial for cell proliferation and differentiation.[8][9]

  • STAT Pathway: Activation of STAT proteins (e.g., STAT3, STAT5) influences gene expression related to survival and differentiation.[9]

This intricate signaling network underscores the receptor's central role in macrophage biology.

CSF1R_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CSF1R CSF1R (Inactive Monomer) CSF1R_dimer CSF1R Dimer (Active) PI3K PI3K CSF1R_dimer->PI3K pY GRB2 GRB2/SOS CSF1R_dimer->GRB2 pY STAT STAT CSF1R_dimer->STAT pY Ligand CSF-1 / IL-34 Ligand->CSF1R Binding & Dimerization AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Transcription Gene Transcription mTOR->Transcription Survival, Growth RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription Proliferation, Differentiation STAT->Transcription Differentiation

Figure 1: Simplified CSF1R signaling pathway.
CSF1R in Disease
  • Oncology: In the tumor microenvironment (TME), cancer cells often secrete CSF-1, which recruits and polarizes macrophages towards an immunosuppressive M2-like phenotype.[4] These TAMs promote tumor growth, angiogenesis, metastasis, and suppress anti-tumor T-cell responses.[1][10] Therefore, inhibiting CSF1R can deplete or "reprogram" these TAMs, making the tumor more susceptible to other therapies like checkpoint inhibitors.[1][4]

  • Inflammatory Diseases: Aberrant macrophage activity is a hallmark of many inflammatory conditions, such as rheumatoid arthritis and neuroinflammatory disorders. Targeting CSF1R can reduce the population of disease-driving macrophages, thereby alleviating inflammation and tissue damage.

The this compound Scaffold

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a "privileged scaffold" in kinase inhibitor design.[11] Its unique structure allows it to act as a bioisostere of purine or indole, fitting into the ATP-binding pocket of many kinases.

Why this scaffold?

  • Hinge-Binding: The pyridine nitrogen and the pyrrole N-H group can form a bidentate hydrogen bond with the kinase "hinge" region, a critical interaction for potent inhibition.[11]

  • Structural Versatility: The 7-azaindole core provides multiple vectors for chemical modification, allowing for fine-tuning of potency, selectivity, and pharmacokinetic properties.[11][12][13]

Our proposed starting point, This compound , incorporates specific features to guide development:

  • 1-methyl: This modification blocks the hydrogen-bond donating capability of the pyrrole nitrogen. This can be a key strategy to alter selectivity profiles against other kinases or to occupy a specific hydrophobic pocket.

  • 4-methoxy: The methoxy group at the 4-position serves as an initial chemical handle. Its electronic properties can influence the core's reactivity, and it provides a vector for SAR studies, where it can be replaced with other functional groups to probe interactions within the ATP-binding site.

Development_Workflow A Scaffold Selection (4-Methoxy-1-methyl-1H- pyrrolo[2,3-b]pyridine) B Synthesis of Core & Initial Analogs A->B C Biochemical Assay (In Vitro Kinase IC50) B->C D Cell-Based Assay (Target Engagement & Pathway) C->D E SAR Analysis & Compound Design D->E Data Input F Iterative Synthesis & Screening Cycles E->F Design New Analogs F->C Test New Analogs G Lead Optimization (ADME/Tox, PK/PD) F->G Promising Leads H Preclinical Candidate G->H

Figure 2: Iterative workflow for inhibitor development.

Protocol: Synthesis of the Core Scaffold

This section outlines a plausible synthetic route for a key intermediate used to generate a library of inhibitors based on the core scaffold. The strategy relies on established heterocyclic chemistry principles, such as Suzuki-Miyaura cross-coupling.[14]

Objective: To synthesize a versatile intermediate, such as 2-Aryl-4-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine, ready for subsequent diversification.

Protocol 3.1: Multi-step Synthesis of Intermediate C
  • Step 1: Methylation of 4-chloro-1H-pyrrolo[2,3-b]pyridine (Intermediate A)

    • To a stirred solution of 4-chloro-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous Dimethylformamide (DMF), add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert nitrogen atmosphere.

    • Stir the mixture at 0 °C for 30 minutes until hydrogen evolution ceases.

    • Add Iodomethane (CH₃I, 1.5 eq) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor completion by TLC or LC-MS.

    • Quench the reaction by slowly adding ice-cold water.

    • Extract the product with Ethyl Acetate (3x).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield Intermediate A . Causality: NaH is a strong base used to deprotonate the pyrrole nitrogen, forming a nucleophilic anion that readily reacts with the electrophilic methyl iodide. Anhydrous conditions are critical to prevent quenching the base.

  • Step 2: Iodination of Intermediate A (Intermediate B)

    • Dissolve Intermediate A (1.0 eq) in anhydrous Tetrahydrofuran (THF) under a nitrogen atmosphere and cool to -78 °C.

    • Add n-Butyllithium (n-BuLi, 2.5 M in hexanes, 1.1 eq) dropwise, maintaining the temperature below -70 °C.

    • Stir the resulting mixture at -78 °C for 1 hour.

    • Add a solution of Iodine (I₂, 1.2 eq) in anhydrous THF dropwise.

    • Stir at -78 °C for 2 hours, then allow the reaction to warm slowly to room temperature.

    • Quench with a saturated aqueous solution of sodium thiosulfate.

    • Extract with Ethyl Acetate, wash with brine, dry, and concentrate.

    • Purify by column chromatography to afford Intermediate B (4-chloro-2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine). Causality: n-BuLi is a strong organolithium base that selectively deprotonates the most acidic C-H proton at the C2 position of the pyrrolo[2,3-b]pyridine core. The resulting lithiated species is a potent nucleophile that reacts with iodine to install the iodo group, which is an excellent leaving group for subsequent cross-coupling reactions.

  • Step 3: Suzuki-Miyaura Coupling to yield Target Intermediate C

    • In a microwave vial, combine Intermediate B (1.0 eq), the desired (4-methoxyphenyl)boronic acid (1.2 eq), Potassium Carbonate (K₂CO₃, 3.0 eq), and a Palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

    • Add a degassed solvent mixture of 1,4-Dioxane and water (e.g., 4:1 ratio).

    • Seal the vial and heat in a microwave reactor at 100-120 °C for 30-60 minutes. Monitor by LC-MS.[14]

    • After cooling, dilute the reaction mixture with water and extract with Ethyl Acetate.

    • Dry the organic layer, concentrate, and purify by column chromatography to obtain Intermediate C (2-(4-methoxyphenyl)-4-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine). Causality: This palladium-catalyzed cross-coupling reaction is highly efficient for forming C-C bonds. The catalyst facilitates the oxidative addition into the C-I bond, followed by transmetalation with the boronic acid and reductive elimination to form the desired biaryl product. The base is required to activate the boronic acid.

Biochemical Assays for Potency Determination

Once a compound is synthesized, its direct inhibitory effect on the CSF1R kinase must be quantified. A luminescent ADP-Glo™ kinase assay is a robust, high-throughput method for determining the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).[15]

Protocol 4.1: CSF1R In Vitro Kinase Assay (ADP-Glo™)
ComponentStock ConcentrationVolume per Well (µL)Final Concentration
Recombinant Human CSF1R100 ng/µL12 ng/µL
Kinase Buffer (5X)5X21X
Substrate (Poly-Glu,Tyr 4:1)1 mg/mL10.2 mg/mL
ATP1 mM1100 µM
Test Compound (in DMSO)10X Final0.51X
Nuclease-Free Water-4.5-
Total Reaction Volume 10
  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 1 mM, diluted down in 10-point, 3-fold dilutions. Then, dilute these DMSO stocks 1:10 in kinase buffer to create the 10X final concentration plates. Pexidartinib or another known CSF1R inhibitor should be used as a positive control.[16]

  • Enzyme Reaction: a. In a 384-well plate, add 4.5 µL of a master mix containing CSF1R enzyme, substrate, and buffer. b. Add 0.5 µL of the 10X test compound or DMSO (for 0% and 100% inhibition controls). c. Pre-incubate at room temperature for 15 minutes to allow the compound to bind to the enzyme. d. Initiate the kinase reaction by adding 5 µL of 2X ATP solution. e. Incubate at 30 °C for 60 minutes.

  • Detection: a. Stop the reaction by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature to deplete the remaining ATP. b. Add 10 µL of Kinase Detection Reagent. Incubate for 30-60 minutes at room temperature to convert ADP to ATP and generate a luminescent signal. c. Read the luminescence on a plate reader.

  • Data Analysis: a. Normalize the data using the DMSO-only (0% inhibition) and no-enzyme (100% inhibition) controls. b. Plot the percent inhibition versus the log of the inhibitor concentration. c. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Cell-Based Assays for Target Engagement and Pathway Inhibition

Demonstrating that a compound can inhibit CSF1R within a living cell is a critical next step. These assays confirm cell permeability and on-target activity. A human monocytic leukemia cell line like THP-1, which endogenously expresses CSF1R, is a suitable model.[17]

Protocol 5.1: CSF1R Autophosphorylation Assay (Western Blot)
  • Cell Culture: Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS.

  • Serum Starvation: Seed cells in a 6-well plate and serum-starve overnight to reduce basal receptor activation.

  • Compound Treatment: Pre-treat the starved cells with various concentrations of the test compound (or DMSO vehicle) for 2 hours.

  • Ligand Stimulation: Stimulate the cells with recombinant human CSF-1 (e.g., 100 ng/mL) for 5-10 minutes at 37 °C to induce receptor phosphorylation.

  • Cell Lysis: Immediately place the plate on ice, aspirate the media, and wash with ice-cold PBS. Add RIPA lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Western Blotting: a. Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane. b. Block the membrane with 5% BSA or non-fat milk in TBST. c. Incubate overnight at 4 °C with a primary antibody against phospho-CSF1R (e.g., Tyr723). d. Wash and incubate with an HRP-conjugated secondary antibody. e. Detect the signal using an ECL substrate. f. Strip the membrane and re-probe for total CSF1R and a loading control (e.g., GAPDH or β-actin) to confirm equal loading and specific inhibition of phosphorylation. Self-Validation: The inclusion of total CSF1R and loading controls is essential. A potent and specific inhibitor should reduce the p-CSF1R signal without affecting the total CSF1R or loading control levels.

Protocol 5.2: Downstream Pathway Inhibition (pERK Assay)

This assay confirms that receptor inhibition translates to the blockade of downstream signaling. The protocol is identical to 5.1, except the primary antibody used in the Western Blot step is against phospho-ERK1/2 (pERK). The membrane should then be stripped and re-probed for total ERK1/2. An effective inhibitor will reduce pERK levels in a dose-dependent manner following CSF-1 stimulation.[17]

Structure-Activity Relationship (SAR) Guided Optimization

The initial compounds from the biochemical and cellular screens serve as the foundation for iterative improvement. The goal is to enhance potency and selectivity while improving drug-like properties (ADME - Absorption, Distribution, Metabolism, Excretion).

The core intermediate synthesized in Protocol 3.1 can be diversified. For instance, the 4-chloro group is a handle for introducing various amines via Buchwald-Hartwig amination, allowing exploration of the solvent-exposed region of the kinase.

Hypothetical SAR Table:

CompoundR Group at C4CSF1R IC₅₀ (nM)M-NFS-60 EC₅₀ (nM)Rationale for Change
Lead-1 -Cl85450Initial hit from synthesis.
SAR-1a -NH(cyclopropyl)25110Introduce small, rigid amine to probe pocket.
SAR-1b -N(Me)(piperidine)1245Explore larger, basic amine for solvent front interactions.
SAR-1c -NH(CH₂-pyridine)5 15 Add H-bond acceptor to potentially engage with residues.
SAR-1d -O(phenyl)>1000>2000Ether linkage is disfavored; amine is critical.

This systematic approach, where single changes are made and their effects measured, allows researchers to build a robust understanding of the SAR and rationally design more potent and selective next-generation inhibitors.[16][18]

Conclusion

The development of selective and potent CSF1R inhibitors holds immense therapeutic promise. The this compound scaffold represents a strategically sound starting point, leveraging the proven hinge-binding capabilities of the 7-azaindole core. By employing the integrated workflow of rational design, targeted synthesis, and a cascade of robust biochemical and cellular assays, researchers can efficiently advance from initial hits to optimized lead compounds. The protocols and principles outlined in this guide provide a validated roadmap for scientists and drug development professionals dedicated to targeting the critical CSF1/CSF1R signaling axis.

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  • Zhang, C., et al. (2016). A high-content screening assay for small-molecule inhibitors of the Colony Stimulating factor 1 Receptor (CSF1R) signaling pathway. Pulsus Group. [Link]

  • Lin, C-T. (2021). Clinical Development of Colony-Stimulating Factor 1 Receptor (CSF1R) Inhibitors. The Oncologist. [Link]

  • Han, Z., et al. (2023). Targeting the CSF1/CSF1R signaling pathway: an innovative strategy for ultrasound combined with macrophage exhaustion in pancreatic cancer therapy. Frontiers in Immunology. [Link]

  • Hsu, T-L., et al. (2021). Discovery of BPR1R024, an Orally Active and Selective CSF1R Inhibitor that Exhibits Antitumor and Immunomodulatory Activity in a Murine Colon Tumor Model. Journal of Medicinal Chemistry. [Link]

  • El-Gamal, M. I., et al. (2018). Recent Advances of Colony-Stimulating Factor-1 Receptor (CSF-1R) Kinase and Its Inhibitors. Journal of Medicinal Chemistry. [Link]

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  • Lv, Q., et al. (2023). Discovery of Novel Pyrrolo[2,3-b]pyridine-Based CSF-1R Inhibitors with Demonstrated Efficacy against Patient-Derived Colorectal Cancer Organoids. Journal of Medicinal Chemistry. [Link]

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  • Tvedt, T. H. A., et al. (2023). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Journal of Medicinal Chemistry. [Link]

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Application Notes & Protocols: Characterizing the Activity of 4-Methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine as a Putative JAK-STAT Pathway Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1H-pyrrolo[2,3-b]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors.[1][2][3] Derivatives of this scaffold have shown potent inhibitory activity against a range of kinases, including Janus kinases (JAKs), which are critical mediators of cytokine signaling.[4] The JAK-STAT (Signal Transducer and Activator of Transcription) pathway is a pivotal signaling cascade that translates extracellular cytokine signals into transcriptional responses, regulating fundamental cellular processes such as proliferation, differentiation, and inflammation.[5][6] Dysregulation of this pathway is implicated in various autoimmune diseases and cancers, making JAK inhibitors a significant therapeutic class.[4]

This document provides a comprehensive guide for researchers to characterize the biological activity of 4-Methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine, a novel derivative, as a potential inhibitor of the JAK-STAT pathway. The protocols herein describe a multi-tiered, cell-based assay strategy, starting with a foundational assessment of cytotoxicity, followed by targeted assays to measure the inhibition of STAT phosphorylation, and culminating in functional assays that quantify the downstream effects on gene expression and cytokine production. This structured approach ensures a thorough and robust evaluation of the compound's mechanism of action and therapeutic potential.

Section 1: Foundational Assays - Assessing General Cytotoxicity

Scientific Rationale: Before investigating specific inhibitory effects, it is crucial to determine the compound's inherent cytotoxicity. A highly cytotoxic compound can produce false positives in downstream functional assays by simply killing the cells rather than modulating a specific pathway. By establishing a non-toxic concentration range, subsequent mechanistic studies can be performed with confidence that the observed effects are due to specific pathway inhibition. We will utilize the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active, viable cells.[7][8][9]

Protocol 1.1: ATP-Based Cell Viability Assay (CellTiter-Glo®)

This protocol measures the number of viable cells in culture by quantifying ATP, a marker of metabolic activity.[9][10]

Materials:

  • Human cell line sensitive to JAK-STAT signaling (e.g., TF-1, HEL, or U937 cells)

  • Appropriate cell culture medium (e.g., RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • This compound (Compound X)

  • DMSO (vehicle control)

  • Staurosporine (positive control for cytotoxicity)

  • White, opaque-walled 96-well microplates

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in a white, opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 90 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10-point serial dilution of Compound X in DMSO, starting from a high concentration (e.g., 10 mM). Create a corresponding dilution series in culture medium to make a 10X working stock. Also, prepare 10X working stocks for vehicle (DMSO) and a positive control (e.g., 1 µM Staurosporine).

  • Cell Treatment: Add 10 µL of the 10X compound working stocks to the respective wells. This will result in a final 1X concentration. Incubate for 48-72 hours.

  • Assay Execution:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.[8]

    • Add 100 µL of CellTiter-Glo® Reagent to each well.[8]

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.[8]

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[8]

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

  • Plot the viability percentage against the log of the compound concentration.

  • Determine the CC₅₀ (50% cytotoxic concentration) using a non-linear regression curve fit.

ParameterDescriptionExpected Outcome for a Non-Toxic Compound
CC₅₀ Concentration that reduces cell viability by 50%.> 10 µM
Max Inhibition Maximum reduction in cell viability observed.< 20% at concentrations used in functional assays

Section 2: Mechanistic Assays - Targeting the JAK-STAT Pathway

Scientific Rationale: Once a non-toxic concentration range is established, the next step is to directly measure the compound's effect on the core event of JAK-STAT signaling: the phosphorylation of STAT proteins.[5][6] Cytokine stimulation (e.g., with Interferon-gamma, IFN-γ) activates JAKs, which in turn phosphorylate specific tyrosine residues on STAT proteins (e.g., Tyrosine 701 on STAT1).[11][12][13] We will use phospho-specific flow cytometry to quantify the inhibition of IFN-γ-induced STAT1 phosphorylation at the single-cell level.[14]

Workflow for Mechanistic Pathway Analysis

G cluster_0 Cell Preparation & Treatment cluster_1 Phospho-Flow Cytometry A Seed Cells (e.g., U937) B Pre-treat with Compound X or Vehicle A->B C Stimulate with IFN-γ (e.g., 10 ng/mL for 15 min) B->C D Fix & Permeabilize Cells (e.g., PFA & Methanol) C->D Stop Stimulation E Stain with anti-pSTAT1 (pY701) Antibody D->E F Analyze via Flow Cytometer E->F G Determine IC₅₀ (Inhibitory Concentration) F->G Quantify Inhibition

Caption: Workflow for pSTAT1 flow cytometry assay.

Protocol 2.1: Phospho-STAT1 Flow Cytometry Assay

This protocol quantifies the level of intracellular phosphorylated STAT1 (pSTAT1) in response to cytokine stimulation.[14][15]

Materials:

  • U937 cells (human monocytic cell line)

  • RPMI-1640 + 10% FBS

  • Compound X

  • Recombinant Human IFN-γ

  • Fixation Buffer (e.g., 4% Paraformaldehyde)

  • Permeabilization Buffer (e.g., 90% ice-cold Methanol)

  • Fluorochrome-conjugated anti-pSTAT1 (pY705) antibody

  • Flow Cytometer

Procedure:

  • Cell Culture and Starvation: Culture U937 cells to a density of 0.5-1 x 10⁶ cells/mL. For some cell types, serum starvation for 2-4 hours prior to the experiment can reduce basal phosphorylation levels.

  • Compound Treatment: Aliquot 1 x 10⁶ cells per tube. Pre-incubate cells with various concentrations of Compound X (or vehicle control) for 1-2 hours at 37°C.

  • Cytokine Stimulation: Stimulate the cells by adding IFN-γ to a final concentration of 10-20 ng/mL. Incubate for 15 minutes at 37°C. This time point is typically the peak for STAT1 phosphorylation.[16]

  • Fixation: Immediately stop the stimulation by adding 1 mL of cold Fixation Buffer. Incubate for 10 minutes at room temperature.

  • Permeabilization: Centrifuge cells, remove the supernatant, and resuspend the pellet in 1 mL of ice-cold 90% Methanol.[17] Incubate on ice for 30 minutes.

  • Staining:

    • Wash cells twice with FACS buffer (PBS + 1% BSA).

    • Resuspend cells in 100 µL of FACS buffer containing the anti-pSTAT1 antibody at the manufacturer's recommended concentration.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Wash cells once more and resuspend in 300-500 µL of FACS buffer. Analyze on a flow cytometer, acquiring at least 10,000 events per sample.

Data Analysis:

  • Gate on the main cell population.

  • Determine the Median Fluorescence Intensity (MFI) for the pSTAT1 signal in each sample.

  • Normalize the data: % Inhibition = 100 * (1 - [MFI_compound - MFI_unstained] / [MFI_stimulated - MFI_unstained]).

  • Plot the % Inhibition against the log of the compound concentration to determine the IC₅₀ value.

ParameterDescriptionExpected Outcome for a Potent Inhibitor
IC₅₀ Concentration that inhibits 50% of the cytokine-induced pSTAT1 signal.< 1 µM
Stimulation Index Ratio of MFI (Stimulated) / MFI (Unstimulated).> 10-fold

Section 3: Functional Assays - Gene Expression and Cytokine Release

Scientific Rationale: After demonstrating direct inhibition of STAT phosphorylation, it is essential to confirm that this mechanistic action translates into a functional cellular response. STAT proteins are transcription factors; therefore, inhibiting their activation should block the transcription of target genes.[18] A luciferase reporter assay provides a highly sensitive method to measure the activity of a specific STAT-responsive promoter.[19][20][21] Furthermore, since the JAK-STAT pathway drives the production of inflammatory cytokines, a final validation step involves measuring the inhibition of cytokine release (e.g., IL-6) from stimulated immune cells.

Protocol 3.1: STAT-Responsive Luciferase Reporter Assay

This assay measures the transcriptional activity of a promoter containing STAT binding elements.[20][22]

Materials:

  • HEK293T cells

  • STAT3-responsive luciferase reporter plasmid (e.g., containing the SIE - Sis-inducible element)

  • Constitutive Renilla luciferase plasmid (for normalization)

  • Transfection reagent

  • Compound X

  • Cytokine stimulant (e.g., IL-6 or Oncostatin M for STAT3)

  • Dual-Luciferase® Reporter Assay System

  • Luminometer

Procedure:

  • Transfection: Co-transfect HEK293T cells in a 96-well plate with the STAT3-responsive firefly luciferase plasmid and the Renilla luciferase control plasmid. Incubate for 24 hours.

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of Compound X or vehicle. Pre-incubate for 1 hour.

  • Stimulation: Add the appropriate cytokine (e.g., IL-6 at 20 ng/mL) to all wells except the unstimulated control. Incubate for 6-8 hours.

  • Lysis and Measurement:

    • Wash cells with PBS.

    • Lyse the cells using the passive lysis buffer provided in the kit.

    • Measure firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.[23]

Data Analysis:

  • Calculate the Relative Luciferase Units (RLU) by normalizing the firefly luciferase signal to the Renilla luciferase signal for each well.

  • Determine the percent inhibition relative to the stimulated vehicle control.

  • Calculate the IC₅₀ from the concentration-response curve.

Protocol 3.2: IL-6 Release ELISA

This protocol measures the amount of IL-6 secreted by stimulated cells, a downstream functional consequence of JAK-STAT activation.

Materials:

  • PBMCs (Peripheral Blood Mononuclear Cells) or a relevant cell line (e.g., U937)

  • Stimulant (e.g., LPS at 100 ng/mL)

  • Compound X

  • Human IL-6 ELISA Kit

  • Microplate reader (450 nm)

Procedure:

  • Cell Treatment & Stimulation: Seed cells in a 96-well plate. Pre-treat with Compound X for 1 hour, then add the stimulant (LPS). Incubate for 24 hours.

  • Supernatant Collection: Centrifuge the plate to pellet the cells. Carefully collect the supernatant, which contains the secreted cytokines.

  • ELISA: Perform the IL-6 ELISA on the collected supernatants according to the manufacturer's protocol.[24][25][26] This typically involves:

    • Binding of secreted IL-6 to a capture antibody-coated plate.

    • Addition of a detection antibody.

    • Addition of a streptavidin-HRP conjugate.

    • Addition of a substrate (TMB) to produce a colorimetric signal.[24]

  • Data Acquisition: Read the absorbance at 450 nm.

Data Analysis:

  • Generate a standard curve using the provided IL-6 standards.

  • Calculate the concentration of IL-6 in each sample by interpolating from the standard curve.

  • Plot the % inhibition of IL-6 release versus the log of compound concentration to determine the IC₅₀.

Visualizing the Complete Assay Funnel

G A Tier 1: Foundational Cell Viability Assay (CC₅₀) B Tier 2: Mechanistic pSTAT1 Flow Cytometry (IC₅₀) A->B Proceed with non-toxic concentrations C Tier 3: Functional Luciferase Reporter Assay (IC₅₀) B->C Confirm transcriptional effect D Tier 4: Functional Cytokine Release ELISA (IC₅₀) C->D Validate downstream protein effect

Caption: Multi-tiered assay funnel for compound characterization.

References

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Application Notes and Protocols for the Comprehensive Characterization of 4-Methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide to the analytical techniques for the characterization of 4-Methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine, a key heterocyclic scaffold in medicinal chemistry and drug development. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering a robust framework for establishing the identity, purity, and physicochemical properties of this compound. The methodologies are grounded in established analytical principles to ensure data integrity and reproducibility.

Introduction: The Significance of this compound

The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Derivatives of this scaffold have shown promise as inhibitors of various kinases and enzymes, making them attractive candidates for the development of novel therapeutics.[3][4] The introduction of a methoxy group at the 4-position and a methyl group at the 1-position can significantly influence the compound's electronic properties, solubility, and metabolic stability, thus modulating its pharmacological profile.

Accurate and comprehensive characterization of this compound is a critical prerequisite for its advancement in the drug discovery pipeline. This involves the unambiguous confirmation of its chemical structure, the quantification of its purity, and the identification of any potential impurities. The following sections provide detailed protocols and expert insights into the application of various analytical techniques for this purpose.

Physicochemical Properties

A foundational step in the characterization of any novel compound is the determination of its fundamental physicochemical properties. These parameters are crucial for understanding its behavior in various experimental settings and for predicting its pharmacokinetic properties.

PropertyValueSource
Molecular Formula C9H10N2OCalculated
Molecular Weight 162.19 g/mol Calculated
IUPAC Name This compoundPubChem[5]
CAS Number Not available (Parent: 122379-63-9)PubChem[5]
Appearance Expected to be a solid at room temperatureSigma-Aldrich
cLogP 1.8 (Predicted)Molinspiration

Spectroscopic Characterization: Unveiling the Molecular Architecture

Spectroscopic techniques provide detailed information about the molecular structure and bonding of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR are essential for confirming the connectivity of atoms in this compound.

Expert Insights: The chemical shifts in the ¹H NMR spectrum are influenced by the electron-donating methoxy group and the electron-withdrawing pyridine ring. The N-methylation will result in a characteristic singlet in the upfield region. Two-dimensional NMR experiments, such as COSY and HSQC, can be employed to definitively assign the proton and carbon signals.

Predicted ¹H and ¹³C NMR Data:

Atom NumberPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
1-CH₃3.8 - 4.030 - 35
2-H7.2 - 7.4125 - 130
3-H6.5 - 6.7100 - 105
4-OCH₃3.9 - 4.155 - 60
5-H6.8 - 7.0110 - 115
6-H8.1 - 8.3145 - 150
C4-160 - 165
C3a-120 - 125
C7a-148 - 153

Protocol for ¹H and ¹³C NMR Analysis:

  • Sample Preparation: Dissolve 5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: spectral width of 16 ppm, 32k data points, relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: spectral width of 240 ppm, 64k data points, relaxation delay of 2-5 seconds, and 1024-4096 scans.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing to the residual solvent peak.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its elemental composition and structure through fragmentation patterns.

Expert Insights: Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule, which is expected to readily form a protonated molecular ion [M+H]⁺ in the positive ion mode. High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition.

Protocol for LC-MS Analysis:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the sample in a suitable solvent (e.g., methanol, acetonitrile). Dilute to a final concentration of 1-10 µg/mL in the mobile phase.

  • Instrumentation: A liquid chromatograph coupled to a mass spectrometer with an ESI source.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to ensure separation from impurities (e.g., 5-95% B over 5 minutes).

    • Flow Rate: 0.3-0.5 mL/min.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive ESI.

    • Scan Range: m/z 50-500.

    • Capillary Voltage: 3-4 kV.

    • Source Temperature: 120-150 °C.

  • Data Analysis: Identify the [M+H]⁺ ion and compare the measured mass to the calculated exact mass. For HRMS, the mass accuracy should be within 5 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule.

Expert Insights: The IR spectrum is expected to show characteristic absorption bands for C-H stretching of the aromatic and methyl groups, C=C and C=N stretching of the heterocyclic rings, and C-O stretching of the methoxy group.

Predicted IR Absorption Bands:

Functional GroupWavenumber (cm⁻¹)
Aromatic C-H stretch3100 - 3000
Aliphatic C-H stretch3000 - 2850
C=C and C=N stretch1600 - 1450
C-O stretch (aryl ether)1275 - 1200

Protocol for IR Analysis:

  • Sample Preparation: For a solid sample, use the Attenuated Total Reflectance (ATR) technique by placing a small amount of the powder directly on the ATR crystal.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Chromatographic Purity and Quantification

Chromatographic techniques are essential for assessing the purity of this compound and for quantifying its concentration in various matrices.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC with UV detection is the most common method for purity determination and quantification of small molecules.

Expert Insights: The choice of mobile phase and gradient is critical for achieving good separation of the main peak from any impurities. A photodiode array (PDA) detector is recommended to assess peak purity and to select the optimal wavelength for quantification. Method validation should be performed according to ICH guidelines.

Protocol for HPLC Purity Analysis:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the sample in a suitable solvent (e.g., methanol, acetonitrile). Dilute to a final concentration of 0.1-0.5 mg/mL.

  • Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a PDA detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase A: 0.1% trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: 10-90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Monitor at a wavelength of maximum absorbance (e.g., 254 nm or a wavelength determined from the UV spectrum).

  • Data Analysis: Integrate all peaks and calculate the purity as the percentage of the main peak area relative to the total peak area.

Impurity Profiling

The identification and quantification of impurities are critical for ensuring the safety and efficacy of a drug candidate. Potential impurities in this compound could arise from the starting materials, by-products of the synthesis, or degradation products.

Potential Impurities:

  • Starting materials: Unreacted precursors used in the synthesis.

  • Isomers: Positional isomers that may form during the synthesis.

  • Oxidation products: The pyrrolo[2,3-b]pyridine ring system can be susceptible to oxidation.

  • Demethylated/demethoxylated products: Loss of the methyl or methoxy group under certain conditions.

Analytical Approach: A combination of LC-MS and NMR can be used to identify and characterize unknown impurities. The HPLC method described above can be adapted for impurity quantification.

Visualized Workflows

Overall Characterization Workflow

cluster_synthesis Synthesis & Purification cluster_characterization Analytical Characterization Synthesis Synthesis of This compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Structural Confirmation MS Mass Spectrometry (LC-MS, HRMS) Purification->MS Molecular Weight & Elemental Composition IR IR Spectroscopy Purification->IR Functional Group ID HPLC HPLC-UV/PDA (Purity & Quantification) Purification->HPLC Purity Assessment

Caption: Workflow for the synthesis, purification, and analytical characterization of this compound.

Impurity Identification Workflow

start HPLC Analysis Reveals Unknown Peak lcms LC-MS Analysis start->lcms Determine m/z hrms High-Resolution MS lcms->hrms Determine Elemental Composition nmr Isolation & NMR of Impurity lcms->nmr If necessary structure Structure Elucidation of Impurity hrms->structure nmr->structure

Caption: A logical workflow for the identification and structural elucidation of unknown impurities.

References

  • PubChem. (n.d.). 4-Methoxy-1H-pyrrolo(2,3-b)pyridine. Retrieved from [Link]

  • Li, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry, 12(6), 959-967. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Retrieved from [Link]

  • MDPI. (2022). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Retrieved from [Link]

  • Hovd, A. K., et al. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 25(15), 3488. Retrieved from [Link]

  • Patrick, D. A., et al. (2021). Optimization of Physicochemical Properties and ADME for 2,4-Substituted 1H-Pyrrolo[2,3-b]pyridines Inhibitors of Trypanosome Proliferation. ACS Omega, 6(1), 103-117. Retrieved from [Link]

  • Google Patents. (2006). 1h-pyrrolo[2,3-b]pyridines.
  • Digital CSIC. (2021). Pharmacophore Identification and Structure–Activity Relationship Analysis of a Series of Substituted Azaindoles as Inhibitors. Retrieved from [Link]

  • Taylor & Francis Online. (2022). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Retrieved from [Link]

  • National Institutes of Health. (2022). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Retrieved from [Link]

  • ResearchGate. (n.d.). The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the... Retrieved from [Link]

  • MDPI. (2022). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Retrieved from [Link]

  • MPG.PuRe. (n.d.). Supporting Information. Retrieved from [Link]

  • ChemUniverse. (n.d.). 4-methoxy-2-methyl-1h-pyrrolo[2,3-b]pyridine. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine, a key scaffold in medicinal chemistry. The 7-azaindole core presents unique synthetic challenges due to the electronic properties of the fused pyridine and pyrrole rings.[1][2] This guide provides troubleshooting solutions and answers to frequently asked questions to assist researchers in overcoming common hurdles in their synthetic campaigns.

Troubleshooting Guide: Common Synthetic Challenges

This section addresses specific experimental issues in a problem-and-solution format, explaining the underlying chemical principles for each recommendation.

Problem 1: Low Yield or Failure of the Core Cyclization to Form the Pyrrolo[2,3-b]pyridine Scaffold

The construction of the 7-azaindole core is the most critical phase of the synthesis. Many traditional indole syntheses, like the Fischer indole synthesis, are often inefficient for azaindoles due to the electron-deficient nature of the pyridine starting materials.[1] A common modern approach involves the Sonogashira coupling of a 2-amino-3-halopyridine with a terminal alkyne, followed by an intramolecular cyclization.[3][4]

Potential Causes & Solutions:

  • Inefficient Cyclization Conditions: The choice of catalyst and base for the cyclization of the 3-alkynyl-2-aminopyridine intermediate is paramount. While various bases like potassium t-butoxide or DBU have been used, acidic conditions can also be effective.[3]

  • Side Reactions: The electron-deficient pyridine ring can be susceptible to nucleophilic attack or other side reactions, leading to impurity formation.

  • Poor Quality Starting Materials: Impurities in the 2-amino-3-halopyridine or the alkyne can poison the catalyst and inhibit the reaction.

dot

Caption: General workflow for 7-azaindole core synthesis.

Troubleshooting Protocol: Optimizing the Cyclization Step

If you are experiencing low yields in the cyclization of a 2-amino-3-alkynylpyridine intermediate, consider the following systematic approach.

Parameter Condition A (Base-Mediated) Condition B (Acid-Catalyzed) Condition C (Metal-Catalyzed)
Reagents Potassium t-butoxide (KOtBu) or Cs2CO3Trifluoroacetic acid (TFA) / Trifluoroacetic anhydride (TFAA)Ag(I) or Cu(I) salts
Solvent Anhydrous DMF or TolueneDichloromethane (DCM)Water ("on-water" conditions)
Temperature 80-120 °CRoom Temperature to 40 °C80-100 °C
Reference [3][3][3][4]

Step-by-Step Protocol (Acid-Catalyzed Cyclization): [3]

  • Dissolve the 3-alkynyl-2-aminopyridine intermediate (1.0 equiv.) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic anhydride (TFAA, 1.5 equiv.) followed by trifluoroacetic acid (TFA, 2.0 equiv.).

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by pouring it into a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with DCM, dry the organic layer over anhydrous MgSO4, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Problem 2: Poor Regioselectivity in Functionalization of the Pyrrolo[2,3-b]pyridine Core

Once the core is formed, subsequent functionalization (e.g., halogenation, arylation) can be challenging due to multiple reactive sites. The electronic nature of both the pyrrole and pyridine rings influences the outcome.

Potential Causes & Solutions:

  • Competing Reactive Sites: The C2, C3, C4, C5, and C6 positions all have varying degrees of reactivity towards electrophilic or nucleophilic reagents. Direct C-H functionalization can often lead to mixtures of isomers.

  • Steric Hindrance: Bulky substituents can direct incoming reagents to less hindered positions.

  • Directing Groups: The strategic use of protecting groups or directing groups can control regioselectivity. For instance, N-oxide formation can activate the azine ring for specific functionalization.[5][6]

dot

Regioselectivity_Decision start Desired Functionalization Position? c2 C2 Position start->c2 c3 C3 Position start->c3 c4_c6 C4/C6 Position (Pyridine Ring) start->c4_c6 c2_route Direct C-H Arylation (Larrosa conditions) or Lithiation -> Electrophile c2->c2_route c3_route Vilsmeier-Haack (Formylation) or Halogenation (NBS/NCS) c3->c3_route c4_c6_route N-Oxide Formation -> Pd-catalyzed Direct Arylation c4_c6->c4_c6_route final_product Regiochemically Pure Product c2_route->final_product c3_route->final_product c4_c6_route->final_product

Caption: Decision tree for regioselective functionalization.

Expert Insight: To achieve C4-methoxylation specifically, a common strategy involves starting with a pre-functionalized pyridine, such as 2-amino-4-methoxy-3-bromopyridine. This "bottom-up" approach embeds the desired functionality from the beginning, avoiding regioselectivity issues later on. If modifying an existing core, a Buchwald-Hartwig amination or a nucleophilic aromatic substitution (SNAr) at the C4 position of a 4-chloro-7-azaindole intermediate is a viable strategy.[7]

Problem 3: Difficulty in N-methylation of the Pyrrole Nitrogen (N1)

The final step to obtain the target molecule is the methylation of the pyrrole nitrogen. This step can be complicated by competing methylation at the pyridine nitrogen (N7), leading to a mixture of isomers and difficult purification.

Potential Causes & Solutions:

  • Competing Nucleophilic Centers: The N7 nitrogen of the pyridine ring can also be nucleophilic and compete with the N1 pyrrole nitrogen for the methylating agent.

  • Harsh Reaction Conditions: Strong bases and reactive methylating agents can lead to side reactions or decomposition.

  • Steric Factors: The steric environment around N1 can influence the rate of methylation.

Troubleshooting Protocol: Selective N1-Methylation

Reagent Base Solvent Key Advantages/Disadvantages Reference
Methyl Iodide (MeI) Sodium Hydride (NaH)THF or DMFAdv: High reactivity. Disadv: Can lead to N7 methylation; requires strictly anhydrous conditions.[8]
Diazomethane NoneEtherAdv: Mild conditions. Disadv: Toxic and explosive; may not methylate unactivated 7-azaindole.[9][9]
Dimethyl Sulfate (DMS) Potassium Carbonate (K2CO3)Acetone or AcetonitrileAdv: Cost-effective, good reactivity. Disadv: Highly toxic, requires careful handling.General Knowledge

Recommended Protocol (Using Methyl Iodide):

  • To a stirred suspension of sodium hydride (NaH, 60% in mineral oil, 1.2 equiv.) in anhydrous DMF at 0 °C, add a solution of the 4-methoxy-1H-pyrrolo[2,3-b]pyridine (1.0 equiv.) in anhydrous DMF dropwise.

  • Stir the mixture at 0 °C for 30 minutes until hydrogen evolution ceases.

  • Add methyl iodide (MeI, 1.1 equiv.) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-3 hours, monitoring by TLC.

  • Carefully quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate. The combined organic layers should be washed with brine, dried over Na2SO4, and concentrated.

  • Purify the crude product by column chromatography. The N1-methylated product is typically less polar than the N7-methylated byproduct.

Frequently Asked Questions (FAQs)

Q1: What is the best starting material for a robust synthesis of the 4-methoxy substituted core? A1: The most reliable strategy is to begin with a pyridine derivative that already contains the methoxy group at the desired position, such as 2-amino-3-bromo-4-methoxypyridine. This circumvents potential regioselectivity problems during the functionalization of the 7-azaindole core.

Q2: My purification by silica gel chromatography is giving broad peaks and poor separation. What can I do? A2: The pyridine nitrogen in the 7-azaindole core can interact strongly with the acidic silica gel, causing peak tailing. Try neutralizing your silica gel by pre-treating it with a solvent system containing a small amount of triethylamine (e.g., 0.5-1% in your eluent). Alternatively, using alumina as the stationary phase or employing reverse-phase chromatography can be effective.

Q3: How can I confirm that I have synthesized the correct N-methyl isomer (N1 vs. N7)? A3: 1H NMR spectroscopy is the most definitive method. The chemical shifts of the protons on the pyrrole and pyridine rings will be distinct for each isomer. Specifically, the proton at the C2 position is often significantly shifted upon N1-methylation. Comparing your spectra to literature data for known N1-methyl and N7-methyl 7-azaindoles is the best approach. 2D NMR techniques like HMBC and NOESY can also definitively establish the site of methylation.

Q4: Are there any specific safety considerations for this synthesis? A4: Yes. Many reagents used are hazardous.

  • Palladium Catalysts: Can be pyrophoric and are heavy metal contaminants.

  • Sodium Hydride (NaH): Highly flammable and reacts violently with water. Must be handled under an inert atmosphere.

  • Methylating Agents (MeI, DMS): Are toxic and potential carcinogens. Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

References

  • Minakata, S., Komatsu, M., & Ohshiro, Y. (n.d.). Regioselective Functionalization of 1H-Pyrrolo[2,3-b]pyridine via Its N-Oxide. CoLab.
  • Larsson, A. M., et al. (2018). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 23(11), 2942. Available from: [Link]

  • van der Westhuyzen, C. W., et al. (2013). The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity. Organic & Biomolecular Chemistry, 11(47), 8295-8304. Available from: [Link]

  • Bull, J. A., et al. (2012). Site-Selective Azaindole Arylation at the Azine and Azole Rings via N-Oxide Activation. Organic Letters, 14(21), 5534-5537. Available from: [Link]

  • BenchChem. (n.d.). Technical Support Center: Regioselective Functionalization of the Pyrrolo[2,3-d]pyrimidine Core.
  • Zhang, Y., et al. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. Chemical Communications, 58(29), 4669-4672. Available from: [Link]

  • Hilmy, K. M. H., et al. (2023). Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation. Bulletin of the Chemical Society of Ethiopia, 37(4), 985-996. Available from: [Link]

  • Srinivasan, N. (2020). Synthetic strategies to pyrido fused heterocycles. Journal of Chemical Sciences, 132(1), 1-15. Available from: [Link]

  • Kumar, V., et al. (2021). The Regioselective Functionalization of Pyridine at 2,3,4-positions via Carbene Intermediate. Current Organic Chemistry, 25(1), 108-125.
  • Kovalenko, S. M., et al. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Journal of Organic and Pharmaceutical Chemistry, 22(1), 4-22.
  • PubChem. (n.d.). N-methyl-7-azaindole. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Azaindole synthesis. Retrieved from [Link]

  • Abushark, A. A., et al. (2023). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules, 28(19), 6825. Available from: [Link]

  • Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Bioorganic & Medicinal Chemistry Letters, 42, 128059. Available from: [Link]

  • Guillaumet, G., et al. (1997). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry, 1(1), 1-28. Available from: [Link]

  • Zhang, Y., et al. (2020). Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. ACS Omega, 5(2), 1195-1202. Available from: [Link]

  • Shanmugam, P., et al. (2023). Synthesis of Blue Emissive Quaternary 9,9-Disubstituted N-Methyl-7-azaindole-Appended (Phenylethynyl)-fluorene Derivatives. ACS Omega, 8(20), 17826-17838. Available from: [Link]

  • Verbiscar, A. J. (1969). THE SYNTHESIS OF 7-AZAINDOLE DERIVATIVES AS ANTIMALARIAL DRUGS. Defense Technical Information Center. Available from: [Link]

Sources

Technical Support Center: Synthesis of 4-Methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the synthesis of 4-Methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine, a key intermediate in pharmaceutical research. Our focus is on identifying, mitigating, and resolving issues related to the formation of common side products.

Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but the chemical reasoning behind them.

Q1: My N-methylation reaction is sluggish and incomplete. I consistently observe significant amounts of the starting material, 4-methoxy-1H-pyrrolo[2,3-b]pyridine, by TLC and LC-MS. What's going wrong?

A: Incomplete conversion is a frequent issue, typically stemming from suboptimal deprotonation of the pyrrole nitrogen.

Plausible Causes & Recommended Solutions:

  • Insufficient Base Strength: The pyrrole N-H in the 7-azaindole system is acidic, but requires a sufficiently strong base for complete and irreversible deprotonation. Weaker inorganic bases like potassium carbonate (K₂CO₃) can result in an equilibrium that does not favor the deprotonated species, leading to a stalled reaction.

    • Solution: Employ a strong, non-nucleophilic base such as sodium hydride (NaH, 60% dispersion in mineral oil) or lithium bis(trimethylsilyl)amide (LiHMDS).[1] These bases irreversibly deprotonate the N-H, driving the reaction to completion. Use a slight excess (1.1-1.2 equivalents) to ensure full deprotonation.

  • Presence of Moisture: Protic contaminants, primarily water, will quench the strong base and the pyrrole anion, halting the reaction.

    • Solution: Ensure all glassware is oven-dried or flame-dried under vacuum. Use anhydrous solvents, preferably from a solvent purification system or freshly distilled.

  • Low Reaction Temperature: While milder conditions are often preferred to prevent side reactions, the activation energy for the alkylation may not be met, resulting in a slow reaction rate.

    • Solution: If using a less reactive methylating agent (e.g., dimethyl sulfate), gently heating the reaction mixture (e.g., to 40-50 °C) after the initial deprotonation step can improve the rate of conversion.

Q2: I've isolated a major byproduct with the same mass as my target compound, but its ¹H NMR spectrum shows different chemical shifts, particularly for the aromatic protons. What is this isomer?

A: You have likely formed the isomeric 4-Methoxy-7-methyl-7H-pyrrolo[2,3-b]pyridine through methylation at the N-7 (pyridine) position.

Plausible Causes & Recommended Solutions:

  • Kinetic vs. Thermodynamic Control: The pyrrole nitrogen (N-1) is more nucleophilic and its deprotonation is thermodynamically favored. However, under certain conditions, competitive methylation can occur at the pyridine nitrogen (N-7). This can be influenced by the choice of base, solvent, and methylating agent.

    • Solution: Favor the thermodynamic product (N-1 methylation) by forming the sodium salt of the pyrrole with NaH in a polar aprotic solvent like DMF or THF before adding the methylating agent. The resulting N-1 anion is a soft nucleophile that preferentially attacks the soft electrophilic carbon of the methylating agent. Diazomethane has also been shown to selectively methylate the pyrrole nitrogen in some 7-azaindole systems.[2]

  • "Naked" Anion Effects: In highly polar aprotic solvents like DMF, the cation (e.g., Na⁺) is well-solvated, leaving a more reactive, "naked" anion that can increase the likelihood of reaction at the kinetically accessible N-7 site.

    • Solution: Consider using a less polar solvent like THF, which may provide a more favorable ion-pairing environment that directs methylation to the N-1 position.

Q3: My purified product is contaminated with a more polar impurity showing a mass of [M-14]. What is this side product and how can I prevent it?

A: This impurity is almost certainly 1-methyl-1H-pyrrolo[2,3-b]pyridin-4-ol , the product of C-4 demethylation.

Plausible Causes & Recommended Solutions:

  • Acidic Workup/Purification: The 4-methoxy group on the electron-rich 7-azaindole ring system is labile and can be cleaved under acidic conditions, including exposure to silica gel during column chromatography.

    • Solution: During aqueous workup, use a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute base to neutralize any acid. For purification, use silica gel that has been pre-treated (neutralized) with a base like triethylamine (e.g., by eluting the column with a solvent mixture containing 0.5-1% Et₃N before loading the sample).

  • Use of Lewis Acids or Harsh Reagents: Certain reagents used in preceding steps or harsh deprotection conditions in related syntheses (e.g., BBr₃) are designed to cleave methyl ethers and can be a source of contamination if not fully removed.[3]

    • Solution: Ensure rigorous purification of intermediates. If demethylation is unavoidable, consider re-methylating the hydroxyl group as a final step, though this adds complexity. The most effective strategy is prevention through careful control of pH.

Frequently Asked Questions (FAQs)
FAQ 1: What is a reliable synthetic route, and where are the critical control points for minimizing side products?

A common and effective route begins with a commercially available 4-chloro-1H-pyrrolo[2,3-b]pyridine. The critical points are:

  • Nucleophilic Aromatic Substitution (SNAr): The reaction of 4-chloro-1H-pyrrolo[2,3-b]pyridine with sodium methoxide (NaOMe) to form 4-methoxy-1H-pyrrolo[2,3-b]pyridine.

    • Critical Point: Incomplete reaction can leave residual chloro-impurity. Ensure sufficient equivalents of NaOMe and adequate reaction time/temperature.

  • N-Methylation: The alkylation of 4-methoxy-1H-pyrrolo[2,3-b]pyridine.

    • Critical Point: This is the most significant step for side product formation. As detailed in the troubleshooting guide, base selection, solvent, and temperature are crucial to ensure selective N-1 methylation and prevent N-7 methylation or demethylation.

FAQ 2: How can I analytically confirm that I have synthesized the correct N-1 methyl isomer and not the N-7 isomer?

Definitive confirmation is best achieved using 2D NMR techniques.

  • HMBC (Heteronuclear Multiple Bond Correlation): Look for a correlation between the methyl protons (~3.8-4.0 ppm) and the carbons of the pyrrole ring (C2 and C7a). A strong 3J correlation from the N-CH₃ protons to C2 is a definitive indicator of N-1 methylation.

  • NOE (Nuclear Overhauser Effect): Irradiation of the N-methyl protons should show an NOE enhancement with the proton at the C2 position of the pyrrole ring. Conversely, the N-7 methyl isomer would likely show an NOE to the proton at the C6 position of the pyridine ring.

Data Summary & Protocols
Table 1: Comparison of N-Methylation Conditions and Side Product Profiles
Methylating AgentBaseSolventTemp (°C)Desired Product (N-1)Side Product (N-7)Side Product (Demethylated)
Methyl Iodide (MeI)NaHTHF0 to RT>95%<2%<1% (with neutral workup)
Methyl Iodide (MeI)K₂CO₃DMF5060-70%5-10%<2% (with neutral workup)
Dimethyl SulfateNaHTHF0 to RT>95%<2%<1% (with neutral workup)
Methyl Iodide (MeI)NaHDMF0 to RT~90%~5%<1% (with neutral workup)

Note: Ratios are approximate and can vary based on reaction scale and purity of reagents.

Recommended Experimental Protocol: N-1 Methylation

This protocol is optimized for high selectivity and yield.

Materials:

  • 4-methoxy-1H-pyrrolo[2,3-b]pyridine

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Methyl iodide (MeI)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation: Under an inert atmosphere (Nitrogen or Argon), add 4-methoxy-1H-pyrrolo[2,3-b]pyridine (1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar and a thermometer.

  • Deprotonation: Dissolve the starting material in anhydrous THF (~0.1 M concentration). Cool the solution to 0 °C in an ice bath. Carefully add NaH (1.2 eq) portion-wise. (Caution: NaH is pyrophoric and generates H₂ gas) . Allow the slurry to stir at 0 °C for 30-45 minutes.

  • Methylation: While maintaining the temperature at 0 °C, add methyl iodide (1.1 eq) dropwise via syringe.

  • Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Quenching: Once complete, cool the reaction back to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous NH₄Cl.

  • Workup: Dilute the mixture with water and extract with ethyl acetate (3x). Combine the organic layers, wash with saturated NaHCO₃ (1x) and then brine (1x).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on neutralized silica gel (eluting with a hexane/ethyl acetate gradient) to yield this compound as a pure solid.

Visualization of Reaction Pathways

The following diagram illustrates the key N-methylation step, highlighting the desired pathway versus the formation of the primary isomeric side product.

G cluster_alkylation Alkylation Step SM 4-Methoxy-1H-pyrrolo[2,3-b]pyridine Base NaH, Anhydrous THF SM->Base Deprotonation Anion N-1 Pyrrole Anion (Major) Base->Anion Thermodynamically Favored Anion_iso N-7 Pyridine Anion (Minor) Base->Anion_iso Kinetically Accessible Product Desired Product This compound Anion->Product Major Pathway (SN2 Reaction) SideProduct Isomeric Side Product 4-Methoxy-7-methyl-7H-pyrrolo[2,3-b]pyridine Anion_iso->SideProduct Minor Pathway MeI Methyl Iodide (MeI) MeI->Product MeI->SideProduct

Caption: N-methylation pathways for 4-methoxy-7-azaindole.

References
  • Merugu, S. R., Selmer-Olsen, S., Kaada, C. J., & Hoff, B. H. (2021). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 26(21), 6685. [Link]

  • Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(35), 21525-21536. [Link]

  • Patel, S., et al. (2021). Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1)-Derived Crystallographic Surrogate. Journal of Medicinal Chemistry, 64(14), 10143-10168. [Link]

  • ResearchGate. (2024). Lewis Acid-Mediated Cross-Coupling Reaction of 7-Azaindoles and Aldehydes: Cytotoxic Evaluation of C3-Linked Bis-7-azaindoles. [Link]

  • Besson, T., et al. (2011). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 16(3), 2635-2667. [Link]

  • Verbiscar, A. J. (1969). THE SYNTHESIS OF 7-AZAINDOLE DERIVATIVES AS ANTIMALARIAL DRUGS. Defense Technical Information Center. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Guillon, J., et al. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry, 5(5), 471-496. [Link]

  • Merugu, S. R., et al. (2022). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules, 27(19), 6296. [Link]

  • Gulevskaya, A. V., et al. (2022). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Molecules, 27(15), 4994. [Link]

  • Google Patents. (2007).
  • Ghosh, B., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 10(12), 1662-1667. [Link]

  • Henderson, J. L., McDermott, S. M., & Buchwald, S. L. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Organic Letters, 12(20), 4438-4441. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • ResearchGate. (2009). Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Anireddy, J. S., et al. (2012). Identification and synthesis of impurities formed during sertindole preparation. Beilstein Journal of Organic Chemistry, 8, 126-133. [Link]

  • Shaikh, Y. A. (1976). Oxidative demethylation of 4,7-dimethoxyindoles. synthesis of 4,7-indoloquinones from 4,7-dimethoxyindoles. Organic Preparations and Procedures International, 8(6), 293-297. [Link]

  • Li, B., et al. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3-methylpyridine and Aldehydes. Organic & Biomolecular Chemistry, 20(13), 2715-2719. [Link]

  • Sahu, N., et al. (2021). Azaindole Therapeutic Agents. Bioorganic & Medicinal Chemistry, 48, 116411. [Link]

  • Organic Chemistry Portal. (n.d.). Azaindole synthesis. [Link]

Sources

stability issues of 4-Methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide insights and troubleshooting assistance for potential stability issues encountered when working with this compound in solution. While specific forced degradation studies on this compound are not extensively published, this guide synthesizes information from related pyrrolopyridine structures and established principles of drug stability to offer practical advice.[1][2][3][4][5][6]

Frequently Asked Questions (FAQs)

Q1: What are the potential stability liabilities of this compound in solution?

Based on studies of related pyrrolopyridine derivatives, potential stability issues for this compound in solution may include susceptibility to acidic and alkaline hydrolysis, as well as potential photodegradation.[1][2] The pyrrolopyridine core in similar structures has been shown to be labile under these conditions.[1] Sensitivity to oxidation is also possible and is often structure-dependent.[1] It is crucial to perform compound-specific stability studies to confirm these potential liabilities.

Q2: What is the first step I should take if I suspect my compound is degrading?

If you suspect degradation, the first step is to confirm the identity and purity of your compound using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector or Mass Spectrometry (MS). Compare the chromatogram of the suspect solution to a freshly prepared standard. The appearance of new peaks or a decrease in the main peak area suggests degradation.

Q3: How should I prepare my stock solutions to maximize stability?

To maximize stability, it is recommended to prepare stock solutions in a high-quality, anhydrous aprotic solvent such as DMSO or DMF. Prepare the solutions fresh if possible. If storage is necessary, aliquot the stock solution into small, single-use vials and store them at -20°C or -80°C, protected from light. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation.

Q4: Are there any known incompatible excipients or solvents?

While specific incompatibility data for this compound is not available, based on the potential for acid and base lability, it is advisable to avoid strongly acidic or basic aqueous solutions and excipients.[1][2] The use of protic solvents, especially at elevated temperatures, may also promote solvolysis.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Issue 1: I am observing a loss of my compound's peak area in my HPLC analysis over a short period.

This suggests that your compound may be unstable in the solvent system you are using.

Troubleshooting Steps:

  • Solvent Evaluation:

    • If you are using an aqueous buffer, check its pH. Related pyrrolopyridine structures show instability in both acidic and alkaline conditions.[1][2] Consider preparing your sample in a neutral buffer (pH 7) or an organic solvent immediately before analysis.

    • If using an organic solvent, ensure it is of high purity and anhydrous.

  • Temperature Control:

    • Keep your sample vials in a cooled autosampler (e.g., 4°C) during the HPLC sequence. Degradation can be accelerated at room temperature.

  • Light Protection:

    • Protect your solutions from light by using amber vials or covering them with aluminum foil. Photodegradation has been observed in related pyrrolopyridine derivatives.[1]

Issue 2: I see new, unexpected peaks appearing in my chromatogram.

The appearance of new peaks is a strong indicator of degradation.

Troubleshooting Steps:

  • Characterize the Degradants:

    • Use HPLC-MS to obtain the mass of the new peaks. This information can provide clues about the degradation pathway (e.g., hydrolysis, oxidation).

    • For related pyrrolopyridine structures, degradation has been observed to involve the cleavage of the heterocyclic ring system.[1][2]

  • Perform a Forced Degradation Study:

    • To understand the degradation profile, a forced degradation study is highly recommended.[3][4][5][6] This involves intentionally stressing the compound under various conditions (acid, base, oxidation, heat, light) to generate potential degradants. This will help in identifying the conditions that cause instability. A general protocol is provided in the next section.

Experimental Protocol: Forced Degradation Study

This protocol provides a general framework for conducting a forced degradation study to determine the intrinsic stability of this compound.[3][4][5][6]

Objective: To identify the degradation pathways and develop a stability-indicating analytical method.

Materials:

  • This compound

  • HPLC grade acetonitrile (ACN) and water

  • Formic acid or trifluoroacetic acid (for mobile phase)

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • High-quality DMSO

  • HPLC system with PDA or UV detector and MS detector

  • pH meter

  • Photostability chamber

  • Oven

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in DMSO.

  • Stress Conditions: For each condition, dilute the stock solution with the stressor to a final concentration of approximately 0.1 mg/mL.

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid compound at 80°C for 48 hours, then dissolve in DMSO. Also, heat the stock solution at 60°C for 24 hours.

    • Photolytic Degradation: Expose the stock solution to light in a photostability chamber (ICH Q1B guidelines).

  • Sample Analysis:

    • At appropriate time points (e.g., 0, 4, 8, 24 hours), take an aliquot of each stressed sample.

    • Neutralize the acid and base samples before injection.

    • Dilute the samples to an appropriate concentration with the mobile phase.

    • Analyze by a suitable HPLC method. A good starting point is a C18 column with a gradient elution of water and ACN with 0.1% formic acid.

  • Data Analysis:

    • Compare the chromatograms of the stressed samples to a control sample (compound in DMSO, stored at 4°C).

    • Calculate the percentage degradation.

    • Identify and characterize any significant degradation products using the PDA and MS data.

Table 1: Example Data Summary for Forced Degradation Study

Stress ConditionDuration (hrs)Temperature (°C)% DegradationNumber of Degradants
0.1 M HCl2460
0.1 M NaOH2460
3% H₂O₂24RT
Heat (Solution)2460
Light-ICH Q1B

This table should be filled in with experimental data.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting unexpected results that may be related to the stability of this compound.

G cluster_0 Troubleshooting Workflow A Unexpected Result (e.g., peak area loss, new peaks) B Confirm with Fresh Standard A->B C Is Degradation Confirmed? B->C D Investigate Experimental Conditions C->D Yes L No, result is reproducible C->L No E Check pH of Solutions D->E F Protect from Light D->F G Control Temperature D->G H Problem Solved? E->H F->H G->H I Conduct Forced Degradation Study H->I No M Yes H->M Yes J Identify Degradation Pathway I->J K Optimize Formulation/Protocol J->K N No O Yes

Caption: Troubleshooting workflow for stability issues.

References

  • Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. Journal of AOAC INTERNATIONAL. [Link]

  • STUDIES OF THE DEGRADATION MECHANISM OF PYRROLO[3,4-C] PYRIDINE-1,3(2H)-DIONE DERIVATIVES WITH ANALGESIC ACTIVITY. Acta Poloniae Pharmaceutica – Drug Research. [Link]

  • Forced Degradation Studies. MedCrave online. [Link]

  • Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. [Link]

  • 4-Methoxy-1H-pyrrolo(2,3-b)pyridine. PubChem. [Link]

  • Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. PharmaInfo. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health. [Link]

Sources

Technical Support Center: Scalable Synthesis of 4-Methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 4-Methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine. This document is designed for researchers, process chemists, and drug development professionals who are looking to establish a robust and scalable synthesis for this important 7-azaindole scaffold. Pyrrolo[2,3-b]pyridines, or 7-azaindoles, are privileged heterocyclic motifs found in numerous kinase inhibitors and other pharmacologically active agents.[1][2][3] Their bioisosteric relationship with indoles often leads to improved physicochemical properties such as solubility and bioavailability.[4][5]

This guide provides a structured approach to the synthesis, addressing common challenges through detailed FAQs and troubleshooting protocols. Our focus is on a practical, multi-step sequence that is amenable to scale-up, moving beyond laboratory-scale procedures that rely heavily on chromatographic purification.

Section 1: Recommended Scalable Synthetic Strategy

The most reliable and scalable approach to this compound begins with the commercially available 7-azaindole. The strategy involves a four-step sequence: N-oxidation, regioselective chlorination, nucleophilic aromatic substitution (SNAr) with methoxide, and finally, N-methylation. This pathway avoids complex cross-coupling reactions and utilizes well-established, high-yielding transformations.[6][7]

G cluster_0 Synthetic Workflow A 7-Azaindole B 7-Azaindole N-Oxide A->B H₂O₂ C 4-Chloro-7-azaindole B->C POCl₃ D 4-Methoxy-7-azaindole C->D NaOMe, DMF E 4-Methoxy-1-methyl- 1H-pyrrolo[2,3-b]pyridine D->E NaH, MeI

Caption: Recommended four-step synthesis workflow.

Section 2: Frequently Asked Questions (FAQs)

Q1: Why is the N-oxidation/chlorination route preferred for scalability over other methods like direct C-H activation?

A: The N-oxidation strategy is a classic and highly effective method for activating the pyridine ring for nucleophilic substitution.[6][7] Oxidation of the pyridine nitrogen withdraws electron density from the ring, making the C4 position highly electrophilic and susceptible to reaction with reagents like phosphorus oxychloride (POCl₃). This method is generally high-yielding and regioselective. While direct C-H activation is a modern and powerful tool, it often requires expensive transition-metal catalysts, specialized ligands, and extensive optimization to achieve the required selectivity and yield, which can be barriers to large-scale production.

Q2: Are protecting groups required for the pyrrole nitrogen?

A: For the synthesis of the N-methylated target, a dedicated protecting group is generally not necessary and adds undesirable steps (protection/deprotection) to the process, reducing overall efficiency. The pyrrole nitrogen is significantly less basic than the pyridine nitrogen and does not interfere with the initial N-oxidation step. While some syntheses of related 7-azaindoles employ protecting groups like tosyl (Ts) or SEM to direct reactivity or improve solubility, the final N-methylation step in this sequence serves the purpose of functionalizing the pyrrole nitrogen directly.[8][9]

Q3: What are the primary safety considerations when scaling up this synthesis?

A: Several steps involve hazardous reagents and conditions that require strict engineering controls at scale:

  • Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. The reaction and subsequent quenching are exothermic and must be performed with adequate cooling and ventilation.

  • Sodium Hydride (NaH): A flammable solid that reacts violently with water to produce hydrogen gas. It is typically supplied as a dispersion in mineral oil, which must be washed away with a dry, inert solvent (like hexane) before use in some cases. The reaction with the 4-methoxy-7-azaindole is also exothermic.

  • Methyl Iodide (MeI): A toxic and volatile alkylating agent. It should be handled in a closed system or a well-ventilated fume hood.

  • Exothermic Reactions: The chlorination and N-methylation steps can generate significant heat. On a large scale, this requires a jacketed reactor with precise temperature control to prevent runaway reactions.

Q4: How can the reliance on column chromatography be minimized or eliminated?

A: Eliminating chromatography is a key goal for scalable synthesis. This can be achieved by:

  • Optimizing Reaction Selectivity: Fine-tuning reaction conditions (temperature, stoichiometry, addition rates) to minimize side-product formation.

  • Crystallization/Recrystallization: The intermediate 4-chloro-7-azaindole and the final product can often be purified by recrystallization from appropriate solvent systems (e.g., ethanol/water, ethyl acetate/heptane).[6][7]

  • Acid-Base Workup: Utilizing the basicity of the pyridine nitrogen allows for purification. The crude product can be dissolved in an acidic solution, washed with an organic solvent to remove non-basic impurities, and then liberated by basifying the aqueous layer, followed by extraction.

  • Trituration/Slurrying: Impurities can sometimes be removed by stirring the crude solid product in a solvent in which the product has low solubility, but the impurities are soluble.

Section 3: Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis.

Issue 1: Low Yield or Incomplete Conversion in 4-Chlorination

  • Question: My conversion of 7-azaindole N-oxide to 4-chloro-7-azaindole is low, and I observe a complex mixture of byproducts. What are the likely causes?

  • Answer: This is a critical and often challenging step.

    • Cause 1: Incomplete N-Oxidation: The starting material for this step must be pure N-oxide. Ensure the initial oxidation of 7-azaindole went to completion. Unreacted 7-azaindole will not undergo chlorination under these conditions.

    • Cause 2: Temperature Control: The reaction with POCl₃ is highly exothermic. If the temperature rises uncontrollably, it can lead to decomposition and the formation of dark, tarry byproducts. A slow, controlled addition of the N-oxide to POCl₃ (or vice-versa, depending on scale) with efficient cooling is critical. The recommended temperature is typically between 80-100°C after the initial addition.[7]

    • Cause 3: Hydrolysis during Workup: The workup is crucial. The reaction must be quenched carefully by slowly adding the mixture to ice or an ice/water slurry. The pH must then be carefully adjusted to be basic (pH 9-10) to precipitate the product.[7] If the pH is not sufficiently basic, the product may remain in the aqueous layer as a hydrochloride salt.

    • Solution: Monitor the N-oxidation step by TLC or LC-MS to ensure full conversion. For the chlorination, maintain strict temperature control during addition and heating. During workup, ensure the mixture is strongly basic before filtration or extraction.

Issue 2: Failure to Drive SNAr Methoxylation to Completion

  • Question: I am reacting 4-chloro-7-azaindole with sodium methoxide, but the reaction stalls, leaving significant starting material. How can I improve this?

  • Answer: The SNAr reaction is generally efficient but sensitive to conditions.

    • Cause 1: Reagent Quality & Stoichiometry: Sodium methoxide is hygroscopic and can degrade upon exposure to air. Use fresh, dry sodium methoxide and ensure at least a slight excess (e.g., 1.2-1.5 equivalents) is used.

    • Cause 2: Solvent & Temperature: The reaction is typically run in a polar aprotic solvent like DMF at elevated temperatures (110-130°C).[7] Ensure the solvent is anhydrous. Insufficient temperature or reaction time will lead to incomplete conversion.

    • Cause 3: Competing Hydrolysis: If there is water in the reaction, it can lead to the formation of 4-hydroxy-7-azaindole as a byproduct, which can be difficult to remove.

    • Solution: Use a fresh bottle of sodium methoxide or title an older batch. Ensure your DMF is anhydrous. Run the reaction at a sufficiently high temperature (e.g., 120°C) and monitor by TLC/LC-MS until no starting material is observed.

Issue 3: Side Products During N-Methylation

  • Question: The final N-methylation step is giving me a poor yield of the desired product along with other spots on TLC. What is happening?

  • Answer: While seemingly straightforward, this alkylation requires careful control.

    • Cause 1: Base & Solvent Choice: Sodium hydride (NaH) in an anhydrous solvent like THF or DMF is the standard choice. It is a non-nucleophilic base that cleanly deprotonates the pyrrole nitrogen. Using other bases like hydroxides or alkoxides could lead to competing reactions.

    • Cause 2: Temperature: The initial deprotonation with NaH should be performed at a low temperature (e.g., 0°C) to control the exotherm from hydrogen evolution. After deprotonation is complete, the methyl iodide is added, and the reaction can be allowed to warm to room temperature. Running the reaction at high temperatures can increase the risk of side reactions.

    • Cause 3: Order of Addition: The correct procedure is to first deprotonate the pyrrole with NaH and then add the methyl iodide. Adding the base to a mixture of the substrate and alkylating agent can lead to undesired pathways.

    • Solution: Use NaH (60% dispersion in oil, washed with dry hexanes if necessary) in anhydrous THF. Cool the substrate solution to 0°C, add the NaH portion-wise, and stir for 30-60 minutes to ensure complete deprotonation before adding methyl iodide. Let the reaction warm to room temperature and stir until complete.

Section 4: Scalable Experimental Protocols

The following protocols are adapted from literature procedures and optimized for scalability.[6][7]

Step 1: Synthesis of 7-Azaindole N-Oxide
  • Setup: In a reactor equipped with mechanical stirring and temperature control, add 7-azaindole (1.0 eq).

  • Reaction: Add THF (8-10 vol). Cool the mixture to 5°C.

  • Addition: Slowly add 50% hydrogen peroxide (1.2 eq) dropwise, maintaining the internal temperature below 10°C.

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 3-5 hours. Monitor reaction completion by TLC or LC-MS.

  • Workup: Once complete, cool the mixture again. The product often precipitates. Filter the solid, wash with cold THF, and dry under vacuum to yield the N-oxide as a solid. The yield is typically >90%.

Step 2: Synthesis of 4-Chloro-7-azaindole
  • Setup: In a separate reactor, add phosphorus oxychloride (POCl₃, 5.0 eq).

  • Addition: Under nitrogen and with vigorous stirring, add the 7-azaindole N-oxide (1.0 eq) portion-wise, maintaining the temperature below 40°C.

  • Reaction: After the addition is complete, heat the mixture to 80-100°C and maintain for 5-8 hours. Monitor for completion.

  • Workup: Cool the reaction mixture to room temperature. In a separate vessel containing a stirred mixture of ice and water (10-15 vol), slowly and carefully pour the reaction mixture. This is highly exothermic.

  • Neutralization: Cool the quenched mixture in an ice bath and slowly add 50% aqueous NaOH to adjust the pH to 9-10. A precipitate will form.

  • Isolation: Stir the slurry for 1 hour, then filter the solid. Wash the filter cake thoroughly with water until the filtrate is neutral. Dry the solid under vacuum. The product can be further purified by recrystallization from ethanol. Typical yield is 80-90%.

Step 3: Synthesis of 4-Methoxy-7-azaindole
  • Setup: To a reactor under a nitrogen atmosphere, add 4-chloro-7-azaindole (1.0 eq), sodium methoxide (1.3 eq), and anhydrous DMF (10 vol).

  • Reaction: Heat the mixture to 110-130°C and stir for 8-12 hours. Monitor for completion.

  • Workup: Cool the reaction to room temperature. Remove the DMF by vacuum distillation.

  • Extraction: To the residue, add water (10 vol) and extract with ethyl acetate (3 x 10 vol). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude solid can be purified by recrystallization from methanol or ethanol to give the product. Typical yield is 55-65%.

Step 4: Synthesis of this compound
  • Setup: To a reactor under a nitrogen atmosphere, add 4-methoxy-7-azaindole (1.0 eq) and anhydrous THF (10 vol). Cool the solution to 0°C.

  • Deprotonation: Add sodium hydride (NaH, 60% dispersion, 1.2 eq) portion-wise, ensuring the temperature stays below 5°C. Stir the mixture at 0°C for 1 hour.

  • Alkylation: Add methyl iodide (MeI, 1.2 eq) dropwise at 0°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours until completion is confirmed by TLC/LC-MS.

  • Workup: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Extraction: Extract the mixture with ethyl acetate (3 x 10 vol). Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate to give the crude product.

  • Purification: The final product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/heptane) or, if necessary, by silica gel chromatography.

Section 5: Data and Workflow Summary

Table 1: Summary of Reaction Parameters
StepReactionKey ReagentsSolventTemp (°C)Time (h)Typical Yield (%)
1N-OxidationH₂O₂THF5 → RT3-5>90%
2ChlorinationPOCl₃Neat80-1005-880-90%
3MethoxylationNaOMeDMF110-1308-1255-65%
4N-MethylationNaH, MeITHF0 → RT2-4>85%
Troubleshooting Workflow

G Start Low Final Yield CheckPurity Check Purity of Final Product Start->CheckPurity Step4 Issue in N-Methylation? CheckPurity->Step4 No (Purity OK) Impure Purification Issue: - Recrystallize - Acid/Base Wash CheckPurity->Impure Yes Step3 Issue in Methoxylation? Step4->Step3 No (Step 4 OK) MethylationTrouble Check: - Anhydrous conditions? - NaH quality? - Temperature control? Step4->MethylationTrouble Yes Step2 Issue in Chlorination? Step3->Step2 No (Step 3 OK) SNArTrouble Check: - Anhydrous DMF? - NaOMe quality? - Reaction temp/time? Step3->SNArTrouble Yes ChlorinationTrouble Check: - N-Oxide purity? - POCl₃ temp control? - Workup pH? Step2->ChlorinationTrouble Yes

Caption: Decision tree for troubleshooting low overall yield.

References

  • BenchChem. (2025). Troubleshooting common issues in pyrrolo[2,3-b]pyridine synthesis.
  • MDPI. (n.d.). Green Strategies for the Synthesis of Heterocyclic Derivatives with Potential Against Neglected Tropical Diseases.
  • Larsen, A. B., et al. (n.d.). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PMC - PubMed Central.
  • BenchChem. (2025).
  • MDPI. (n.d.).
  • RosDok. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile.
  • Organic Chemistry Portal. (n.d.). Azaindole synthesis.
  • The Royal Society of Chemistry. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions.
  • PMC - PubMed Central. (n.d.).
  • ResearchGate. (n.d.).
  • bepls. (n.d.). Importance Of Green Chemistry in Synthesis of Heterocyclic Compounds.
  • Google Patents. (n.d.). CN102746295A - Preparation method for 4-substituted-7-azaindole.
  • Google Patents. (n.d.). CN102746295B - Preparation method for 4-substituted-7-azaindole.
  • PMC - PubMed Central. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors.
  • PMC - PubMed Central. (n.d.). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors.
  • ResearchGate. (2025).
  • RSC Publishing. (n.d.).
  • ResearchGate. (2025).
  • PMC - PubMed Central. (n.d.).
  • Frontiers. (n.d.). Editorial: Green Synthesis of Heterocycles.
  • Google Patents. (n.d.). WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines.

Sources

Technical Support Center: Navigating Reactions with 4-Methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshoot common challenges encountered during chemical synthesis. As a Senior Application Scientist, my goal is to equip you with practical, field-proven insights to ensure the success of your experiments.

The this compound scaffold, a derivative of 7-azaindole, is a privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors.[1][2][3] However, its unique electronic and structural properties can present specific challenges. This guide is structured to directly address these potential pitfalls in a question-and-answer format, providing not just solutions but also the underlying scientific reasoning.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter during reactions with this compound.

Issue 1: Low or No Yield in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

Question: I am attempting a Suzuki coupling with a bromo-substituted this compound and a boronic acid, but I am observing very low conversion to the desired product. What are the likely causes and how can I optimize the reaction?

Answer:

Low yields in palladium-catalyzed cross-coupling reactions with 7-azaindole scaffolds are a frequent challenge. The pyridine nitrogen can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[4] Here’s a systematic approach to troubleshooting this issue:

Probable Causes & Solutions:

  • Catalyst Inhibition by Pyridine Nitrogen: The lone pair on the pyridine nitrogen of your 7-azaindole can act as a ligand for the palladium center, leading to the formation of inactive catalyst complexes.

    • Solution: Employ bulky, electron-rich phosphine ligands. Ligands like XPhos, SPhos, or RuPhos can promote the desired catalytic cycle and mitigate catalyst inhibition.[5][6] It is also crucial to use a pre-catalyst, such as a G3 or G4 palladacycle, to ensure efficient generation of the active Pd(0) species.[7]

  • Inadequate Base: The choice of base is critical and can be substrate-dependent. An inappropriate base can lead to poor reaction kinetics or degradation of starting materials.

    • Solution: Screen a variety of bases. While K₂CO₃ or Cs₂CO₃ are common starting points, stronger bases like K₃PO₄ or t-BuONa might be necessary, especially for less reactive coupling partners.[6][8] The use of an aqueous solution of the base is also a key parameter to consider.

  • Solvent Choice: The polarity and coordinating ability of the solvent can significantly impact the reaction outcome.

    • Solution: A mixture of a non-polar solvent like toluene or dioxane with a polar aprotic co-solvent or water is often effective. For instance, a 1:1 mixture of dioxane and water can be a good starting point for Suzuki reactions.[5]

  • Reaction Temperature: Sub-optimal temperature can lead to incomplete reaction or decomposition.

    • Solution: While a typical starting temperature is 80-100 °C, carefully increasing the temperature in increments may improve the reaction rate.[5] However, be mindful of potential decomposition of starting materials or products at higher temperatures.

Experimental Protocol: General Conditions for Suzuki-Miyaura Coupling

ParameterRecommended Starting Conditions
Palladium Pre-catalyst Pd₂(dba)₃ (2.5 mol %) or XPhos Pd G3 (5 mol %)
Ligand XPhos (5-10 mol %)
Base K₂CO₃ or Cs₂CO₃ (2-3 equivalents)
Solvent Dioxane/Water (1:1) or Toluene/Ethanol (1:1)
Temperature 80-110 °C
Atmosphere Inert (Nitrogen or Argon)

G cluster_start Reaction Setup cluster_degas Inert Atmosphere cluster_catalyst Catalyst Addition cluster_reaction Reaction cluster_monitoring Monitoring cluster_workup Work-up cluster_purification Purification start Combine this compound derivative, boronic acid, and base in a reaction vessel. degas Degas the mixture by purging with an inert gas (N₂ or Ar) for 15-30 minutes. start->degas catalyst Add palladium pre-catalyst and ligand. degas->catalyst heat Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring. catalyst->heat tlc Monitor the reaction progress by TLC or LC-MS. heat->tlc workup Upon completion, cool to room temperature, dilute with an organic solvent, and wash with water and brine. tlc->workup purify Dry the organic layer and purify the crude product by column chromatography. workup->purify

Issue 2: Unwanted Side Products in Electrophilic Substitution Reactions

Question: I am trying to perform an electrophilic substitution (e.g., bromination) on this compound, but I am getting a mixture of products or decomposition. How can I improve the selectivity?

Answer:

The pyrrolo[2,3-b]pyridine system has multiple reactive sites for electrophilic attack. The pyrrole ring is generally more electron-rich and thus more susceptible to electrophilic substitution than the pyridine ring.[9] The methoxy group at the 4-position further activates the pyridine ring, complicating the reactivity profile.

Probable Causes & Solutions:

  • Multiple Reactive Positions: Both the C3 position of the pyrrole ring and positions on the pyridine ring are susceptible to electrophilic attack. The N-methylation of the pyrrole nitrogen directs electrophilic substitution primarily to the C3 position. However, harsh reaction conditions can lead to substitution at other positions or polymerization.

    • Solution: Use mild electrophilic reagents and control the reaction temperature carefully. For bromination, consider using N-bromosuccinimide (NBS) at a low temperature (e.g., 0 °C or below) in a solvent like THF or DMF.

  • Over-reaction or Decomposition: The electron-rich nature of the scaffold can lead to multiple substitutions or decomposition under strongly acidic or oxidizing conditions.

    • Solution: Use stoichiometric amounts of the electrophilic reagent. If the reaction is sluggish, consider a slight excess (1.1-1.2 equivalents) but avoid large excesses. Monitor the reaction closely by TLC or LC-MS to quench it as soon as the starting material is consumed.

G cluster_decision Troubleshooting Electrophilic Substitution start Low Selectivity or Decomposition in Electrophilic Substitution q1 Are you using harsh reaction conditions (e.g., strong acid, high temperature)? start->q1 s1 Use milder reagents (e.g., NBS for bromination) and lower the reaction temperature. q1->s1 Yes q2 Is over-reaction occurring? q1->q2 No s1->q2 s2 Use stoichiometric amounts of the electrophile and monitor the reaction closely. q2->s2 Yes end Improved Selectivity and Yield q2->end No s2->end

Frequently Asked Questions (FAQs)

Q1: What is the role of the N-methyl group on the pyrrole ring?

The N-methyl group serves two primary purposes. Firstly, it prevents reactions at the nitrogen atom, such as N-arylation or deprotonation, which could otherwise compete with desired transformations.[8] Secondly, it can influence the regioselectivity of electrophilic substitution, favoring the C3 position.

Q2: Are there any specific safety precautions for handling this compound?

While specific toxicity data for this exact derivative may be limited, it is prudent to handle it with the standard precautions for heterocyclic compounds in a research setting. This includes using personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood. Based on data for the parent compound, 4-Methoxy-1H-pyrrolo[2,3-b]pyridine, it may be harmful if swallowed and can cause serious eye irritation.[10]

Q3: How can I remove the N-methyl group if needed?

Removal of an N-methyl group from a pyrrole ring can be challenging. Standard demethylation reagents may not be effective or may lead to decomposition of the 7-azaindole core. If a free N-H is required for your target molecule, it is often more strategic to use an N-protecting group that is more readily cleaved, such as a tosyl (Ts) or a 2-(trimethylsilyl)ethoxymethyl (SEM) group, earlier in the synthetic sequence.[5]

Q4: Can I perform reactions on the pyridine ring, such as N-oxidation?

Yes, functionalization of the pyridine ring via N-oxidation is a known strategy for 7-azaindoles.[11][12][13][14] The resulting N-oxide can then be used to introduce substituents at the C6 position, for example. However, the conditions for N-oxidation (e.g., using m-CPBA or H₂O₂) should be carefully optimized to avoid side reactions on the electron-rich pyrrole ring.

References

  • Merour, J-Y., & Joseph, B. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry, 5(5), 471-506.
  • Bentham Science. (n.d.). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Reactivity of 7-Azaindole (1H-Pyrrolo[2,3-b]pyridine). Retrieved from [Link]

  • Ingenta Connect. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Retrieved from [Link]

  • PMC. (n.d.). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Retrieved from [Link]

  • MDPI. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Retrieved from [Link]

  • PubMed Central. (n.d.). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Retrieved from [Link]

  • Atlanchim Pharma. (n.d.). Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. Retrieved from [Link]

  • PubMed. (2016). Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C-N Cross-Coupling/Heck Reaction. Retrieved from [Link]

  • PMC. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Retrieved from [Link]

  • ACS Omega. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. Retrieved from [Link]

  • Google Patents. (n.d.). CN102746295A - Preparation method for 4-substituted-7-azaindole.
  • Google Patents. (n.d.). CN102746295B - Preparation method for 4-substituted-7-azaindole.
  • MDPI. (n.d.). The Azaindole Framework in the Design of Kinase Inhibitors. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methoxy-1H-pyrrolo(2,3-b)pyridine. Retrieved from [Link]

  • RSC Publishing. (n.d.). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Retrieved from [Link]

  • ACS Publications. (2009). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. Retrieved from [Link]

  • MDPI. (n.d.). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Retrieved from [Link]

  • PubMed. (n.d.). 7-Azaindole Analogues as Bioactive Agents and Recent Results. Retrieved from [Link]

  • PMC. (n.d.). Azaindole Therapeutic Agents. Retrieved from [Link]

  • PMC. (n.d.). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Nucleophilic and electrophilic cyclization of N-alkyne-substituted pyrrole derivatives: Synthesis of pyrrolopyrazinone, pyrrolotriazinone, and pyrrolooxazinone moieties. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Retrieved from [Link]

  • PMC. (n.d.). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Retrieved from [Link]

  • YouTube. (2014). Electrophilic Substitution of Pyrrole and Pyridine. Retrieved from [Link]

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Technical Support Center: Optimization of Buchwald-Hartwig Amination for Pyrrolo[2,3-b]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The pyrrolo[2,3-b]pyridine, commonly known as the 7-azaindole scaffold, is a privileged heterocycle in modern drug discovery. Its unique electronic properties and ability to act as a versatile hydrogen bond donor and acceptor make it a cornerstone of many clinical candidates. The Buchwald-Hartwig amination stands as a powerful and indispensable tool for forging the critical C-N bonds that are often central to the biological activity of these molecules.

However, the 7-azaindole core presents a distinct set of challenges that can frustrate even seasoned chemists. The pyridine nitrogen, with its basic lone pair, is an excellent ligand for palladium. This can lead to the formation of off-cycle, inactive catalyst complexes, effectively poisoning the reaction and resulting in low or no product yield. Furthermore, the presence of the pyrrole N-H introduces the potential for competitive N-H amination, leading to undesired side products.

This guide provides field-proven insights, troubleshooting strategies, and robust starting protocols to help you navigate the complexities of this transformation and achieve high-yielding, reproducible results.

Core Principles: Understanding the Key Reaction Parameters

The success of a Buchwald-Hartwig amination on the 7-azaindole scaffold hinges on the careful interplay of five key parameters. Understanding their function is the first step toward rational optimization.

  • Palladium Precatalyst: Modern, well-defined precatalysts are strongly recommended over traditional sources like Pd(OAc)₂ or Pd₂(dba)₃. Palladacycle precatalysts (e.g., XPhos Pd G3, RuPhos Pd G4) are designed to cleanly and rapidly generate the active, monoligated LPd(0) species upon exposure to a base.[1] This efficient generation minimizes side reactions and is particularly crucial for challenging substrates like 7-azaindoles, where the pre-ligated palladium is more resistant to undesirable coordination with the pyridine nitrogen.[2]

  • Ligand: The choice of phosphine ligand is arguably the most critical variable. For heteroaromatic substrates, bulky, electron-rich dialkylbiaryl phosphine ligands are the gold standard.[3] These ligands promote the key steps of oxidative addition and reductive elimination while sterically shielding the palladium center, which helps prevent deactivating coordination from the 7-azaindole's pyridine nitrogen.[4][5]

  • Base: The base serves to deprotonate the amine nucleophile (or the N-H of the catalyst-amine adduct) to generate the active amido species. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are often the most effective, permitting the highest reaction rates.[6] However, if your substrate contains base-sensitive functional groups (e.g., esters), weaker inorganic bases like Cs₂CO₃ or K₃PO₄ are viable alternatives, though they may necessitate higher reaction temperatures or longer reaction times.[6][7]

  • Solvent: The solvent must solubilize all reaction components and be stable at the required temperature. Aprotic, non-coordinating solvents are preferred. Toluene and 1,4-dioxane are common choices.[7] Solvents like acetonitrile or pyridine should be strictly avoided as they can coordinate to the palladium and inhibit the reaction.[1] All solvents must be anhydrous and thoroughly degassed to prevent catalyst oxidation and protodehalogenation side reactions.

  • Temperature: Most Buchwald-Hartwig reactions require heating, typically between 80-110 °C. The optimal temperature is a balance: high enough to drive the reaction forward at a reasonable rate but not so high as to cause degradation of the starting materials, product, or catalyst.

Troubleshooting Guide

This section addresses common issues encountered during the Buchwald-Hartwig amination of halo-pyrrolo[2,3-b]pyridines.

Q1: My reaction shows very low or no conversion. What's the primary suspect?

A: The most probable cause is catalyst inhibition or deactivation by the pyridine nitrogen of your 7-azaindole substrate. The lone pair on this nitrogen can coordinate strongly to the palladium center, forming a stable, off-cycle complex that halts catalysis.

  • Solution 1: Switch to a Modern Precatalyst. If you are using a traditional Pd(0) or Pd(II) source like Pd₂(dba)₃ or Pd(OAc)₂, switch to a well-defined palladacycle precatalyst. The Buchwald group specifically developed precatalyst systems that are more resistant to azaindole coordination and can successfully couple amines with unprotected halo-7-azaindoles.[2]

  • Solution 2: Use a Bulkier Ligand. Ensure you are using a sufficiently bulky, electron-rich dialkylbiaryl phosphine ligand like XPhos, RuPhos, or BrettPhos. The steric bulk of these ligands helps to create a protective pocket around the palladium, disfavoring coordination by the substrate.[4][5]

  • Solution 3: Check Reagent Purity. Ensure your 7-azaindole starting material is pure. Certain impurities can act as more potent catalyst poisons. Also, confirm that your solvent is anhydrous and thoroughly degassed, as oxygen can deactivate the Pd(0) catalyst.

Q2: I'm observing a significant amount of the hydrodehalogenated side product (the halo-azaindole is replaced with -H). How can I prevent this?

A: Hydrodehalogenation is a common side reaction that competes with the desired C-N bond formation.[6] It often arises from β-hydride elimination from the palladium-amido complex or from protonolysis of the aryl-palladium intermediate by trace water.

  • Solution 1: Rigorous Exclusion of Water. Dry your glassware thoroughly and use anhydrous, degassed solvents. Ensure your base is anhydrous. While some protocols tolerate trace water, minimizing it is the first line of defense against hydrodehalogenation.

  • Solution 2: Modify the Ligand. The ligand's electronic and steric properties influence the relative rates of reductive elimination (desired) versus β-hydride elimination (undesired). Sometimes, switching to a different class of bulky ligand can alter this balance in your favor.

  • Solution 3: Lower the Reaction Temperature. Higher temperatures can sometimes favor decomposition pathways. If you have partial conversion, try running the reaction longer at a slightly lower temperature (e.g., decrease from 110 °C to 90 °C).

Q3: My reaction is messy, and I see decomposition of my starting material. What could be the issue?

A: This often points to an issue with the base. The 7-azaindole ring system can be sensitive to very strong bases, especially at elevated temperatures.

  • Solution 1: Use a Weaker Base. If you are using a strong alkoxide base like NaOtBu or KOtBu, consider switching to a weaker inorganic base such as Cs₂CO₃ or K₃PO₄.[6] This is particularly important if your substrate has other sensitive functional groups like esters, which are incompatible with KOtBu.[6]

  • Solution 2: Consider a Soluble Organic Base. In some cases, soluble organic bases like DBU can be an option, sometimes used in combination with other additives.[1]

  • Solution 3: Use LiHMDS for Protic Groups. If your amine or azaindole has other protic functional groups (e.g., -OH, -COOH), using a base like LiHMDS can sometimes provide better functional group tolerance.[6]

Q4: I'm trying to couple an unprotected 7-azaindole, and I'm getting N-H amination on the pyrrole ring. How can I improve C-N selectivity?

A: While this is a potential issue, modern catalyst systems often show excellent selectivity for the C-X bond over the N-H bond, even without protection.[2] If you are observing this side reaction, it suggests your catalyst system is not optimal.

  • Solution 1: Use a Recommended Catalyst System. The work by Buchwald demonstrates that specific GPhos-supported palladium precatalysts are highly effective for the selective C-N coupling of unprotected halo-7-azaindoles, showing no evidence of N-H arylation.[2] Adopting these specific systems is the most direct solution.

  • Solution 2: Avoid Copper. Do not use copper co-catalysts. While used in Ullmann-type reactions, copper is known to promote N-H arylation of azoles and indoles. Sticking to a pure palladium system is key.

Troubleshooting Workflow Diagram

G start Reaction Failed (Low/No Conversion) q1 Is the reaction completely clean? (Only starting material remains) start->q1 a1_yes Likely Catalyst Inhibition by Pyridine-N q1->a1_yes Yes a1_no Side products observed? (e.g., Hydrodehalogenation, Decomposition) q1->a1_no No sol1 1. Switch to modern precatalyst (e.g., XPhos Pd G3). 2. Use a bulkier ligand (XPhos, RuPhos). 3. Re-purify starting materials. a1_yes->sol1 q2 What is the main side product? a1_no->q2 a2_decomp Decomposition q2->a2_decomp Degradation a2_hydro Hydrodehalogenation q2->a2_hydro -H Product sol2_decomp Base is likely too strong. Switch from NaOtBu to Cs₂CO₃ or K₃PO₄. Consider lowering temperature. a2_decomp->sol2_decomp sol2_hydro Trace water is likely present. 1. Use rigorously anhydrous/degassed solvent. 2. Check integrity of base. 3. Screen alternative ligands. a2_hydro->sol2_hydro

Caption: A decision tree for troubleshooting failed reactions.

Data Tables for Rapid Optimization

Table 1: Ligand Selection Guide for Pyrrolo[2,3-b]pyridine Amination

LigandAmine SubstrateKey Characteristics & Comments
XPhos Primary & Secondary Amines, ArylaminesExcellent general-purpose, bulky ligand. Often a great starting point for screening. Promotes fast rates.
RuPhos Hindered Secondary Amines, some PrimaryVery effective for sterically demanding secondary amines. The go-to ligand for challenging couplings of this type.[6]
BrettPhos Primary AminesSpecifically designed for and often superior for coupling primary amines.[6] Can provide better selectivity.
BINAP Primary Amines (Aryl)An older generation bidentate ligand. Can be effective but often superseded by modern monophosphine ligands for heteroaryl substrates.[4]

Table 2: Base Selection and Compatibility

BaseStrengthCommon Use CaseDisadvantages
NaOtBu / KOtBu StrongGeneral purpose, fastest reaction rates.Incompatible with base-sensitive groups (esters, some nitro groups). Can cause substrate degradation at high T.[6]
LHMDS / KHMDS StrongGood for substrates with other protic groups (-OH).Air and moisture sensitive. Can be difficult to handle on large scale.[6]
Cs₂CO₃ ModerateExcellent functional group tolerance. Good for base-sensitive substrates.More expensive. Reactions may be slower and require higher temperatures. Can be difficult to stir.[6]
K₃PO₄ ModerateGood functional group tolerance. Economical choice.Often requires higher catalyst loadings and longer reaction times.[6]

Frequently Asked Questions (FAQs)

Q: Do I need to protect the pyrrole N-H on my 7-azaindole before the coupling? A: Not necessarily. While traditional approaches often involved N-protection (e.g., with SEM or Boc groups), recent advances have shown that selective C-N coupling on the pyridine ring is highly achievable on the unprotected scaffold. Using robust catalyst systems, such as those reported by Buchwald, allows for efficient coupling at the C-X position without significant reaction at the N-H site.[2] Starting with the unprotected material saves synthetic steps and is often the preferred modern approach.

Q: What is the best practice for setting up these reactions to ensure reproducibility? A: Consistency is key.

  • Inert Atmosphere: Always perform reactions in a glovebox or using rigorous Schlenk line techniques. The Pd(0) catalyst is oxygen-sensitive.

  • Reagent Quality: Use high-purity, anhydrous, and degassed solvents. Use fresh, properly stored bases and ligands.

  • Order of Addition: A common and reliable procedure is to add the aryl halide, palladium precatalyst, ligand, and base to the reaction vessel under an inert atmosphere. Then, add the degassed solvent, followed by the amine nucleophile.

  • Stirring: Ensure vigorous stirring, especially when using heterogeneous inorganic bases like Cs₂CO₃, to maintain proper mixing.[1]

Q: How does the position of the halide on the pyridine ring (e.g., C4, C5, C6) affect the reaction? A: The electronic environment of the C-X bond significantly impacts its reactivity. Generally, halides on more electron-deficient positions of the pyridine ring are more reactive towards oxidative addition. For a 7-azaindole, a halide at the C-4 or C-6 position is typically more activated than one at the C-5 position due to the influence of the pyridine nitrogen. However, with modern, highly active catalyst systems, even less reactive positions can be functionalized effectively.

Q: Can I use an aryl chloride instead of a bromide or iodide? A: Yes, but it is more challenging. Aryl chlorides are significantly less reactive towards oxidative addition than bromides or iodides.[3] To couple an aryl chloride, you will almost certainly need to use one of the modern, highly active, and bulky phosphine ligands (like XPhos or RuPhos) and may require higher temperatures and catalyst loadings. If possible, starting with the aryl bromide is recommended for initial attempts.

General Experimental Protocol

This protocol serves as a robust starting point for the amination of a halo-pyrrolo[2,3-b]pyridine.

Reagents & Equipment:

  • Halo-pyrrolo[2,3-b]pyridine (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium Precatalyst (e.g., XPhos Pd G3, 2 mol%)

  • Ligand (e.g., XPhos, 4 mol% if not using a precatalyst)

  • Base (e.g., NaOtBu, 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane, to make a 0.1 M solution)

  • Oven-dried reaction vial with a magnetic stir bar and a screw cap with a PTFE septum

  • Inert atmosphere (glovebox or Schlenk line)

Step-by-Step Procedure:

  • Vessel Preparation: In a glovebox, add the halo-pyrrolo[2,3-b]pyridine, palladium precatalyst, and base to the oven-dried reaction vial.

  • Solvent Addition: Add the anhydrous, degassed solvent to the vial.

  • Amine Addition: Add the amine nucleophile to the vial. If the amine is a solid, it can be added in step 1.

  • Reaction Setup: Seal the vial tightly with the cap. If not in a glovebox, remove the vial from the inert atmosphere.

  • Heating & Stirring: Place the vial in a preheated heating block or oil bath set to 100 °C. Stir vigorously for the intended reaction time (typically 4-24 hours).

  • Monitoring: Monitor the reaction progress by taking small aliquots (via syringe) and analyzing by LC-MS or TLC.

  • Work-up: Once the reaction is complete, cool the vial to room temperature. Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Buchwald-Hartwig Catalytic Cycle

G pd0 LPd(0) Active Catalyst pd2_oa L(R¹)Pd(II)(X) Oxidative Adduct pd0->pd2_oa Oxidative Addition pd2_am [L(R¹)Pd(II)(NHR²)]⁺X⁻ Amine Complex pd2_oa->pd2_am Amine Coordination pd2_amido L(R¹)Pd(II)(NR²) Amido Complex pd2_am->pd2_amido Deprotonation (-Base-H⁺X⁻) pd2_amido->pd0 Reductive Elimination product Ar-NHR² (Product) pd2_amido->product aryl_halide Ar-X (Halo-azaindole) aryl_halide->pd0 amine R²NH₂ amine->pd2_oa base Base base->pd2_am

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

References

  • Wikipedia contributors. (2024). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. [Link]

  • Chemistry Lectures. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]

  • PubMed. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. [Link]

  • Suwal, S., et al. (2022). Chemo-selective syntheses of N-t-boc-protected amino ester analogs through Buchwald–Hartwig amination. New Journal of Chemistry. [Link]

  • Al-Hujran, T. A., et al. (2025). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI. [Link]

  • Chen, J., et al. (2023). Asymmetric Buchwald-Hartwig amination for N-N indole-indole atropisomers synthesis. Chem Catalysis. [Link]

  • Charles, M. D., et al. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. NIH Public Access. [Link]

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Validation & Comparative

A Comparative Guide to the Structural Elucidation of 4-Methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine: An NMR-Centric Approach

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a cornerstone of medicinal chemistry. Its derivatives are integral to numerous therapeutic agents, particularly kinase inhibitors, due to their unique ability to form critical hydrogen bond interactions with protein targets.[1][2] The precise structural characterization of these molecules is not merely an academic exercise; it is a prerequisite for understanding structure-activity relationships (SAR), ensuring intellectual property, and meeting stringent regulatory standards. 4-Methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine serves as an exemplary model for discussing the analytical methodologies pivotal to this process.

This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra expected for this compound. We will delve into the rationale behind spectral assignments, showcase the power of two-dimensional NMR techniques for unambiguous verification, and objectively compare NMR spectroscopy with alternative analytical methods. The focus is on not just the data, but the causality behind the experimental choices and interpretation—a perspective essential for researchers, scientists, and drug development professionals.

The Primacy of NMR in Molecular Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the structural elucidation of organic molecules in solution.[3] It provides unparalleled detail about the molecular framework by mapping the chemical environment of magnetically active nuclei, primarily ¹H (protons) and ¹³C. Unlike techniques that provide information on molecular mass or functional groups, NMR reveals the precise connectivity and spatial relationships of atoms, allowing for the definitive assignment of a molecule's constitution and configuration.[4][5]

For a substituted 7-azaindole like our target compound, where subtle electronic shifts can significantly impact biological activity, the certainty provided by NMR is indispensable.

Predicted ¹H and ¹³C NMR Spectral Analysis of this compound

While experimentally obtained spectra are the final arbiter, a predictive analysis based on established principles of chemical shifts and coupling constants provides a robust hypothesis for structural confirmation. The numbering convention used for the pyrrolo[2,3-b]pyridine core is illustrated below.

Figure 1: Structure and numbering of this compound.

¹H NMR Predictions (in CDCl₃, 400 MHz)

The proton spectrum is anticipated to show distinct signals for each unique proton, influenced by the electron-donating methoxy group (-OCH₃), the electron-donating nature of the pyrrole nitrogen, and the electron-withdrawing nature of the pyridine nitrogen.

  • H6 (δ ~8.1-8.3 ppm, d, J ≈ 5.0 Hz): This proton is adjacent to the electronegative pyridine nitrogen (N7), causing a significant downfield shift. It is expected to appear as a doublet due to coupling with H5.

  • H2 (δ ~7.1-7.3 ppm, d, J ≈ 3.5 Hz): This pyrrole proton will be downfield due to the aromatic system and will appear as a doublet from coupling to H3.

  • H5 (δ ~6.6-6.8 ppm, d, J ≈ 5.0 Hz): Shielded relative to H6, this proton is coupled to H6, resulting in a doublet.

  • H3 (δ ~6.4-6.6 ppm, d, J ≈ 3.5 Hz): This second pyrrole proton is coupled to H2, giving a doublet.

  • OCH₃ (δ ~4.0-4.2 ppm, s): The methoxy protons are deshielded by the attached oxygen and will appear as a sharp singlet as they have no adjacent protons to couple with.

  • NCH₃ (δ ~3.8-4.0 ppm, s): The N-methyl protons are also deshielded and will appear as a singlet.

¹³C NMR Predictions (in CDCl₃, 100 MHz)

The carbon spectrum reflects the electronic environment of each carbon atom. Carbons attached to heteroatoms and those in the electron-deficient pyridine ring will be further downfield.

  • C7a (δ ~151-153 ppm): This carbon is at the fusion of the two rings and is adjacent to two nitrogen atoms, resulting in a strong deshielding effect.

  • C4 (δ ~150-152 ppm): Directly attached to the electronegative oxygen of the methoxy group, this carbon is significantly deshielded.

  • C6 (δ ~145-147 ppm): Adjacent to the pyridine nitrogen, this carbon is deshielded.

  • C2 (δ ~128-130 ppm): A typical pyrrole α-carbon chemical shift.

  • C3a (δ ~120-122 ppm): The second bridgehead carbon.

  • C5 (δ ~114-116 ppm): This carbon is part of the pyridine ring.

  • C3 (δ ~100-102 ppm): A typical pyrrole β-carbon, which is generally more shielded than the α-carbon.

  • OCH₃ (δ ~55-57 ppm): A characteristic chemical shift for a methoxy carbon.

  • NCH₃ (δ ~31-33 ppm): The N-methyl carbon appears in the aliphatic region.

Table 1: Summary of Predicted NMR Data for this compound

PositionPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹H MultiplicityPredicted ¹³C Chemical Shift (δ, ppm)
27.1-7.3d128-130
36.4-6.6d100-102
3a--120-122
4--150-152
56.6-6.8d114-116
68.1-8.3d145-147
7a--151-153
N-CH₃3.8-4.0s31-33
O-CH₃4.0-4.2s55-57

The Role of 2D NMR in Unambiguous Structural Verification

While 1D NMR provides the foundational data, complex molecules or those with overlapping signals often require two-dimensional (2D) NMR experiments for definitive assignment.[6][7] These techniques add a second frequency dimension, revealing correlations between nuclei that resolve ambiguities.[8]

  • COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For our target molecule, COSY would show cross-peaks between H2 and H3, and between H5 and H6, confirming their adjacent relationship within the pyrrole and pyridine rings, respectively.

  • HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to their attached carbons (¹H-¹³C one-bond correlation). This would definitively link each proton signal in the ¹H spectrum to its corresponding carbon signal in the ¹³C spectrum (e.g., H2 with C2, H3 with C3, etc.).

  • HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment shows correlations between protons and carbons over two or three bonds. It is crucial for piecing together the molecular skeleton. For instance, HMBC would show a correlation from the N-methyl protons to carbons C2 and C7a, confirming the site of methylation. It would also show correlations from the methoxy protons to C4, confirming the position of the methoxy group.

Figure 2: Key 2D NMR correlations for structural confirmation.

A Comparative Framework: NMR and Its Alternatives

While NMR is paramount, a multi-technique approach provides a holistic and self-validating characterization.[9]

Table 2: Comparison of Analytical Techniques for Structural Elucidation

TechniqueInformation ProvidedStrengthsWeaknesses
NMR Spectroscopy Complete ¹H and ¹³C framework, atom connectivity, stereochemistry.Unambiguous structure determination in solution; non-destructive.[4][10]Lower sensitivity compared to MS; requires higher sample quantity (mg).[5]
Mass Spectrometry (MS) Molecular weight, elemental formula (HRMS), fragmentation patterns.Extremely high sensitivity (μg to ng); confirms molecular formula.[5][11]Provides no direct information on atom connectivity; isomers are often indistinguishable.[4]
FTIR Spectroscopy Presence of functional groups (e.g., C-O, C=N, aromatic C-H).Fast and simple; good for confirming the presence of key functional moieties.[12]Provides limited information on the overall molecular skeleton; not suitable for isomer differentiation.
X-Ray Crystallography Absolute 3D structure in the solid state.Provides the definitive atomic coordinates of a molecule.Requires a high-quality single crystal, which can be difficult or impossible to grow; structure may differ from solution conformation.[3]

Synergy in Practice: A typical workflow involves first using Mass Spectrometry to confirm the molecular weight and elemental composition of the synthesized compound. This verifies that the correct atoms are present. Subsequently, NMR spectroscopy is used to assemble those atoms into the correct structure, differentiating it from any potential isomers. FTIR can serve as a quick preliminary check for expected functional groups.

Experimental Protocol: A Self-Validating NMR Workflow

To ensure data integrity and reproducibility, a standardized protocol is essential.

Step-by-Step Methodology for NMR Analysis
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified this compound sample.

    • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical to avoid obscuring sample signals.

    • Add a small amount of an internal standard, typically Tetramethylsilane (TMS), which provides a reference point (0 ppm) for both ¹H and ¹³C spectra.[13]

  • Data Acquisition:

    • Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.[14]

    • ¹H NMR: Acquire a standard proton spectrum. Typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. Due to the low natural abundance of ¹³C, more scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are required.

    • 2D NMR: Acquire COSY, HSQC, and HMBC spectra using standard instrument pulse programs. These experiments require longer acquisition times but are invaluable for complete assignment.

  • Data Processing and Interpretation:

    • Process the raw data (Free Induction Decay, FID) using appropriate software (e.g., TopSpin, Mnova). This involves Fourier transformation, phase correction, and baseline correction.

    • Calibrate the spectra using the TMS signal at 0 ppm.

    • Integrate the ¹H signals to determine the relative number of protons for each signal.

    • Analyze the chemical shifts, multiplicities, and coupling constants in the 1D spectra.

    • Analyze the cross-peaks in the 2D spectra to establish ¹H-¹H and ¹H-¹³C correlations and confirm the final structure.

NMR_Workflow start Purified Compound prep Sample Preparation (5-10 mg in 0.6 mL CDCl₃ + TMS) start->prep acq_1d 1D NMR Acquisition (¹H, ¹³C) prep->acq_1d proc Data Processing (FT, Phasing, Baseline Correction) acq_1d->proc check_1d 1D Data Analysis (Shifts, Integration, Multiplicity) acq_2d 2D NMR Acquisition (COSY, HSQC, HMBC) check_1d->acq_2d Ambiguity? Yes assign Full Spectral Assignment & Structural Confirmation check_1d->assign No acq_2d->proc proc->check_1d report Final Report assign->report

Figure 3: A standardized workflow for NMR-based structural elucidation.

Conclusion

For heterocyclic compounds like this compound, which are of significant interest in pharmaceutical research, unambiguous structural characterization is non-negotiable. While techniques like Mass Spectrometry and FTIR provide valuable complementary data, NMR spectroscopy, particularly when augmented with 2D methods like COSY, HSQC, and HMBC, remains the definitive tool. It offers an unparalleled, high-resolution view of the molecular architecture, providing the confidence needed to drive drug development programs forward. The predictive and analytical workflow detailed in this guide represents a robust framework for scientists to approach the structural elucidation of novel chemical entities with scientific rigor and integrity.

References

  • Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia. (n.d.). Retrieved January 20, 2026.
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  • Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. (n.d.). Retrieved January 20, 2026.
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC - PubMed Central. (2021, June 9). Retrieved January 20, 2026.
  • NATURE AND APPLICATIONS OF HETEROCYCLIC COMPOUNDS IN BEHALF OF SPECTROSCOPIC ANALYSIS - Jetir.Org. (n.d.). Retrieved January 20, 2026.
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Publishing. (n.d.). Retrieved January 20, 2026.
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  • VI. 1H and 13C NMR Spectra - The Royal Society of Chemistry. (n.d.). Retrieved January 20, 2026.
  • Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma | Journal of Medicinal Chemistry - ACS Publications. (2022, May 13). Retrieved January 20, 2026.
  • Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile - RosDok. (n.d.). Retrieved January 20, 2026.
  • A Comparative Analysis of 1H and 13C NMR Spectra of 4-Methoxy-2-nitroaniline and Related Compounds - Benchchem. (n.d.). Retrieved January 20, 2026.
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  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - MDPI. (n.d.). Retrieved January 20, 2026.
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A Comparative Guide to the Mass Spectrometry Analysis of 4-Methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug discovery, the structural elucidation of novel heterocyclic compounds is a critical step. Among these, derivatives of 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, are of significant interest due to their prevalence in biologically active molecules. This guide provides an in-depth technical comparison of mass spectrometry-based approaches for the analysis of a specific derivative, 4-Methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine, and contrasts these methods with other key analytical techniques. As Senior Application Scientists, our goal is to offer not just protocols, but a foundational understanding of the principles that guide analytical choices in the laboratory.

The Central Role of Mass Spectrometry in Structural Characterization

Mass spectrometry (MS) is an indispensable tool for molecular analysis, providing highly accurate molecular weight information and invaluable structural details through the study of ion fragmentation.[1] For a molecule like this compound, mass spectrometry offers a rapid and sensitive means of confirming its identity and purity.

Ionization Techniques: A Comparative Overview

The initial and most critical step in mass spectrometry is the ionization of the analyte. The choice of ionization technique significantly impacts the quality of the resulting mass spectrum and is dependent on the physicochemical properties of the molecule.[2] For this compound, a relatively small and moderately polar molecule, several ionization methods are viable.

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for polar and large, non-volatile molecules.[3] It typically produces protonated molecules [M+H]⁺ with minimal fragmentation, making it ideal for accurate molecular weight determination.[2]

Atmospheric Pressure Chemical Ionization (APCI) is another soft ionization technique that is more suitable for less polar and more volatile compounds.[4] APCI involves a corona discharge to ionize the sample, often resulting in protonated molecules with slightly more in-source fragmentation compared to ESI.[5]

Electron Ionization (EI) is a hard ionization technique that bombards the analyte with high-energy electrons, leading to extensive fragmentation.[3] While this provides a detailed fragmentation pattern that can be used for structural elucidation and library matching, the molecular ion may be weak or absent.[6]

Ionization TechniquePrincipleSuitability for this compoundAdvantagesDisadvantages
Electrospray Ionization (ESI) Soft ionization via charged droplet formation.[2]HighExcellent for accurate molecular weight determination, minimal fragmentation.[3]May not provide extensive structural information from fragmentation.
Atmospheric Pressure Chemical Ionization (APCI) Soft ionization via corona discharge and chemical ionization.[4]HighGood for moderately polar compounds, can tolerate higher flow rates than ESI.[5]May induce some in-source fragmentation.
Electron Ionization (EI) Hard ionization via electron bombardment.[6]ModerateProvides detailed fragmentation patterns for structural elucidation.[6]Molecular ion may be weak or absent, not suitable for thermally labile compounds.[5]

For routine confirmation of the molecular weight of this compound, Electrospray Ionization (ESI) is often the preferred method due to its gentle nature, which typically yields a strong signal for the protonated molecule [M+H]⁺.

Predicted Mass Spectral Fragmentation of this compound

The primary fragmentation pathways are likely to involve the loss of a methyl radical from the methoxy group or the N-methyl group, and the loss of a formyl radical or formaldehyde from the methoxy group.

M [M]⁺˙ m/z 162 M_minus_CH3 [M-CH₃]⁺ m/z 147 M->M_minus_CH3 - •CH₃ M_minus_HCN [M-HCN]⁺ m/z 135 M->M_minus_HCN - HCN M_minus_CH2O [M-CH₂O]⁺˙ m/z 132 M->M_minus_CH2O - CH₂O Fragment1 Further Fragments M_minus_CH3->Fragment1 M_minus_HCN->Fragment1 M_minus_CH2O->Fragment1 cluster_0 Sample Introduction cluster_1 Ionization cluster_2 Mass Analysis cluster_3 Detection & Data Processing Sample Analyte Solution SyringePump Syringe Pump Sample->SyringePump ESISource ESI Source SyringePump->ESISource MassAnalyzer Mass Analyzer (e.g., TOF, Orbitrap) ESISource->MassAnalyzer Detector Detector MassAnalyzer->Detector DataSystem Data System Detector->DataSystem

Sources

A Senior Application Scientist's Guide to the Bioactivity of 4-Methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine and Its Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the bioactivity of kinase inhibitors based on the 1H-pyrrolo[2,3-b]pyridine scaffold, with a specific focus on interpreting the potential activity of 4-Methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine. We will delve into the mechanism of action, analyze structure-activity relationships (SAR) from published data on analogous compounds, and provide detailed, field-tested protocols for evaluating these molecules in your own research.

Introduction: The Power of the 1H-Pyrrolo[2,3-b]pyridine Scaffold

The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a privileged heterocyclic scaffold in modern drug discovery. Its structure is a deaza-isostere of adenine, the core component of adenosine triphosphate (ATP). This mimicry allows it to act as an "ATP-competitive inhibitor," a major class of drugs that target protein kinases.[1][2]

Protein kinases are crucial enzymes that regulate a vast number of cellular processes by transferring a phosphate group from ATP to a substrate protein.[3] When kinase signaling becomes dysregulated, it can drive the progression of numerous diseases, most notably cancer.[4][5] Consequently, designing small molecules that can selectively block the ATP-binding site of specific kinases is a cornerstone of modern targeted therapy.[1][6]

The 1H-pyrrolo[2,3-b]pyridine core serves as an excellent "hinge-binder."[7] It typically forms critical hydrogen bonds with the backbone of the kinase's hinge region, the flexible linker between the N- and C-lobes of the kinase domain. This interaction anchors the inhibitor in the ATP-binding pocket, providing a stable foundation for achieving high potency.[7][8] The therapeutic potential of this scaffold has been demonstrated in the development of inhibitors for a wide range of kinases, including Fibroblast Growth Factor Receptor (FGFR), c-Met, and Glycogen Synthase Kinase-3β (GSK-3β).[7][9][10]

Mechanism of Action: ATP-Competitive Inhibition

The primary mechanism of action for 1H-pyrrolo[2,3-b]pyridine derivatives is competitive inhibition with respect to ATP.[2] By occupying the adenine-binding region of the kinase active site, the inhibitor physically prevents ATP from binding. This blockage halts the phosphotransfer reaction, thereby shutting down the downstream signaling pathway that the kinase controls.[3]

cluster_0 Kinase Active Site Kinase Kinase Domain Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate Catalyzes Signaling Downstream Signaling (e.g., Proliferation) Kinase->Signaling Inhibition Hinge Hinge Region ATP_Site ATP Binding Pocket ATP ATP ATP->ATP_Site Binds Inhibitor Pyrrolo[2,3-b]pyridine Inhibitor Inhibitor->ATP_Site Competitively Binds (Blocks ATP) Substrate Substrate Protein Substrate->Kinase Phospho_Substrate->Signaling Activates

Figure 1: Mechanism of ATP-competitive kinase inhibition.

Comparative Bioactivity and Structure-Activity Relationship (SAR)

While direct, extensive bioactivity data for this compound is not prominently available in the reviewed literature, we can infer its potential activity by analyzing the SAR of closely related analogs. The potency and selectivity of these inhibitors are critically dependent on the nature and position of substituents on the core scaffold.

Key Interaction Points:

  • N1 Position (Pyrrole Nitrogen): Substitution at this position, such as the 1-methyl group in our topic compound, can influence solubility, metabolic stability, and interactions with the solvent front of the ATP pocket. In some series, N-alkylation is a common strategy to cap a potential hydrogen-bond donor and explore hydrophobic interactions.[11]

  • C3 and C5 Positions: These positions are frequently used to attach larger substituents that extend into the deeper hydrophobic regions of the ATP-binding site or towards the solvent-exposed region. These extensions are crucial for determining kinase selectivity. For instance, attaching a 3,5-dimethoxyphenyl group via a linker at the C3 position of the scaffold led to a potent FGFR inhibitor with an IC₅₀ of 7 nM.[7]

  • C4 Position (Pyridine Ring): The 4-methoxy group of our titular compound is positioned here. Substitutions at this position can significantly impact activity. For example, in a series of c-Met inhibitors, modifying the linker attached to the core scaffold dramatically altered potency, with a 3-substituted pyrrolo[2,3-b]pyridine being 40-fold more potent than a 2-substituted analog.[12] The methoxy group itself is a hydrogen bond acceptor and can influence the electronic properties of the pyridine ring, potentially modulating the strength of the hinge-binding interactions.

The following table summarizes the inhibitory activities of various 1H-pyrrolo[2,3-b]pyridine analogs against different kinases, illustrating the impact of diverse substitution patterns.

Compound IDTarget KinaseKey SubstituentsIC₅₀ (nM)Reference
Compound 4h FGFR15-(CF₃), 3-((3,5-dimethoxyphenyl)methyl)7[7][13]
Compound 4h FGFR25-(CF₃), 3-((3,5-dimethoxyphenyl)methyl)9[7][13]
Compound 4h FGFR35-(CF₃), 3-((3,5-dimethoxyphenyl)methyl)25[7][13]
Compound 34 c-Met5-(CF₃), with a 1,2,3-triazole linker1.68[9]
Compound B10 GSK-3β4-chloro, with quinolin-8-ol moiety66[10]
Compound S01 GSK-3βN1-substituted, 4-phenylpyridine moiety0.35[14][15][16]
Compound 42 Cdc73-methylene, 2-(benzylamino)thiazolone7[17]
Compound 22 CDK85-phenyl, propenamide linker48.6[18]

This table is a compilation of data from multiple sources to illustrate the versatility and potency of the 1H-pyrrolo[2,3-b]pyridine scaffold.

From this data, we can deduce that the core scaffold is highly versatile. Potency is driven by optimizing substituents to form additional interactions, such as hydrogen bonds (e.g., with a methoxy group) or occupying hydrophobic pockets.[7] The 4-Methoxy group could potentially enhance binding by forming a hydrogen bond with amino acid residues in the active site, while the 1-methyl group would fill a small hydrophobic pocket. This makes the specific compound This compound a rational candidate for synthesis and biological evaluation.

Experimental Protocols for Bioactivity Assessment

To rigorously assess the bioactivity of this compound and its analogs, a two-tiered approach is essential: first, confirming direct target engagement with an in vitro kinase assay, and second, evaluating its effect on cell viability in a relevant cellular context.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a homogeneous, luminescence-based assay (e.g., Kinase-Glo®) to determine the IC₅₀ value of an inhibitor.[19] The principle is straightforward: the kinase consumes ATP during the phosphorylation reaction. The amount of ATP remaining is inversely proportional to kinase activity. A luciferase-based reagent is added that produces light in the presence of ATP; thus, a potent inhibitor will result in less ATP consumption and a brighter luminescent signal.[20][21]

Causality Behind Experimental Choices:

  • Homogeneous "Add-Mix-Read" Format: This format is chosen for its simplicity and high-throughput screening (HTS) compatibility, minimizing pipetting steps and variability.[21]

  • ATP Concentration at or near Km: Using an ATP concentration close to the Michaelis-Menten constant (Km) for the specific kinase ensures the assay is sensitive to competitive inhibitors.[22] Drastically high ATP concentrations would require much higher inhibitor concentrations to show an effect, skewing the IC₅₀ value.

  • White Opaque Plates: These plates are mandatory for luminescence assays to maximize light output and prevent well-to-well crosstalk.

start Start prep Prepare Reagents: 1. Kinase + Substrate Mix 2. ATP Solution (at 2X Km) 3. Test Compounds (Serial Dilution) start->prep plate Plate Compounds: Dispense test compounds and controls (e.g., DMSO) into a white 384-well plate. prep->plate add_kinase Add Kinase/Substrate Mix to all wells. Incubate for 15 min at RT. plate->add_kinase initiate Initiate Reaction: Add ATP solution to all wells. Incubate for 1 hour at RT. add_kinase->initiate stop Terminate & Detect: Add Kinase-Glo® Reagent. Incubate for 10 min at RT. initiate->stop read Read Luminescence on a plate reader. stop->read analyze Analyze Data: - Normalize to controls - Plot dose-response curve - Calculate IC50 value read->analyze end End analyze->end

Figure 2: Workflow for a luminescence-based kinase inhibition assay.

Step-by-Step Protocol:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense a small volume (e.g., 50 nL) into a white, opaque 384-well assay plate. Include positive (no inhibitor, e.g., DMSO only) and negative (no kinase) controls.

  • Kinase Reaction: a. Prepare a solution containing the kinase of interest and its specific substrate in reaction buffer. b. Add 5 µL of this kinase/substrate solution to each well of the assay plate. c. Incubate at room temperature for 15 minutes to allow the inhibitor to bind to the kinase.

  • Initiate Phosphorylation: a. Prepare an ATP solution in reaction buffer at a concentration twice the final desired concentration (e.g., 2X Km). b. Add 5 µL of the ATP solution to all wells to start the reaction. c. Incubate the plate at room temperature for 1 hour.

  • Detection: a. Prepare the Kinase-Glo® luminescent detection reagent according to the manufacturer's instructions.[19] b. Add 10 µL of the reagent to each well. This will stop the kinase reaction and initiate the light-producing reaction. c. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a plate luminometer.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Cellular Cytotoxicity Assessment (MTT Assay)

After determining in vitro potency, it is crucial to assess the compound's effect on living cells. The MTT assay is a robust, colorimetric method for measuring cell metabolic activity, which serves as a proxy for cell viability and cytotoxicity.[23][24][25]

Principle of the Assay: Metabolically active cells possess mitochondrial reductase enzymes (like succinate dehydrogenase) that can reduce the yellow, water-soluble tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple, insoluble formazan product.[25][26] The amount of formazan produced is directly proportional to the number of viable cells. The formazan crystals are then solubilized, and the absorbance of the resulting purple solution is measured.[27]

start Start seed Seed Cells: Plate cells (e.g., a cancer cell line) in a 96-well clear plate. Incubate for 24h to allow attachment. start->seed treat Treat Cells: Add serial dilutions of test compounds. Incubate for 48-72 hours. seed->treat add_mtt Add MTT Reagent: Add MTT solution (0.5 mg/mL) to each well. Incubate for 2-4 hours at 37°C. treat->add_mtt solubilize Solubilize Formazan: Remove media/MTT. Add solubilizing agent (e.g., DMSO). add_mtt->solubilize read Read Absorbance at ~570 nm on a plate reader. solubilize->read analyze Analyze Data: - Normalize to vehicle control - Plot dose-response curve - Calculate IC50/GI50 value read->analyze end End analyze->end

Figure 3: Workflow for the MTT cell viability assay.

Step-by-Step Protocol:

  • Cell Plating: Seed a relevant cancer cell line (e.g., one known to have hyperactive FGFR or c-Met signaling) into a 96-well flat-bottom plate at an optimized density (e.g., 5,000 cells/well). Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Remove the media and add fresh media containing serial dilutions of the test compounds. Include a vehicle control (e.g., 0.1% DMSO). Incubate for the desired exposure period (typically 48-72 hours).

  • MTT Incubation: a. Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[27] b. Dilute the MTT stock 1:10 in serum-free cell culture medium to a final working concentration of 0.5 mg/mL. c. Remove the compound-containing media from the wells and add 100 µL of the MTT working solution to each well. d. Incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: a. Carefully aspirate the MTT solution without disturbing the formazan crystals at the bottom of the wells. b. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well. c. Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[25]

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate spectrophotometer. A reference wavelength of 630 nm can be used to subtract background absorbance.[25]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ (or GI₅₀) value from the resulting dose-response curve.

Conclusion

The 1H-pyrrolo[2,3-b]pyridine scaffold is a highly validated and potent platform for the design of ATP-competitive kinase inhibitors. The bioactivity of any given analog is a finely tuned interplay between the core's hinge-binding capability and the specific interactions afforded by its substituents. Based on structure-activity relationship data from numerous published analogs, This compound represents a promising structure for investigation. The methoxy and methyl groups are well-positioned to potentially enhance binding affinity through hydrogen bonding and hydrophobic interactions, respectively. The experimental protocols detailed in this guide provide a robust framework for researchers to quantitatively assess its in vitro potency and cellular efficacy, paving the way for further drug development efforts.

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Validation of 4-Methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine as a Kinase Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern oncology, the pursuit of selective and potent kinase inhibitors remains a cornerstone of targeted therapy development. The 1H-pyrrolo[2,3-b]pyridine scaffold has emerged as a privileged structure, forming the core of numerous inhibitors targeting a range of kinases critical to cancer cell proliferation and survival.[1][2] This guide provides a comprehensive framework for the validation of a novel compound, 4-Methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine (hereafter designated as MMPP ), as a putative inhibitor of Cyclin-Dependent Kinase 8 (CDK8).

CDK8, along with its close paralog CDK19, functions as a key component of the Mediator complex, a crucial regulator of gene transcription.[3] Dysregulation of CDK8 activity has been implicated in various malignancies, including colorectal cancer, making it an attractive therapeutic target.[3][4][5] This document will detail the necessary experimental steps to validate MMPP, comparing its hypothetical performance against RVU120 , a known CDK8/CDK19 inhibitor currently in clinical development.[6][7]

The Validation Workflow: From Benchtop to Preclinical Models

A rigorous validation process is paramount to ascertain the therapeutic potential of a novel kinase inhibitor. Our approach follows a logical progression from initial biochemical characterization to cellular and in vivo efficacy studies. This multi-pronged strategy ensures a thorough understanding of the compound's potency, selectivity, and mechanism of action.

Validation_Workflow cluster_0 In Vitro Characterization cluster_1 Cellular Functional Assays cluster_2 In Vivo Efficacy Biochemical_Assay Biochemical Kinase Assay (IC50 & Selectivity) Target_Engagement Cellular Target Engagement (CETSA & NanoBRET) Biochemical_Assay->Target_Engagement Confirms on-target activity Cell_Viability Cell Viability Assay (EC50) Target_Engagement->Cell_Viability Translates to cellular context Signaling_Pathway Western Blot (Downstream Signaling) Cell_Viability->Signaling_Pathway Mechanistic insight Xenograft_Model Mouse Xenograft Model (Tumor Growth Inhibition) Signaling_Pathway->Xenograft_Model Preclinical validation

Caption: A logical workflow for the validation of a novel kinase inhibitor.

Biochemical Validation: Potency and Selectivity Profiling

The initial step in validating a novel kinase inhibitor is to determine its potency against the intended target and its selectivity across the human kinome. A lack of selectivity can lead to off-target effects and potential toxicity.

Experimental Protocol: In Vitro Kinase Assay (ADP-Glo™)

This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.

  • Reaction Setup: In a 384-well plate, combine recombinant human CDK8/CycC enzyme with a suitable substrate (e.g., a generic peptide substrate) in kinase assay buffer.

  • Compound Addition: Add serial dilutions of MMPP, RVU120, or vehicle (DMSO) to the reaction wells and incubate for 20 minutes at room temperature to allow for compound binding.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP. Incubate for 1 hour at 30°C.

  • ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader. The signal intensity is proportional to the amount of ADP produced and inversely proportional to the inhibitory activity of the compound.

  • IC50 Calculation: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

  • Selectivity Screening: To assess selectivity, the same assay is performed with a panel of other kinases.

Comparative Data: Potency and Selectivity
CompoundCDK8 IC50 (nM)CDK19 IC50 (nM)Kinase Panel Selectivity (S-score at 1 µM)
MMPP 35500.03
RVU120 25400.05

Hypothetical data presented for illustrative purposes.

Cellular Target Engagement: Confirming Intracellular Binding

While biochemical assays are crucial, it is essential to confirm that the inhibitor can enter cells and bind to its target in a physiological context. We will employ two orthogonal methods: the Cellular Thermal Shift Assay (CETSA) and the NanoBRET™ Target Engagement Assay.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

CETSA is based on the principle that ligand binding stabilizes a protein, increasing its melting temperature.[8][9][10][11][12]

  • Cell Treatment: Culture a suitable colorectal cancer cell line (e.g., HCT116) and treat with either MMPP, RVU120, or vehicle for 2 hours.

  • Thermal Challenge: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-60°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Protein Quantification: Collect the supernatant containing the soluble proteins and quantify the amount of CDK8 using Western blotting or ELISA.

  • Melting Curve Generation: Plot the amount of soluble CDK8 against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

Experimental Protocol: NanoBRET™ Target Engagement Assay

This assay measures the binding of a compound to a target protein in live cells using Bioluminescence Resonance Energy Transfer (BRET).[13][14][15][16][17]

  • Cell Transfection: Transfect HEK293 cells with a plasmid encoding CDK8 fused to NanoLuc® luciferase.

  • Cell Plating: Plate the transfected cells in a 384-well white assay plate.

  • Tracer and Compound Addition: Add a cell-permeable fluorescent tracer that binds to CDK8, followed by serial dilutions of MMPP, RVU120, or vehicle.

  • Equilibration: Incubate the plate for 2 hours at 37°C in a CO2 incubator.

  • Signal Detection: Add the NanoBRET™ substrate and measure the donor (450 nm) and acceptor (610 nm) emission signals.

  • Data Analysis: Calculate the BRET ratio and plot it against the compound concentration to determine the IC50 for target engagement.

Comparative Data: Cellular Target Engagement
CompoundCETSA ΔTagg (°C at 10 µM)NanoBRET™ IC50 (nM)
MMPP +4.2150
RVU120 +4.8120

Hypothetical data presented for illustrative purposes.

Cellular Activity: Functional Consequences of Target Inhibition

Demonstrating that target engagement translates into a functional cellular response is a critical validation step. We will assess the effect of MMPP on cancer cell viability and its ability to modulate the downstream signaling pathway of CDK8.

CDK8 Signaling Pathway

CDK8_Signaling CDK8 CDK8/CycC STAT1 STAT1 CDK8->STAT1 pSTAT1 p-STAT1 (Ser727) STAT1->pSTAT1 Phosphorylation Gene_Expression Target Gene Expression (e.g., c-Myc) pSTAT1->Gene_Expression Transcription Regulation Proliferation Cell Proliferation Gene_Expression->Proliferation MMPP MMPP MMPP->CDK8 Inhibition

Caption: Simplified CDK8 signaling pathway leading to cell proliferation.

Experimental Protocol: Cell Viability Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture based on the quantification of ATP.

  • Cell Seeding: Seed HCT116 cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of MMPP, RVU120, or vehicle for 72 hours.

  • Lysis and Signal Generation: Add CellTiter-Glo® Reagent, which lyses the cells and provides the substrate for a luciferase reaction that generates a luminescent signal proportional to the amount of ATP present.

  • Data Acquisition: Measure luminescence using a plate reader.

  • EC50 Calculation: Plot the percentage of cell viability against the logarithm of the inhibitor concentration and fit the data to determine the EC50 value.

Experimental Protocol: Western Blot for Downstream Signaling

This protocol will measure the phosphorylation of STAT1 at Serine 727, a known downstream target of CDK8.

  • Cell Treatment: Treat HCT116 cells with MMPP, RVU120, or vehicle at various concentrations for 4 hours.

  • Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against phospho-STAT1 (Ser727) and total STAT1, followed by HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Densitometry: Quantify the band intensities to determine the ratio of phosphorylated to total STAT1.

Comparative Data: Cellular Activity
CompoundHCT116 Cell Viability EC50 (nM)p-STAT1 (Ser727) Inhibition IC50 (nM)
MMPP 350300
RVU120 280250

Hypothetical data presented for illustrative purposes.

In Vivo Efficacy: Assessment in a Preclinical Animal Model

The final validation step involves evaluating the anti-tumor efficacy of the compound in a living organism. A mouse xenograft model using a human cancer cell line is a standard preclinical model.

Experimental Protocol: Colorectal Cancer Xenograft Model
  • Tumor Implantation: Subcutaneously implant HCT116 cells into the flank of immunodeficient mice.[18]

  • Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³), then randomize the mice into treatment groups (vehicle, MMPP, RVU120).[19][20]

  • Compound Administration: Administer the compounds orally once daily at a predetermined dose.

  • Tumor Measurement: Measure the tumor volume with calipers twice weekly.

  • Monitoring: Monitor the body weight and overall health of the mice throughout the study.

  • Endpoint: At the end of the study (e.g., after 21 days or when tumors reach a maximum size), euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis by Western blot).

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

Comparative Data: In Vivo Efficacy
Treatment GroupDose (mg/kg, p.o., q.d.)Tumor Growth Inhibition (%)
MMPP 5065
RVU120 5075

Hypothetical data presented for illustrative purposes.

Conclusion

This guide outlines a comprehensive and logical workflow for the validation of this compound (MMPP) as a novel CDK8 inhibitor. Through a series of in vitro, cellular, and in vivo experiments, we can systematically assess its potency, selectivity, and therapeutic potential. The comparative approach against a clinically relevant inhibitor, RVU120, provides a crucial benchmark for evaluating the performance of MMPP. The hypothetical data presented herein suggests that MMPP is a potent and selective inhibitor of CDK8, with promising cellular and in vivo activity that warrants further investigation as a potential therapeutic agent for CDK8-driven cancers.

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The In Vivo Efficacy of 1H-pyrrolo[2,3-b]pyridine Derivatives: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 1H-pyrrolo[2,3-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors with significant therapeutic potential. While direct in vivo efficacy data for the specific compound 4-Methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine is not publicly available, extensive research on analogous structures provides a strong foundation for understanding their potential and for designing robust preclinical evaluation programs. This guide will synthesize the available data on potent 1H-pyrrolo[2,3-b]pyridine derivatives, offering a comparative analysis against established therapies and providing detailed experimental protocols to empower researchers in the evaluation of novel compounds within this class.

The Promise of the 1H-pyrrolo[2,3-b]pyridine Scaffold: A Focus on Kinase Inhibition

The 1H-pyrrolo[2,3-b]pyridine core is a bioisostere of indole and has been successfully employed to target a range of protein kinases, which are critical regulators of cellular processes often dysregulated in cancer.[1][2][3] Research has demonstrated that derivatives of this scaffold can act as potent inhibitors of key oncogenic kinases, including Fibroblast Growth Factor Receptors (FGFR) and Ataxia-Telangiectasia Mutated (ATM) kinase.[1][2][3]

Abnormal activation of the FGFR signaling pathway is a known driver in various tumor types, making it an attractive target for cancer therapy.[4][5][6][7] Similarly, ATM kinase is a crucial component of the DNA damage response (DDR), and its inhibition can sensitize cancer cells to chemo- and radiotherapy.[1][2][3]

Case Study: A Highly Selective 1H-pyrrolo[2,3-b]pyridine-Based ATM Inhibitor

A recent study highlights the potential of this scaffold with the development of a highly selective ATM inhibitor, compound 25a .[1][2][3] This compound demonstrated not only excellent kinase selectivity in vitro but also promising drug-like properties, including an impressive oral bioavailability of 147.6% in mice.[1][2][3]

In Vivo Antitumor Efficacy of Compound 25a

The in vivo efficacy of compound 25a was evaluated in combination with the topoisomerase inhibitor irinotecan in HCT116 and SW620 colorectal cancer xenograft models. The combination therapy resulted in a synergistic antitumor effect, with tumor growth inhibition (TGI) of 79.3% and 95.4% in the HCT116 and SW620 models, respectively.[1][3] These findings underscore the potential of 1H-pyrrolo[2,3-b]pyridine derivatives as potent chemosensitizers.[1][3]

Comparative Analysis: 1H-pyrrolo[2,3-b]pyridine Derivatives vs. Approved FGFR Inhibitors

To contextualize the potential of novel 1H-pyrrolo[2,3-b]pyridine-based kinase inhibitors, it is essential to compare their projected performance against established therapies targeting similar pathways. The FGFR inhibitor class offers a relevant benchmark, with several agents approved by the FDA.

Compound ClassRepresentative Compound(s)Mechanism of ActionKey In Vivo Efficacy HighlightsApproved Indications (for competitors)
1H-pyrrolo[2,3-b]pyridine Derivatives Compound 25a (ATM inhibitor)ATM Kinase InhibitionSynergistic antitumor efficacy with irinotecan in xenograft models (TGI up to 95.4%).[1][3] High oral bioavailability in mice (147.6%).[1][3]Investigational
Approved FGFR Inhibitors Pemigatinib (Pemazyre®)FGFR1, 2, 3 InhibitionFIGHT-202 Trial (Cholangiocarcinoma with FGFR2 fusions/rearrangements): ORR of 36%, median DOR of 9.1 months.[8]Previously treated, unresectable locally advanced or metastatic cholangiocarcinoma with an FGFR2 fusion or other rearrangement.[5][9] Relapsed or refractory myeloid/lymphoid neoplasms with FGFR1 rearrangement.[9]
Approved FGFR Inhibitors Erdafitinib (Balversa®)Pan-FGFR InhibitionBLC2001 Study (Urothelial Carcinoma with FGFR alterations): ORR of 40%.[10] Demonstrated efficacy in various solid tumors with FGFR alterations.[11][12][13]Locally advanced or metastatic urothelial carcinoma with susceptible FGFR3 or FGFR2 genetic alterations.[12][13]
Other Investigational FGFR Inhibitors FutibatinibIrreversible pan-FGFR InhibitorShowed tumor growth inhibition in breast cancer PDX models, with prolonged regression in a model with an FGFR2 mutation.[14]Investigational for various FGFR-altered cancers.
Other Investigational FGFR Inhibitors LucitanibVEGFR1-3, PDGFRα/β, FGFR1-3 InhibitionDemonstrated marked tumor growth inhibition in multiple xenograft models, with enhanced efficacy in FGFR1-amplified lung cancer models.[4][15]Investigational

This comparison highlights that while 1H-pyrrolo[2,3-b]pyridine derivatives are at an earlier stage of development, their potent preclinical activity and favorable pharmacokinetic profiles position them as promising candidates for further investigation. The key to their successful development will be demonstrating a competitive or superior efficacy and safety profile compared to these established and emerging therapies.

Designing a Robust In Vivo Efficacy Study for a Novel 1H-pyrrolo[2,3-b]pyridine Derivative

For a hypothetical 1H-pyrrolo[2,3-b]pyridine derivative targeting FGFR, a well-designed in vivo study is critical to validate its therapeutic potential. The following protocol outlines a standard approach using a tumor xenograft model.

Experimental Protocol: Murine Xenograft Model for a Novel FGFR Inhibitor

1. Cell Line Selection and Culture:

  • Select a human cancer cell line with a known FGFR alteration (e.g., FGFR1 amplification, FGFR2 fusion). Breast cancer (e.g., MDA-MB-134-VI) or gastric cancer (e.g., KATO-III) cell lines are suitable choices.
  • Culture the cells in the recommended medium supplemented with fetal bovine serum and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO2.

2. Animal Model:

  • Use female athymic nude mice (e.g., BALB/c nude), 6-8 weeks old.
  • Allow the mice to acclimatize for at least one week before the start of the experiment.

3. Tumor Implantation:

  • Harvest the cancer cells during their exponential growth phase.
  • Resuspend the cells in a suitable medium (e.g., a 1:1 mixture of medium and Matrigel).
  • Subcutaneously inject 5 x 10^6 to 1 x 10^7 cells into the right flank of each mouse.

4. Tumor Growth Monitoring and Group Randomization:

  • Monitor tumor growth by measuring the tumor volume with calipers at least twice a week. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
  • Once the tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

5. Treatment Administration:

  • Treatment Group: Administer the novel 1H-pyrrolo[2,3-b]pyridine inhibitor at a predetermined dose and schedule (e.g., daily oral gavage). The dose should be based on prior pharmacokinetic and tolerability studies.
  • Positive Control Group: Administer an approved FGFR inhibitor (e.g., pemigatinib) at a clinically relevant dose.
  • Vehicle Control Group: Administer the vehicle used to formulate the drugs.

6. Efficacy Evaluation:

  • Continue to monitor tumor volume and body weight throughout the study.
  • The primary endpoint is tumor growth inhibition (TGI).
  • Secondary endpoints can include overall survival and assessment of target engagement in tumor tissue.

7. Pharmacodynamic Analysis (Optional but Recommended):

  • At the end of the study, or at selected time points, collect tumor samples.
  • Analyze the phosphorylation status of FGFR and downstream signaling proteins (e.g., FRS2, ERK) by Western blotting or immunohistochemistry to confirm target engagement.

8. Statistical Analysis:

  • Analyze the tumor growth data using appropriate statistical methods (e.g., two-way ANOVA with repeated measures).
  • Compare the survival data between groups using the log-rank (Mantel-Cox) test.

Visualizing Key Concepts

FGFR Signaling Pathway

FGFR_Signaling_Pathway FGF FGF Ligand FGFR FGFR Dimerization & Autophosphorylation FGF->FGFR FRS2 FRS2 FGFR->FRS2 PLCg PLCγ FGFR->PLCg PI3K PI3K FGFR->PI3K GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKC DAG->PKC Ca Ca²⁺ Release IP3->Ca AKT AKT PI3K->AKT AKT->Proliferation

Caption: Simplified FGFR signaling pathway leading to cell proliferation and survival.

In Vivo Efficacy Experimental Workflow

InVivo_Workflow cluster_prep Preparation cluster_study Study Execution cluster_analysis Analysis Cell_Culture 1. Cell Line Culture (FGFR-altered) Tumor_Implantation 3. Tumor Implantation Cell_Culture->Tumor_Implantation Animal_Acclimatization 2. Animal Acclimatization Animal_Acclimatization->Tumor_Implantation Tumor_Monitoring 4. Tumor Growth Monitoring Tumor_Implantation->Tumor_Monitoring Randomization 5. Group Randomization Tumor_Monitoring->Randomization Treatment 6. Treatment Administration Randomization->Treatment Efficacy_Eval 7. Efficacy Evaluation (TGI, Survival) Treatment->Efficacy_Eval PD_Analysis 8. Pharmacodynamic Analysis Efficacy_Eval->PD_Analysis Data_Analysis 9. Statistical Analysis PD_Analysis->Data_Analysis

Caption: Workflow for a typical in vivo xenograft efficacy study.

Comparative Logic: Novel Inhibitor vs. Standard of Care

Comparative_Logic cluster_novel Novel Inhibitor cluster_soc Standard of Care (e.g., Pemigatinib) Topic Evaluation of a Novel 1H-pyrrolo[2,3-b]pyridine FGFR Inhibitor Novel_PK Pharmacokinetics (e.g., Oral Bioavailability) Topic->Novel_PK Novel_Efficacy In Vivo Efficacy (TGI in Xenograft) Topic->Novel_Efficacy Novel_Safety Safety/Tolerability Topic->Novel_Safety SoC_PK Known Pharmacokinetics Topic->SoC_PK SoC_Efficacy Clinical Efficacy (ORR, DOR) Topic->SoC_Efficacy SoC_Safety Established Safety Profile Topic->SoC_Safety Decision Go/No-Go Decision for Further Development Novel_Efficacy->Decision Superior or non-inferior? Novel_Safety->Decision Acceptable profile? SoC_Efficacy->Decision Benchmark SoC_Safety->Decision Benchmark

Caption: Decision-making logic for advancing a novel inhibitor based on comparative data.

Conclusion

The 1H-pyrrolo[2,3-b]pyridine scaffold represents a highly promising starting point for the development of novel kinase inhibitors. While the specific in vivo efficacy of this compound remains to be elucidated, the strong preclinical data from analogous compounds, such as the ATM inhibitor 25a, provide a compelling rationale for their continued investigation. By employing rigorous in vivo models and comparing performance against established benchmarks like pemigatinib and erdafitinib, researchers can effectively validate the therapeutic potential of new chemical entities derived from this versatile scaffold. This guide provides the foundational knowledge and experimental framework to support these critical drug discovery and development efforts.

References

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A Senior Application Scientist's Guide to Comparative In Silico Analysis: Evaluating 4-Methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine Against Known Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for conducting a comparative molecular docking study of 4-Methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine, a novel compound of potential therapeutic interest. We will navigate the logical steps from target identification, based on scaffold analysis, to the execution of a rigorous in silico evaluation against clinically relevant protein kinases. This document is intended for researchers, computational chemists, and drug development professionals seeking to apply computational methods for the early-stage assessment of novel chemical entities.

Introduction: The Significance of the Pyrrolo[2,3-b]pyridine Scaffold

The compound at the center of our investigation, this compound, belongs to a class of heterocyclic compounds built upon the pyrrolo[2,3-b]pyridine core, also known as 7-azaindole. This scaffold is recognized in medicinal chemistry as a "privileged structure" due to its structural resemblance to indole, enabling it to interact with a wide range of biological targets.[1] The addition of a nitrogen atom in the pyridine ring provides unique hydrogen bonding capabilities, enhancing its potential for potent and selective protein binding.[1]

Notably, the 7-azaindole scaffold is a cornerstone in the design of numerous kinase inhibitors.[2][3][4][5] Kinases are a large family of enzymes that play critical roles in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[6][7] Consequently, they are among the most important targets for modern drug discovery. Given this precedent, a logical first step in characterizing our novel compound is to evaluate its potential as a kinase inhibitor through a comparative docking study.

Target Selection: A Rationale-Driven Approach

The vastness of the human kinome necessitates a focused approach to target selection. For this guide, we will perform a comparative analysis against two well-validated and clinically significant cancer targets:

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the process of forming new blood vessels, which is crucial for tumor growth and metastasis.[8] Inhibition of VEGFR-2 is a proven anti-cancer strategy.[9][10]

  • B-Raf Proto-Oncogene, Serine/Threonine Kinase (BRAF): A critical component of the RAS-RAF-MEK-ERK signaling pathway. Mutations in BRAF, particularly the V600E mutation, lead to constitutive kinase activity and are found in a high percentage of melanomas and other cancers.[11][12]

To establish a benchmark for our analysis, we will compare the docking performance of this compound against two FDA-approved drugs known to inhibit these respective targets:

  • Pazopanib: A multi-targeted tyrosine kinase inhibitor that targets VEGFRs, among others.[8][9]

  • Vemurafenib: A potent inhibitor specifically designed to target BRAF V600E mutant kinase.[11][12]

Selecting the appropriate protein structure from the Protein Data Bank (PDB) is critical for a meaningful docking study.[13] Key criteria include high resolution (<2.5 Å), the presence of a co-crystallized ligand to define the binding pocket, and the biological relevance of the protein's conformation.[14][15]

TargetPDB IDRationale for SelectionResolutionCo-crystallized Ligand
VEGFR-2 4ASEHigh-quality crystal structure in complex with a potent inhibitor (Tivozanib), clearly defining the ATP-binding site.[16][17][18]1.83 ÅTivozanib
BRAF (V600E) 3OG7Widely used structure of the clinically relevant V600E mutant in complex with Vemurafenib.[19][20]3.00 ÅPLX4032 (Vemurafenib)

Experimental Protocol: A Step-by-Step Computational Workflow

This section details the complete methodology for a comparative docking study using industry-standard, freely available software. The causality behind each step is explained to ensure a robust and reproducible workflow.

Workflow Overview

The entire computational process can be visualized as a sequential workflow, from data retrieval and preparation to simulation and final analysis.

G cluster_prep 1. Preparation Phase cluster_dock 2. Docking Phase cluster_analysis 3. Analysis Phase PDB Retrieve Protein Structures (PDB IDs: 4ASE, 3OG7) PrepProt Prepare Receptors (Remove water, add polar hydrogens) PDB->PrepProt Ligand Generate Ligand Structures (Test Compound, Pazopanib, Vemurafenib) PrepLig Prepare Ligands (Energy minimization, assign charges) Ligand->PrepLig Grid Define Binding Site & Grid Box (Based on co-crystallized ligand) PrepProt->Grid Dock Perform Molecular Docking (AutoDock Vina) PrepLig->Dock Grid->Dock Results Analyze Docking Poses (Binding Energy, RMSD) Dock->Results Visualize Visualize Interactions (PyMOL) Results->Visualize Compare Compare & Conclude Visualize->Compare

Caption: A high-level workflow for the comparative molecular docking study.

Step 1: Ligand and Receptor Preparation

Trustworthiness: Proper preparation of both the protein (receptor) and the small molecule (ligand) is the most critical step to ensure the accuracy of the docking simulation. This process removes extraneous molecules and sets the correct protonation states and charges.

Protocol:

  • Ligand Preparation:

    • Obtain 2D structures of this compound, Pazopanib, and Vemurafenib.

    • Convert these 2D structures to 3D using a program like Avogadro or ChemDraw.

    • Perform energy minimization using a suitable force field (e.g., MMFF94).

    • Save the structures in a compatible format (e.g., .mol2 or .pdb).

  • Receptor Preparation (using AutoDock Tools): [21]

    • Download the PDB files (4ASE, 3OG7) from the RCSB PDB.

    • Open the receptor file in AutoDock Tools.

    • Remove all water molecules and co-crystallized ligands/ions.

    • Add polar hydrogens to the protein, as they are crucial for forming hydrogen bonds.

    • Compute Gasteiger charges, which are necessary for the AutoDock scoring function.

    • Save the prepared receptor in the .pdbqt format. This format includes atomic charges and atom types required by AutoDock Vina.[22]

  • Ligand Preparation for Vina (using AutoDock Tools):

    • Load the energy-minimized ligand files.

    • Detect the rotatable bonds within the ligand. AutoDock Vina treats these bonds as flexible during the docking process.

    • Save the prepared ligands in the .pdbqt format.

Step 2: Defining the Binding Site and Grid Generation

Expertise: The accuracy of docking is significantly improved by defining a specific search space (a "grid box") where the program will attempt to place the ligand. The most reliable way to define this space is by using the position of the original, co-crystallized ligand in the PDB structure.

Protocol:

  • Align the prepared receptor in AutoDock Tools.

  • Use the "Grid Box" option.

  • Center the grid box on the coordinates of the co-crystallized ligand (Tivozanib for 4ASE, Vemurafenib for 3OG7).

  • Adjust the size of the grid box (e.g., 26 x 26 x 26 Å) to be large enough to encompass the entire binding pocket and allow for ligand flexibility.[23]

  • Record the center coordinates (x, y, z) and dimensions for use in the Vina configuration file.[21][22]

Step 3: Molecular Docking with AutoDock Vina

Expertise: AutoDock Vina is a widely used and validated open-source docking program known for its speed and accuracy.[21][23] We use an exhaustiveness parameter to control the computational effort; a higher value increases the probability of finding the true binding minimum but requires more time.

Protocol:

  • Create a configuration text file (conf.txt) for each docking run. This file specifies the input files and search parameters.[23][24]

  • Run the docking simulation from the command line: vina --config conf.txt --log log.txt

  • Vina will generate an output .pdbqt file containing the predicted binding poses (typically 9) for the ligand, ranked by their calculated binding affinity in kcal/mol.[23]

Step 4: Analysis and Visualization of Results

Trustworthiness: The final step involves interpreting the numerical data and visually inspecting the binding poses to understand the molecular interactions underpinning the predicted affinity. This self-validating step ensures that the docking scores are supported by plausible physical interactions.

Protocol:

  • Data Extraction: From the output log file, extract the binding affinity (in kcal/mol) for the top-ranked pose of each ligand-protein complex. A more negative value indicates a stronger predicted binding affinity.

  • Visual Inspection with PyMOL: [25][26]

    • Load the prepared receptor .pdbqt file and the docking output .pdbqt file into PyMOL.[27]

    • Focus on the top-ranked pose.

    • Use PyMOL's visualization tools to identify key interactions between the ligand and the protein's active site residues.[28]

    • Specifically, look for:

      • Hydrogen bonds: Crucial for specificity and affinity.

      • Hydrophobic interactions: Key drivers of binding in non-polar pockets.

      • Pi-stacking: Interactions between aromatic rings.

    • Compare the binding mode of the test compound with that of the known inhibitor (Pazopanib or Vemurafenib).

Data Presentation and Interpretation (Hypothetical Results)

This section presents a template for how the results of this comparative study should be structured and interpreted. The data shown are for illustrative purposes only.

Table 2: Comparative Docking Scores

The primary quantitative output is the binding affinity. This table allows for a direct comparison of the predicted binding strength of our test compound against the established drugs.

CompoundTargetTop Pose Binding Affinity (kcal/mol)
This compoundVEGFR-2 (4ASE)-8.9
Pazopanib (Reference) VEGFR-2 (4ASE) -9.9 [9]
This compoundBRAF V600E (3OG7)-9.5
Vemurafenib (Reference) BRAF V600E (3OG7) -11.1

Interpretation: In this hypothetical scenario, this compound shows strong predicted binding affinity for both VEGFR-2 and BRAF V600E. While its affinity is slightly lower than the reference drugs, the scores are significant enough to warrant further investigation. The sub-nanomolar predicted affinity for BRAF V600E is particularly noteworthy.

Table 3: Analysis of Key Molecular Interactions

A docking score alone is insufficient. A detailed interaction analysis provides a qualitative understanding of why a compound binds and validates the docking pose.

CompoundTargetKey Interacting ResiduesInteraction Type(s)
This compoundVEGFR-2 (4ASE)Cys919, Asp1046, Glu885H-Bond with pyrrolo-pyridine N, H-Bond with methoxy O, Hydrophobic
Pazopanib VEGFR-2 (4ASE) Cys919, Asp1046, Val848H-Bond, Hydrophobic
This compoundBRAF V600E (3OG7)Cys532, Trp531, Phe595H-Bond with pyrrolo-pyridine N, Pi-stacking with indole ring
Vemurafenib BRAF V600E (3OG7) Cys532, Asp594, Phe595H-Bond, Hydrophobic, Pi-stacking

Interpretation: The hypothetical interaction data suggests that our test compound engages with the same key "gatekeeper" residues (Cys919 in VEGFR-2, Cys532 in BRAF) as the reference inhibitors. The pyrrolo[2,3-b]pyridine core likely acts as a "hinge-binder," a common motif for kinase inhibitors that forms critical hydrogen bonds in the ATP-binding pocket. This mechanistic similarity to known drugs strengthens the hypothesis that it acts as a kinase inhibitor.

Conclusion and Future Directions

This guide has outlined a robust, rationale-driven workflow for the initial in silico evaluation of this compound. By leveraging the known pharmacology of its core scaffold, we identified relevant kinase targets and performed a comparative molecular docking study against established drugs.

Our hypothetical results indicate that the compound is a promising candidate for a kinase inhibitor, with strong predicted binding affinities and interaction patterns similar to those of approved drugs. This computational evidence provides a strong foundation for the next steps in the drug discovery pipeline:

  • Chemical Synthesis: Synthesis of the compound for in vitro validation.

  • In Vitro Kinase Assays: Experimentally measure the inhibitory activity (IC50) against VEGFR-2 and BRAF V600E to confirm the docking predictions.

  • Further Computational Studies: If activity is confirmed, more advanced techniques like molecular dynamics (MD) simulations can be employed to study the stability of the ligand-protein complex over time.[9]

By integrating computational and experimental approaches, researchers can accelerate the discovery and optimization of novel therapeutic agents.

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  • ResearchGate. (n.d.). 3D representations of binding modes of docked ligands with BRAFV600E (PDB ID: 4XV2) [Image]. Retrieved from [Link]

  • RSC Publishing. (2022). Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. Retrieved from [Link]

  • National Institutes of Health. (2023). Computer-Aided Identification of Kinase-Targeted Small Molecules for Cancer: A Review on AKT Protein. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (n.d.). Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase States. Retrieved from [Link]

  • National Institutes of Health. (2025). Pharmacophore screening, molecular docking, and MD simulations for identification of VEGFR-2 and c-Met potential dual inhibitors. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Overview of fundamental study of pazopanib in cancer. Retrieved from [Link]

  • ChemRxiv. (n.d.). Guided docking as a data generation approach facilitates structure-based machine learning on kinases. Retrieved from [Link]

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The Unmethylated Advantage: A Comparative Guide to the Biological Activity of 4-Methoxypyrrolo[2,3-b]pyridine Analogues

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of kinase inhibitor discovery, the 7-azaindole scaffold, also known as pyrrolo[2,3-b]pyridine, has emerged as a privileged structure. Its ability to mimic the adenine core of ATP allows for potent and selective inhibition of a wide range of protein kinases, making it a cornerstone in the development of targeted therapies for cancer and inflammatory diseases. A crucial, yet sometimes overlooked, aspect of the 7-azaindole pharmacophore is the substitution pattern on the pyrrole nitrogen (N-1 position). This guide provides a comprehensive comparison of the biological activity of N-methylated versus N-H (unmethylated) 4-Methoxypyrrolo[2,3-b]pyridine, delving into the mechanistic rationale, supporting experimental data, and detailed protocols for comparative evaluation.

The Decisive Role of the Pyrrole N-H: A Mechanistic Imperative for Kinase Inhibition

The superior biological activity of the unmethylated 7-azaindole core in the context of kinase inhibition is not a matter of chance, but rather a consequence of its specific molecular interactions within the ATP-binding pocket of kinases. The 7-azaindole scaffold is recognized as an excellent "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase hinge region. This interaction is fundamental for anchoring the inhibitor in the active site.[1][2]

The unmethylated pyrrolo[2,3-b]pyridine core, featuring a hydrogen atom on the pyrrole nitrogen (N-1), acts as a hydrogen bond donor. Simultaneously, the nitrogen at position 7 (N-7) of the pyridine ring functions as a hydrogen bond acceptor. This unique arrangement allows for the formation of a highly stable, bidentate hydrogen bond with the kinase hinge region, a pattern that closely mimics the binding of adenine.[1][2][3] The methylation of the pyrrole nitrogen eliminates this crucial hydrogen bond donor capability, disrupting the bidentate interaction and often leading to a significant loss of inhibitory activity.

This principle is supported by numerous structure-activity relationship (SAR) studies. For instance, in the development of 7-azaindole-based inhibitors for the cell division cycle 7 (Cdc7) kinase, it was observed that a "lack of substitution on the pyrrole nitrogen atom seemed to be essential for enhanced activity."[4] X-ray crystallography studies of various 7-azaindole inhibitors bound to their target kinases consistently show the N-1 hydrogen participating in this key hydrogen bonding interaction with the hinge backbone.[4][5][6]

Diagram of 7-Azaindole Binding to the Kinase Hinge Region

cluster_0 Kinase Hinge Region cluster_1 Unmethylated 7-Azaindole Hinge_NH Backbone NH Azaindole_N7 Pyridine N7 Hinge_NH->Azaindole_N7 H-bond (acceptor) Hinge_CO Backbone C=O Azaindole_NH Pyrrole N-H Azaindole_NH->Hinge_CO H-bond (donor)

Caption: Unmethylated 7-azaindole forming bidentate hydrogen bonds with the kinase hinge.

Comparative Biological Data: A Case Study

While extensive head-to-head comparisons of methylated and unmethylated 4-Methoxypyrrolo[2,3-b]pyridine are not always published for proprietary drug development programs, the available literature on analogous 7-azaindole derivatives consistently points towards the superior activity of the unmethylated form.

One clear example comes from a study on phosphodiesterase 4B (PDE4B) inhibitors. While not a kinase, the principle of specific hydrogen bonding interactions holds. In this study, the N-methylated pyrrolo[3,2-b]pyridine derivative was found to be inactive, in stark contrast to its unmethylated counterpart which demonstrated an IC50 of 0.48 μM.

CompoundTargetIC50
Unmethylated 1H-pyrrolo[2,3-b]pyridine-2-carboxamidePDE4B0.48 μM
N-methylated pyrrolo[3,2-b]pyridinePDE4BInactive

This data, although from a different isomer and target, strongly suggests that the presence of the N-H is critical for potent biological activity. The loss of the hydrogen bond donor capability upon methylation likely prevents the compound from effectively binding to the active site.

Experimental Protocols for Comparative Analysis

To empirically validate the differential activity of methylated and unmethylated 4-Methoxypyrrolo[2,3-b]pyridine, a series of well-established in vitro and in vivo assays should be performed. The following protocols provide a robust framework for such a comparative study.

Synthesis of Unmethylated and Methylated 4-Methoxypyrrolo[2,3-b]pyridine

1. Synthesis of 4-Methoxy-1H-pyrrolo[2,3-b]pyridine (Unmethylated)

A common route to 7-azaindoles involves the cyclization of appropriately substituted aminopyridines. For 4-Methoxy-1H-pyrrolo[2,3-b]pyridine, a potential synthetic route starts from a substituted pyridine. A general strategy involves the Suzuki-Miyaura coupling of a boronic acid derivative with a halogenated 7-azaindole precursor, followed by further functional group manipulations.

Diagram of a General Synthetic Route for Unmethylated 7-Azaindoles

Start Substituted Pyridine Intermediate1 Halogenated 7-Azaindole Precursor Start->Intermediate1 Multi-step synthesis Intermediate2 Suzuki-Miyaura Coupling Intermediate1->Intermediate2 Boronic Acid, Pd catalyst Final 4-Methoxy-1H-pyrrolo[2,3-b]pyridine Intermediate2->Final Deprotection/Functionalization

Caption: General synthetic scheme for unmethylated 7-azaindoles.

2. Synthesis of 4-Methoxy-1-methyl-pyrrolo[2,3-b]pyridine (Methylated)

The N-methylation of the 7-azaindole core can be achieved as a final step in the synthesis.

Step-by-Step Protocol for N-methylation:

  • Dissolution: Dissolve 4-Methoxy-1H-pyrrolo[2,3-b]pyridine in a suitable aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).

  • Deprotonation: Add a strong base, such as sodium hydride (NaH), to the solution at 0°C to deprotonate the pyrrole nitrogen.

  • Methylation: Introduce a methylating agent, such as methyl iodide (CH₃I), to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC).

  • Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. Purify the crude product by column chromatography.

In Vitro Biological Evaluation

1. Kinase Inhibition Assays (e.g., FGFR, c-Met)

To determine the inhibitory potency of the compounds against specific kinases, biochemical assays are employed. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.

Diagram of Kinase Inhibition Assay Workflow

Step1 Prepare kinase, substrate, ATP, and inhibitor solutions Step2 Incubate kinase with inhibitor Step1->Step2 Step3 Initiate reaction with ATP/substrate mix Step2->Step3 Step4 Stop reaction and measure ADP production (e.g., ADP-Glo) Step3->Step4 Step5 Calculate IC50 values Step4->Step5

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 4-Methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers dedicated to innovation, our work inherently involves handling a diverse array of chemical compounds. Among these is 4-Methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine, a heterocyclic compound likely utilized in complex synthetic pathways within drug discovery and development. While its potential for scientific advancement is significant, so is our responsibility to manage its lifecycle in the laboratory, particularly its final step: disposal.

This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this compound. The procedures outlined here are grounded in established safety protocols and regulatory standards, designed to protect laboratory personnel, the wider community, and the environment.

Foundational Principle: Hazard Identification and Risk Assessment

Proper disposal begins long before the waste container is full. It starts with a thorough understanding of the chemical's intrinsic hazards. The Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) mandates that all laboratory personnel be informed about the hazards of the chemicals they work with.[1][2]

Inferred Hazard Profile:

Based on data for the unmethylated analog and general pyridine derivatives, this compound should be treated as hazardous.[3] The parent compound is classified as causing serious eye damage and being harmful if swallowed.[3] Pyridine itself is a flammable liquid that is harmful if swallowed, inhaled, or in contact with skin, and it can cause damage to the liver and kidneys with prolonged exposure.[4]

Therefore, it is imperative to handle this compound with the assumption that it possesses similar toxicological and irritation properties.

Potential Hazard Classification GHS Pictogram Precautionary Action
Acute Toxicity (Oral, Dermal, Inhalation)Avoid ingestion, skin contact, and inhalation of dust or vapors.[5]
Serious Eye Damage / Eye IrritationWear appropriate eye and face protection.
Skin Corrosion / IrritationWear protective gloves and clothing.[5]

This table is constructed based on data for analogous compounds and serves as a precautionary guide. Always refer to the supplier-specific SDS for definitive hazard information.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling the chemical for any purpose, including disposal, ensuring adequate PPE is non-negotiable. OSHA standards require employers to provide, and employees to use, appropriate PPE.[1][6]

  • Eye and Face Protection : Use safety glasses with side shields or chemical splash goggles.

  • Hand Protection : Wear chemically resistant gloves, such as nitrile or neoprene.

  • Skin and Body Protection : A standard laboratory coat is required. For larger quantities or potential for splashing, consider an impervious apron.

  • Respiratory Protection : Handle only in a well-ventilated area or a certified chemical fume hood to minimize inhalation exposure.[7]

The Disposal Workflow: A Step-by-Step Protocol

Disposal is not merely "throwing away"; it is a regulated process governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[8] Chemical waste from laboratories is considered hazardous waste and must be managed accordingly.[8][9][10]

The following workflow provides a logical sequence for compliant disposal.

DisposalWorkflow Start Waste Generation (Pure compound, solutions, or contaminated labware) Assess Step 1: Hazard Assessment (Review SDS, Treat as Hazardous) Start->Assess Causality: Understanding risks dictates all subsequent actions PPE Step 2: Don Appropriate PPE (Goggles, Gloves, Lab Coat) Assess->PPE Causality: Identified hazards determine required protection Segregate Step 3: Waste Segregation (Keep separate from incompatible chemicals) PPE->Segregate Causality: Prevents dangerous reactions Container Step 4: Select & Label Container (Use 'Hazardous Waste' label, list all contents) Segregate->Container Causality: Ensures regulatory compliance and safe handling Store Step 5: Secure Temporary Storage (In a designated Satellite Accumulation Area) Container->Store Causality: Safe containment pending final disposal Dispose Step 6: Professional Disposal (Contact institutional EHS for pickup) Store->Dispose Causality: Final, compliant removal by licensed professionals

Caption: Disposal decision workflow for this compound.

Detailed Procedural Steps:
  • Waste Characterization and Segregation :

    • Treat all waste containing this compound—including pure solid, solutions, and contaminated materials (e.g., pipette tips, gloves, weigh boats)—as hazardous waste.[10]

    • Crucially, do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office. Pyridine derivatives can react with strong oxidizers or acids. Segregation prevents potentially violent reactions.[11]

  • Container Selection and Labeling :

    • Use a container that is in good condition, compatible with the chemical, and has a secure, leak-proof lid.[8][9]

    • The container must be clearly labeled with the words "Hazardous Waste." [2][9]

    • The label must also include the full chemical name: "this compound" (avoiding abbreviations), and list any other solvents or chemicals present in the container with their approximate concentrations.[9][12]

  • Accumulation and Storage :

    • Keep the waste container closed except when adding waste.[9]

    • Store the container at or near the point of generation in a designated Satellite Accumulation Area (SAA), such as within a fume hood or a designated cabinet with secondary containment.[8] This area must be under the control of laboratory personnel.

  • Final Disposal :

    • Under no circumstances should this chemical be disposed of down the drain or in the regular trash. [8][10] This is a direct violation of EPA regulations and can harm aquatic ecosystems and wastewater treatment systems.[8]

    • The only acceptable disposal method is through your institution's EHS department or a licensed hazardous waste disposal company.[13] These certified vendors will typically use high-temperature incineration with flue gas scrubbing to ensure the complete and environmentally sound destruction of the chemical.[14]

    • Contact your EHS office to schedule a waste pickup once the container is full or has been in storage for the maximum time allowed by your institution's policies.

Spill Management: An Emergency Protocol

Accidents happen. A prepared response is key to mitigating risk.

  • For a Small Spill (Solid or Liquid):

    • Alert personnel in the immediate area.

    • Wearing your full PPE, contain the spill.

    • If it is a solid, gently sweep it up to avoid creating dust.

    • If it is a liquid, absorb it with a compatible absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent).

    • Collect all contaminated materials in a designated hazardous waste container, label it appropriately, and dispose of it according to the protocol above.[10]

    • Clean the spill area with a suitable solvent (e.g., soap and water), collecting the cleaning materials as hazardous waste.

  • For a Large Spill:

    • Evacuate the immediate area.

    • Alert your supervisor and contact your institution's EHS or emergency response team immediately.

    • Do not attempt to clean it up yourself unless you are specifically trained to handle large hazardous material spills.

Conclusion: A Culture of Safety

The proper disposal of this compound is a critical component of responsible research. By integrating hazard assessment, proper PPE use, and a structured disposal workflow into our daily laboratory operations, we uphold our commitment to scientific integrity and, most importantly, to the safety of ourselves, our colleagues, and our environment. This protocol serves as a living document; always defer to your institution's specific Chemical Hygiene Plan (CHP) and the most current SDS provided by the chemical manufacturer.[1][6]

References

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury. [Link]

  • How to Safely Dispose of Laboratory Waste? Stericycle UK. [Link]

  • OSHA Laboratory Standard. Compliancy Group. [Link]

  • HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. Lehigh University Campus Safety Division. [Link]

  • The Laboratory Standard. Vanderbilt University Office of Clinical and Research Safety. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • OSHA Guidelines For Labeling Laboratory Chemicals. Spill Containment Blog. [Link]

  • OSHA Standards for Biological Laboratories. Administration for Strategic Preparedness and Response (ASPR). [Link]

  • MATERIAL SAFETY DATA SHEET for Pyridine. Avantor. [Link]

  • 4-Methoxy-1H-pyrrolo(2,3-b)pyridine. PubChem, National Center for Biotechnology Information. [Link]

  • Regulations and Guidelines Applicable to Pyridine. National Center for Biotechnology Information (NCBI). [Link]

  • Pyridine - Substance Details. U.S. Environmental Protection Agency (EPA). [Link]

  • Safety Data Sheet for Pyridine. Carl ROTH. [Link]

  • Pyridine Fact Sheet. U.S. Environmental Protection Agency (EPA). [Link]

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Personal protective equipment for handling 4-Methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

A Strategic Guide to the Safe Handling of 4-Methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine

This document provides comprehensive safety protocols and logistical guidance for the handling and disposal of this compound. Tailored for researchers, scientists, and professionals in drug development, this guide is built on a foundation of technical accuracy and field-proven best practices. Our objective is to empower you with the knowledge to work safely and effectively, mitigating risks and ensuring the integrity of your research.

Hazard Assessment and Risk Mitigation

Primary Hazard Overview:

  • Acute Oral Toxicity: Harmful if swallowed.[1][2]

  • Serious Eye Damage: Poses a significant risk of serious eye damage.[1][2]

  • Skin Irritation/Toxicity: May be harmful in contact with skin and can cause skin irritation.[1]

  • Acute Inhalation Toxicity: Potentially harmful if inhaled.[1]

  • Respiratory Irritation: May cause respiratory irritation.[1]

Given these hazards, a proactive and stringent approach to personal protective equipment (PPE) is not merely a recommendation but a critical component of laboratory safety. The following sections detail the necessary PPE and procedural controls to minimize exposure and ensure a safe handling environment.

Personal Protective Equipment (PPE): A Multi-layered Defense

The selection of appropriate PPE is the cornerstone of safe chemical handling. For this compound, a comprehensive barrier against dermal, ocular, and respiratory exposure is mandatory.

Eye and Face Protection: The First Line of Defense

Due to the high risk of serious eye damage, robust eye and face protection is non-negotiable.

  • Chemical Splash Goggles: These should be worn at all times when handling the compound, even in solution. They must provide a complete seal around the eyes to protect against splashes, vapors, and dust.

  • Face Shield: In situations with a heightened risk of splashing, such as during transfers of larger quantities or when working with heated solutions, a face shield must be worn in conjunction with chemical splash goggles.

Hand Protection: Preventing Dermal Absorption

The potential for skin irritation and dermal toxicity necessitates the use of chemically resistant gloves.

  • Recommended Glove Materials: Nitrile or neoprene gloves are recommended for handling pyridine-based compounds.[3] It is crucial to avoid latex gloves, as they offer insufficient protection.

  • Glove Inspection and Technique: Before each use, visually inspect gloves for any signs of degradation, punctures, or tears. Employ proper glove removal techniques to prevent cross-contamination of skin. Contaminated gloves should be disposed of immediately as hazardous waste.

Body Protection: Shielding Against Contamination
  • Laboratory Coat: A fully buttoned, long-sleeved laboratory coat is required to protect the skin and personal clothing from accidental spills.

  • Chemical-Resistant Apron: For procedures involving larger volumes or a significant splash risk, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.

Respiratory Protection: Safeguarding Against Inhalation

All handling of this compound, particularly in its solid form, must be conducted within a certified chemical fume hood to control airborne concentrations.

  • Fume Hood: Ensure the fume hood is functioning correctly and the sash is positioned at the appropriate height to maintain optimal airflow.

  • Respirator: In the rare event that work must be performed outside of a fume hood, or if ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges is required.[4][5] All personnel requiring respirator use must be medically cleared, fit-tested, and properly trained.

Table 1: Summary of Personal Protective Equipment

Exposure Route Hazard Level Primary PPE Secondary PPE (Task-Dependent)
Ocular HighChemical Splash GogglesFace Shield
Dermal ModerateNitrile or Neoprene GlovesChemical-Resistant Apron
Respiratory ModerateChemical Fume HoodNIOSH-Approved Respirator
General ModerateLaboratory CoatN/A

Operational and Disposal Plans: A Lifecycle Approach to Safety

A systematic workflow for the handling and disposal of this compound is essential for minimizing risk at every stage.

Engineering Controls and Safe Handling Practices
  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[3]

  • Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[6]

  • Housekeeping: Avoid the accumulation of dust and residues. Clean work surfaces thoroughly after each use. Do not eat, drink, or smoke in the laboratory.[4]

Spill Management

In the event of a spill, immediate and appropriate action is critical.

  • Minor Spills: For small spills, evacuate the immediate area. Wearing the appropriate PPE, cover the spill with an inert absorbent material. Collect the contaminated material into a sealed, labeled container for hazardous waste disposal.

  • Major Spills: In the case of a large spill, evacuate the laboratory immediately and alert the appropriate emergency response personnel.

Waste Disposal

All waste materials contaminated with this compound must be treated as hazardous waste.

  • Solid Waste: This includes contaminated gloves, absorbent materials, and empty containers. Collect all solid waste in a clearly labeled, sealed hazardous waste container.[4]

  • Liquid Waste: Unused solutions should be collected in a designated, sealed, and properly labeled hazardous waste container.

  • Disposal Protocol: All hazardous waste must be disposed of through your institution's designated hazardous waste management program, in strict accordance with all local, state, and federal regulations.[4]

Procedural Workflow for Safe Handling

The following diagram outlines the critical steps for the safe handling of this compound from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Verify Fume Hood Verify Fume Hood Inspect PPE Inspect PPE Verify Fume Hood->Inspect PPE Proceed if certified Don PPE Don PPE Verify Emergency Equipment Verify Emergency Equipment Don PPE->Verify Emergency Equipment Confirm accessibility Inspect PPE->Don PPE Proceed if intact Retrieve Compound Retrieve Compound Verify Emergency Equipment->Retrieve Compound Weigh/Measure Weigh/Measure Retrieve Compound->Weigh/Measure Inside fume hood Perform Experiment Perform Experiment Weigh/Measure->Perform Experiment Maintain containment Decontaminate Surfaces Decontaminate Surfaces Perform Experiment->Decontaminate Surfaces Segregate Waste Segregate Waste Decontaminate Surfaces->Segregate Waste Dispose of Waste Dispose of Waste Segregate Waste->Dispose of Waste Follow institutional protocol Doff PPE Doff PPE Dispose of Waste->Doff PPE Wash Hands Wash Hands Doff PPE->Wash Hands

Caption: A logical workflow for the safe handling of this compound.

Emergency Procedures: Preparedness is Key

In the event of an exposure, immediate and correct first aid is crucial.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[3][7]

  • Skin Contact: Remove all contaminated clothing and flush the affected skin with plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists.[3][7]

  • Inhalation: Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[7]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[7]

References

  • PubChem. 4-Methoxy-1H-pyrrolo(2,3-b)pyridine. National Center for Biotechnology Information. [Link]

  • Post Apple Scientific. Handling Pyridine: Best Practices and Precautions. [Link]

  • Cole-Parmer. Material Safety Data Sheet - Pyridine-N-oxide, 98%. [Link]

  • Centers for Disease Control and Prevention. NIOSH Pocket Guide to Chemical Hazards - Pyridine. [Link]

  • J.T. Baker. PYRIDINE Safety Data Sheet. [Link]

  • Washington State University. Standard Operating Procedure for Pyridine. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.